(3-Bromopropyl)triphenylphosphonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHUZZUGJRPGKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957481 | |
| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3607-17-8 | |
| Record name | (3-Bromopropyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromopropyl)triphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3607-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(3-bromopropyl)triphenylphosphorus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Bromopropyl)triphenylphosphonium bromide
Introduction: A Cornerstone Reagent in Organic Synthesis
(3-Bromopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a vital precursor in a multitude of organic transformations. Its primary utility lies in its role as a key building block for the generation of Wittig reagents, which are instrumental in the olefination of aldehydes and ketones to form alkenes.[1] This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, grounded in established chemical principles and augmented with practical insights for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for reliable and reproducible results.
Reaction Mechanism: A Classic S(_N)2 Transformation
The formation of this compound is a classic example of a bimolecular nucleophilic substitution (S(N)2) reaction.[2] The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on one of the electrophilic methylene carbons of 1,3-dibromopropane.
The phosphorus atom in triphenylphosphine acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to a bromine atom in 1,3-dibromopropane.[3] This concerted, single-step mechanism involves the simultaneous formation of a new carbon-phosphorus bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4] The reaction's bimolecular nature means that the rate is dependent on the concentration of both reactants: triphenylphosphine and 1,3-dibromopropane.[5]
Reagents and Materials
A thorough understanding of the physical and chemical properties of all reagents is paramount for a successful and safe synthesis.
| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | CAS No. |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 79-81[6] | 377[6] | 1.1[7] | 603-35-0 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | -34[8] | 167[8] | 1.989 (at 25°C)[8] | 109-64-8 |
| Toluene | C₇H₈ | 92.14 | -95[9] | 110.6[9] | 0.867 (at 20°C)[10] | 108-88-3 |
| Xylene (mixed isomers) | C₈H₁₀ | 106.16 | -47.4 to 13.3[11] | ~137-144[11] | ~0.86-0.88[11] | 1330-20-7 |
| This compound | C₂₁H₂₁Br₂P | 464.17 | 228-230[12] | N/A | N/A | 3607-17-8 |
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of established methods, optimized for clarity, yield, and safety.[11]
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add triphenylphosphine (1.0 eq).
-
Add a suitable solvent, such as toluene or xylene, to the flask. Toluene is often preferred due to its appropriate boiling point (111 °C) which allows for a controlled reaction temperature. Xylene, with a higher boiling point (~140 °C), can also be used to accelerate the reaction, though it may require more careful temperature monitoring.[11]
-
Begin stirring the mixture to dissolve the triphenylphosphine.
2. Reagent Addition:
-
Charge the dropping funnel with 1,3-dibromopropane (1.0-1.2 eq). A slight excess of 1,3-dibromopropane can be used to ensure the complete consumption of the more valuable triphenylphosphine.
-
Slowly add the 1,3-dibromopropane to the stirred triphenylphosphine solution at room temperature. The addition should be dropwise to control any potential exotherm.
3. Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux. The formation of a white precipitate, the desired product, will be observed as the reaction progresses.
-
Maintain the reflux for a period of 18-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the triphenylphosphine starting material.
4. Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake thoroughly with the reaction solvent (toluene or xylene) to remove any unreacted starting materials.
-
Further wash the solid with a non-polar solvent such as diethyl ether or hexanes to remove residual non-polar impurities.
-
The crude product can be further purified by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot ethanol, followed by the slow addition of diethyl ether until the solution becomes turbid.[1] Allowing the solution to cool slowly will yield purified crystals.
-
Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions: A Commitment to Laboratory Safety
The synthesis of this compound involves the use of chemicals that require careful handling to mitigate potential hazards.
-
Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye damage and damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,3-Dibromopropane: This is a flammable liquid and is harmful if swallowed. It also causes skin irritation. It is crucial to handle this reagent in a fume hood and away from ignition sources.
-
Toluene and Xylene: Both are flammable liquids and can cause skin and eye irritation. Inhalation of vapors can lead to respiratory tract irritation and central nervous system depression. Always handle these solvents in a well-ventilated fume hood and take precautions against static discharge.
-
This compound: This compound is an irritant to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact with skin and eyes by using appropriate PPE.[10]
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion: Enabling Further Discovery
The synthesis of this compound is a robust and well-established procedure that provides a versatile reagent for organic synthesis. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can confidently and reproducibly prepare this valuable compound. Its subsequent use in the Wittig reaction and other transformations opens the door to the creation of a vast array of complex molecules, underscoring its importance in the fields of medicinal chemistry and materials science.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude Phosphonium Salts.
- BenchChem. (2025). Technical Support Center: Phosphonium Salt Synthesis.
-
Vedantu. (n.d.). Triphenylphosphine: Structure, Properties, Preparation & Uses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]
- Chemistry For Everyone. (2025, April 26). What Are The Physical And Chemical Properties Of Toluene? [Video]. YouTube.
-
The Chemistry Blog. (2021, January 27). What Is Xylene? Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Xylenes (individual or mixed isomers). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). Toluene Solvent Properties. Retrieved from [Link]
-
PubChem. (n.d.). Toluene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
- Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Chemistry & Technology, 8(1), 1-5.
-
Loba Chemie. (2016, July 11). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). TRIPHENYL PHOSPHINE EXTRA PURE MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
- Zhang, Y., & Wang, Y. (2008). Selective Reaction Research of 1,3-Dibromopropane and Triphenylphosphine.
-
Chemsrc. (2025, August 25). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. Retrieved from [Link]
-
Max-Planck-Institut für Kohlenforschung. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Harvey Mudd College. (n.d.). Experiment 13 reactions of PPh3. Retrieved from [Link]
-
Scribd. (n.d.). SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 3. This compound [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. chemrxiv.org [chemrxiv.org]
- 11. fishersci.com [fishersci.com]
- 12. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
An In-depth Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of (3-Bromopropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in synthetic organic chemistry. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and practical application, with a particular focus on its role as a key precursor in Wittig reactions and other synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to optimize their synthetic strategies.
Core Characteristics and Physicochemical Properties
This compound, with CAS number 3607-17-8, is a quaternary phosphonium salt.[1][2] The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and a 3-bromopropyl chain, with a bromide anion providing charge neutrality.[1][2] This structure, particularly the lipophilic triphenylphosphonium cation, allows it to penetrate biological membranes, a characteristic that has led to its investigation in medicinal chemistry.[2]
From a practical standpoint, it is a white to off-white crystalline solid.[1][2] A critical handling property is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3] This necessitates storage in a dry, inert atmosphere to maintain its integrity and reactivity.[1] The compound is generally soluble in polar organic solvents such as chloroform and methanol.[1][2]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | References |
| CAS Number | 3607-17-8 | [1][4] |
| Molecular Formula | C₂₁H₂₁Br₂P | [1][5] |
| Molecular Weight | 464.2 g/mol | [1][6] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 228-230 °C (lit.) | [1][4][7] |
| Solubility | Soluble in chloroform, methanol | [1] |
| Hygroscopicity | Hygroscopic | [1][3] |
| InChI Key | ZAHUZZUGJRPGKW-UHFFFAOYSA-M | [4][6] |
Spectroscopic analysis is fundamental for identity confirmation. While detailed spectra are available in databases, key features in ¹H NMR would include characteristic signals for the aromatic protons of the phenyl groups and distinct multiplets for the propyl chain protons, influenced by the adjacent phosphorus and bromine atoms.[8][9] Infrared (IR) spectroscopy would show bands corresponding to P-Ph bonds and C-H stretching and bending of the phenyl and alkyl groups.[8][10][11]
Synthesis of the Phosphonium Salt: A Practical Approach
The most common and straightforward synthesis of this compound involves a nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and 1,3-dibromopropane.[7][12][13] Triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired phosphonium salt.
The choice of solvent and temperature is critical for reaction efficiency and purity of the final product. The reaction is typically performed by heating the reactants in a non-polar or moderately polar aprotic solvent, such as toluene or xylene.[7][12][14][15] The product, being a salt, is generally insoluble in these solvents at room temperature and precipitates out upon cooling, which provides a convenient method for isolation by simple filtration.[7][12][15]
Exemplary Synthesis Protocol
This protocol is a synthesized representation from established methods.[7][12][15]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer. Charge the flask with triphenylphosphine and an appropriate volume of toluene.[7][15]
-
Reagent Addition: While stirring the solution, slowly add 1,3-dibromopropane. An excess of the dibromopropane is sometimes used to ensure complete reaction of the triphenylphosphine, but near-stoichiometric amounts are common.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain this temperature for several hours (e.g., 17-20 hours).[7][12] The product will begin to precipitate as a white solid.
-
Isolation: After the reaction is complete, cool the suspension to room temperature. Collect the solid product by filtration.
-
Purification: Wash the collected solid with fresh toluene to remove any unreacted starting materials.[7][15]
-
Drying: Dry the final product under vacuum to yield this compound as a white, crystalline solid.[7][15]
The causality behind this procedure is clear: using a solvent in which the reactants are soluble but the product is not allows for a simple and high-yielding workup, minimizing the need for complex purification steps like column chromatography.
Chemical Reactivity and Core Applications
The utility of this compound stems from its dual reactivity. It contains both a phosphonium salt moiety and a terminal alkyl bromide. This structure makes it an invaluable reagent, primarily as a precursor for the Wittig reaction, but also in other transformations.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The most prominent application of this reagent is in the Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[13][16] The process is a two-step sequence starting from the phosphonium salt.
-
Ylide Formation: The protons on the carbon adjacent to the phosphorus atom are acidic due to the electron-withdrawing nature of the positively charged phosphorus. Treatment of the phosphonium salt with a strong base removes one of these protons to generate a phosphonium ylide (also known as a Wittig reagent).[1][13][17] The choice of base is crucial; strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required for non-stabilized ylides.[13][17][18]
-
Reaction with Carbonyl: The resulting ylide is a potent carbon nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.[13][16] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[13][16][17] The strong P=O bond that is formed provides the thermodynamic driving force for the reaction.
Other Synthetic Applications
Beyond the Wittig reaction, this reagent is involved in a variety of other synthetic transformations:
-
Rearrangement Reactions: It has been utilized in rearrangement reactions of cyclic organic molecules.[1][7][15]
-
Polymer Chemistry: It serves as a reactant in the synthesis of functionalized polyurethanes.[1][4][7]
-
Cycloisomerizations: It is used in cycloisomerization reactions of bromodienes and enynes.[4][7][19]
-
Nucleophilic Substitution: The terminal bromine atom can be displaced by various nucleophiles, allowing for the synthesis of a wide range of functionalized triphenylphosphonium salts.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and warrants careful management.
| Hazard Category | GHS Information | Precautionary Measures (Examples) | References |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4][15][20] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][4][20] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. | [3][4][20] |
Core Handling and Storage Protocols:
-
Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Avoid contact with skin and eyes.[3][5][21]
-
Storage: Store in a tightly sealed container in a cool, dry place.[21][22][23] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation and ensure consistent reactivity.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][21]
By adhering to these guidelines, researchers can safely and effectively utilize the full synthetic potential of this compound.
References
- EvitaChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- PrepChem.com. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide.
- ECHEMI. (n.d.). This compound Formula.
- ChemicalBook. (2025). This compound.
- ChemBK. (2024). This compound.
- CymitQuimica. (n.d.). CAS 3607-17-8: this compound.
- SpectraBase. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(3607-17-8) 1H NMR spectrum.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Chemsrc. (2025). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide.
- ChemicalBook. (n.d.). This compound(3607-17-8) IR2 spectrum.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Bromopropyl triphenylphosphonium bromide.
- Alfa Chemistry. (n.d.). CAS 3607-17-8 this compound.
- MPG.PuRe Repository. (n.d.). SUPPORTING INFORMATION.
- ChemicalBook. (2025). Triphenyl(propyl)phosphonium bromide - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromopropyl triphenylphosphonium bromide.
- Master Organic Chemistry. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- Apollo Scientific. (n.d.). (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide - Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET - (3-Bromopropyl)phosphonic Acid.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Open PRAIRIE - South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes.
Sources
- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 2. CAS 3607-17-8: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 98 3607-17-8 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 3607-17-8 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]
- 10. This compound(3607-17-8) IR2 [m.chemicalbook.com]
- 11. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 12. prepchem.com [prepchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. echemi.com [echemi.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. orgosolver.com [orgosolver.com]
- 18. pure.mpg.de [pure.mpg.de]
- 19. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. tcichemicals.com [tcichemicals.com]
(3-Bromopropyl)triphenylphosphonium bromide CAS number 3607-17-8
An In-depth Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 3607-17-8), a versatile phosphonium salt widely utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and key applications. Emphasis is placed on the mechanistic rationale behind its use, particularly in the Wittig reaction, and detailed, field-proven protocols are provided. This guide aims to serve as an authoritative resource, integrating technical accuracy with practical, experience-driven knowledge.
Introduction and Core Properties
This compound is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Its structure, featuring a triphenylphosphine core linked to a brominated propyl chain, makes it an ideal precursor for generating phosphorus ylides, which are pivotal for carbon-carbon bond formation.[1][2] This reagent is particularly valued for its role in the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.[3][4] Beyond this classical application, it is also employed in rearrangement reactions, the synthesis of functionalized polymers, and has been investigated for potential biological activities.[1][5][6]
Chemical Identity and Physical Characteristics
The fundamental properties of this compound are summarized below. It is typically a white to off-white crystalline solid that is hygroscopic and should be stored under an inert atmosphere.[1][7]
| Property | Value | Source(s) |
| CAS Number | 3607-17-8 | [1] |
| Molecular Formula | C₂₁H₂₁Br₂P | [1] |
| Molecular Weight | 464.2 g/mol | [1] |
| Melting Point | 228-230 °C (lit.) | [1][5][8][9] |
| Appearance | White to off-white crystalline powder | [1][10] |
| Solubility | Soluble in chloroform and methanol | [1] |
| InChI Key | ZAHUZZUGJRPGKW-UHFFFAOYSA-M | [2][11] |
Synthesis of this compound
The synthesis of this phosphonium salt is a straightforward quaternization reaction, a classic example of nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile. The most common method involves the reaction of triphenylphosphine with an excess of 1,3-dibromopropane.
Synthesis Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. Triphenylphosphine, an excellent nucleophile, attacks one of the primary carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the stable phosphonium salt. Using a high-boiling solvent like toluene or xylene allows the reaction to be conducted at reflux, increasing the reaction rate to achieve a high yield within a reasonable timeframe.[12][13] The product precipitates from the non-polar solvent upon cooling, which simplifies its isolation.
Visualized Synthesis Workflow
Caption: Figure 2: The two-stage mechanism of the Wittig reaction using a phosphonium salt precursor.
Protocol: Synthesis of a Bromo-Alkene via Wittig Reaction
This protocol describes a general procedure for reacting the ylide derived from this compound with an aldehyde. [14][15]
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend this compound (e.g., 3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). [14]2. Deprotonation: Cool the suspension to 0°C. Add a strong base, such as potassium tert-butoxide (t-BuOK, e.g., 6 mmol), portion-wise. [14]Allow the mixture to stir for 30-60 minutes; the formation of the ylide is often indicated by a color change (e.g., to orange or deep red).
-
Carbonyl Addition: While maintaining the temperature, slowly add a solution of the desired aldehyde (e.g., 2.5 mmol) in anhydrous THF via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 25 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the target bromo-alkene.
Other Synthetic Applications
While the Wittig reaction is its most common use, this compound is a versatile reagent involved in several other important transformations.
Synthesis of Cyclopropyl Compounds
The reagent can be used to generate cyclopropyl groups. Deprotonation with a strong base like potassium hydride can form triphenylphosphonium-cyclopropylid. [1]This ylide is a valuable intermediate for introducing a cyclopropyl moiety into a molecule, a structural motif frequently found in pharmaceuticals due to its unique conformational properties.
Visualized Cyclopropane Synthesis Pathway
Caption: Figure 3: Conceptual pathway for synthesizing alkenyl cyclopropanes.
Additional Reported Uses
-
Polymer Chemistry: It serves as a reactant in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization. [1][2]* Rearrangement Reactions: The compound has been utilized in various rearrangement reactions of cyclic organic molecules. [1][5]* Phase-Transfer Catalysis: Like other quaternary phosphonium salts, it has potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). [16][17]* Biological Activity: Some studies have noted that phosphonium salts, including analogues of this compound, exhibit biological activities, such as antiviral properties against the influenza A virus and inhibitory effects on cholinesterases. [1]
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. [7][18]Work should be conducted in a well-ventilated area or a chemical fume hood. [7][19]
| Hazard Type | GHS Classification and Statements | Source(s) |
|---|---|---|
| Signal Word | Warning | [2][19] |
| Pictograms | GHS07 (Exclamation Mark) | [19] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][19] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][19] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. The compound is hygroscopic; store under an inert atmosphere. | [1][18]|
Conclusion
This compound is a cornerstone reagent for synthetic chemists, offering a reliable and effective route to a wide range of chemical structures. Its primary utility as a Wittig reagent precursor is well-established, providing a powerful tool for alkene synthesis that is fundamental to academic research and the development of new pharmaceuticals. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and successful application in the laboratory.
References
-
Molbase. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]
-
PrepChem.com. (2017). Synthesis of this compound. Retrieved from [Link]
-
Wiley-VCH. (n.d.). This compound - SpectraBase. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Synthesis, Applications, and Properties. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis Potential with (3-(Dimethylamino)propyl)triphenylphosphonium Bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Triphenyl(propyl)phosphonium Bromide as a Phase Transfer Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Reaction of Aldehydes and Ketones with Boron Triisopropoxide. The Meerwein-Ponndorf-Verley Type Reduction of. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 2. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. This compound | 3607-17-8 [chemicalbook.com]
- 6. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
- 11. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. pure.mpg.de [pure.mpg.de]
- 15. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. chemicalbook.com [chemicalbook.com]
(3-Bromopropyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide for Synthetic Chemists
This guide provides an in-depth exploration of (3-Bromopropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely employed in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in the Wittig reaction for the formation of carbon-carbon double bonds. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding and practical insights into the effective utilization of this reagent.
Core Properties and Characteristics
This compound is a quaternary phosphonium salt that serves as a crucial precursor to a Wittig reagent. Its utility stems from the presence of a triphenylphosphine group, which can stabilize an adjacent carbanion, and a reactive bromopropyl chain that allows for subsequent transformations.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁Br₂P | [1][2] |
| Molecular Weight | 464.17 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 228-230 °C (lit.) | [1][3][5] |
| CAS Number | 3607-17-8 | [1][2] |
| Solubility | Soluble in chloroform and methanol | [1] |
It is important to note that this compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between triphenylphosphine and an excess of 1,3-dibromopropane.[6][7] The triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as toluene or xylene.[6][7]
-
Reagent Addition: Slowly add 1,3-dibromopropane to the stirred solution. An excess of the dibromopropane is often used to minimize the formation of the bis-phosphonium salt.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 17-20 hours) to ensure the completion of the reaction.[6][7]
-
Isolation: Upon cooling to room temperature, the product will precipitate out of the solution as a white solid.[4]
-
Purification: Collect the solid by filtration, wash it with the reaction solvent (toluene or xylene) to remove any unreacted starting materials, and then dry it under a vacuum.[4][6]
The Wittig Reaction: A Cornerstone Application
The primary application of this compound is as a precursor to a phosphorus ylide for use in the Wittig reaction.[8][9] This Nobel Prize-winning reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[10]
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a two-step sequence:
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form a phosphorus ylide (also known as a phosphorane).[10][11] Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[12]
-
Reaction with a Carbonyl Compound: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[10] This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[11]
Caption: The two main stages of the Wittig reaction: ylide formation and alkene synthesis.
Other Synthetic Applications
Beyond the Wittig reaction, this compound is utilized in a variety of other organic transformations:
-
Rearrangement Reactions: It has been employed in rearrangement reactions of cyclic organic molecules.[1][6]
-
Functionalized Polymers: This phosphonium salt can act as a reactant in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization and click chemistry.[1]
-
Phase-Transfer Catalysis: Like many quaternary phosphonium salts, it can function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[9]
-
Biological Research: The compound has been investigated for its potential biological activities, including inhibitory effects on ovarian cancer stem-like cells and as a bactericide.[13]
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3][14] It is also harmful if swallowed or in contact with skin.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[15][16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the dust.[14] As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere.[1][14]
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its primary utility as a precursor for the Wittig reaction enables the reliable synthesis of alkenes, a fundamental transformation in organic chemistry. Furthermore, its application in other areas such as polymer chemistry and as a phase-transfer catalyst underscores its importance. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with adherence to proper safety protocols, will allow researchers to effectively harness the full potential of this compound in their synthetic endeavors.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
World of Molecules. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link] bromide
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Study.com. (n.d.). Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 5). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 3607-17-8 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. homework.study.com [homework.study.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of (3-Bromopropyl)triphenylphosphonium bromide
Introduction: Understanding the Role and Nature of (3-Bromopropyl)triphenylphosphonium bromide
This compound is a quaternary phosphonium salt that serves as a cornerstone reagent in a multitude of organic synthesis applications. With the chemical formula C₂₁H₂₁Br₂P and a molecular weight of 464.17 g/mol , its utility is primarily anchored in its role as a precursor to phosphorus ylides for Wittig reactions, as well as its involvement in various rearrangement and cyclization reactions.[1] As a white, crystalline solid with a melting point of 228-230°C, its physical state belies the dynamic reactivity it exhibits in solution.[1][2] The compound is known to be hygroscopic, a property that necessitates careful handling and storage under an inert atmosphere to ensure its integrity.[1]
The efficacy of this compound in any synthetic protocol is inextricably linked to its solubility in the chosen reaction medium. A comprehensive understanding of its solubility profile is therefore not merely academic but a practical necessity for researchers and process chemists aiming to optimize reaction conditions, maximize yields, and ensure reproducibility. This guide provides a detailed overview of the known solubility characteristics of this reagent, the underlying chemical principles governing its solubility, and a robust experimental protocol for its quantitative determination.
Solubility Profile: A Data-Driven Overview
The solubility of this compound is dictated by its ionic structure, comprising a bulky, relatively nonpolar triphenylphosphonium cation and a bromide anion. This structure favors dissolution in polar solvents that can effectively solvate both the cation and the anion.
While exhaustive quantitative data across all common laboratory solvents is not extensively documented in publicly available literature, a clear qualitative profile emerges from chemical supplier data and its use in published synthetic methodologies.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Type | Reported Solubility | Source(s) |
| Chloroform (CHCl₃) | Polar Aprotic | - | Soluble | [1][2] |
| Methanol (CH₃OH) | Polar Protic | - | Soluble | [1][2] |
| Ethanol (C₂H₅OH) | Polar Protic | - | Likely Soluble | [3] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | - | Likely Soluble | [3][4] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | - | Likely Soluble | [3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Likely Soluble | [1] |
| Toluene (C₇H₈) | Non-polar | - | Poorly Soluble / Insoluble | [5] |
| Hexane (C₆H₁₄) | Non-polar | - | Insoluble | [1] |
Note: "Likely Soluble" is inferred from the general solubility of phosphonium salts in these solvents and is not explicitly stated for this specific compound in the provided sources.[3][4] Experimental verification is always recommended.
Expert Insights: The "Like Dissolves Like" Principle in Action
The principle of "like dissolves like" is fundamental to understanding this solubility profile. The ionic nature of the phosphonium salt requires a solvent with a sufficiently high dielectric constant to overcome the lattice energy of the crystal and solvate the resulting ions.
-
Polar Protic and Aprotic Solvents: Solvents like methanol, chloroform, and likely DMF and acetone, possess the necessary polarity to effectively surround the triphenylphosphonium cation and the bromide anion, leading to dissolution.
-
Non-polar Solvents: In contrast, non-polar solvents such as toluene and hexane lack the ability to stabilize these ions, resulting in poor solubility or insolubility. This property is synthetically useful, as a non-polar solvent can be used as an anti-solvent to precipitate the phosphonium salt from a reaction mixture for isolation.[1]
Caption: Logical relationship of solubility based on polarity.
Experimental Protocol: Quantitative Determination of Equilibrium Solubility
For applications requiring precise concentration data, such as process scale-up or kinetic studies, the experimental determination of solubility is essential. The "shake-flask" or isothermal equilibrium method is the gold standard for accurately measuring the thermodynamic solubility of a solid compound.[6] This protocol provides a self-validating system for generating reliable data.
Pillar of Trustworthiness: Why This Protocol Works
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring the system reaches a steady state at a constant temperature and by using a precise analytical quantification method, the protocol minimizes kinetic and systematic errors, yielding trustworthy and reproducible results.
Materials and Equipment
-
This compound (≥98% purity, dried in a vacuum oven)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath (±0.1°C)
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven, desiccator, pre-weighed dishes).
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of dried this compound to a glass vial. An excess is critical to ensure that the solution becomes saturated and solid remains present at equilibrium.
-
Record the approximate mass of the added solid.
-
Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial into the thermostatic shaker set to the desired temperature (e.g., 25.0°C).
-
Allow the mixture to agitate for a sufficient period to reach equilibrium. For phosphonium salts, 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours for the excess solid to settle.
-
Carefully draw the clear supernatant into a syringe, avoiding any solid particles.
-
Immediately attach a 0.22 µm PTFE syringe filter and dispense the saturated solution into a clean, dry container. This filtration step is crucial to remove any fine particulates that could artificially inflate the measured concentration.
-
-
Quantification (HPLC Method Recommended):
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve, and then account for the dilution factor to determine the concentration of the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.
-
Caption: Experimental workflow for quantitative solubility determination.
Safety and Handling Considerations
As a responsible scientist, adherence to safety protocols is paramount. This compound is an irritant to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7]
-
Storage: Due to its hygroscopic nature, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
By integrating the available solubility data with robust experimental protocols, researchers can confidently and safely employ this compound in their synthetic endeavors, ensuring both optimal results and a high standard of laboratory practice.
References
- Current time information in Toronto, CA. (n.d.). Google Search.
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
This compound. (2024, April 10). ChemBK. Retrieved January 9, 2026, from [Link]
-
(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2025, October 15). ResearchGate. Retrieved January 9, 2026, from [Link]
- Process for the preparation of phosphonium salts. (n.d.). Google Patents.
-
Preparation of a Highly Fluorophilic Phosphonium Salt and its Use in a Fluorous Anion-Exchanger Membrane with High Selectivity for Perfluorinated Acids. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
-
Exploring the Versatility of Phosphonium Salts in Material Synthesis and Catalysis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Retrieved January 9, 2026, from [Link]
-
CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. (2025, August 25). Chemsrc. Retrieved January 9, 2026, from [Link]
Sources
- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3607-17-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Melting Point of (3-Bromopropyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a precursor to phosphonium ylides for Wittig reactions.[1] Its utility extends to various applications, including the synthesis of functionalized polymers and as a reactant in rearrangement and cycloisomerization reactions.[2] The physicochemical properties of this compound, particularly its melting point, are critical indicators of its purity and are essential for its effective use in chemical transformations. An accurate melting point determination is a fundamental aspect of quality control, ensuring the reliability and reproducibility of experimental results.
This in-depth guide provides a comprehensive overview of the melting point of this compound, including established values, factors influencing this physical property, and a detailed protocol for its accurate determination.
Physicochemical Properties and Reported Melting Points
This compound is a white, crystalline solid.[3] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature. The scientific literature and commercial suppliers consistently report a melting point range of 228-230 °C .[2][3] Minor variations to this range, such as 229-230 °C, have also been noted.[4]
| Property | Value | Source(s) |
| Melting Point | 228-230 °C | [2][3] |
| CAS Number | 3607-17-8 | |
| Molecular Formula | C₂₁H₂₁Br₂P | |
| Molecular Weight | 464.17 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in chloroform and methanol | [3] |
It is important to note that some sources report other melting point ranges, which may be attributable to impurities, different crystalline forms (polymorphism), or variations in experimental technique.
Factors Influencing the Melting Point of this compound
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Several factors can influence the observed melting point of this compound:
-
Purity: The presence of impurities is the most common reason for a depressed and broadened melting point range.[5] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. Common impurities in this compound can arise from its synthesis, which typically involves the reaction of triphenylphosphine with 1,3-dibromopropane.[4] Unreacted starting materials or byproducts can act as contaminants.
-
Hygroscopicity: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The absorbed water can act as an impurity, leading to a depression and broadening of the melting point range. Therefore, proper handling and storage in a dry environment are crucial for obtaining an accurate measurement.
-
Thermal Decomposition: Some organic compounds decompose at or near their melting points. While the thermal decomposition of this compound is not extensively documented in the readily available literature, studies on similar phosphonium salts indicate that thermal decomposition can occur at elevated temperatures.[7][8][9] If decomposition occurs during the melting point determination, it can lead to an inaccurate and often broad melting range. A heating rate of 5 °C/min is recommended for substances that decompose.[10]
-
Experimental Technique: The accuracy of the melting point measurement is highly dependent on the experimental technique. Factors such as the rate of heating, the amount of sample used, and the calibration of the thermometer can all influence the observed melting point.[10]
Experimental Protocol for Accurate Melting Point Determination
To obtain a reliable and accurate melting point for this compound, a systematic and meticulous approach is required.
Instrumentation and Materials
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and dry)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer or digital temperature probe
-
Melting point standards for calibration (e.g., benzophenone, caffeine)
Experimental Workflow Diagram
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. This compound | 3607-17-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. delval.edu [delval.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. thinksrs.com [thinksrs.com]
(3-Bromopropyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide on Mechanisms of Action in Synthetic Chemistry and Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)triphenylphosphonium bromide (BPTB) is a quaternary phosphonium salt that holds a significant position at the interface of synthetic organic chemistry and medicinal biochemistry. Structurally, it is characterized by a central phosphorus atom bonded to three phenyl rings and a bromopropyl alkyl chain, with a bromide counterion. This configuration imparts a dual functionality, making BPTB not only a cornerstone reagent in the synthesis of complex organic molecules but also a member of the broader class of biologically active lipophilic cations.
For the synthetic chemist, BPTB is primarily recognized as a precursor to a phosphonium ylide, a critical component of the Nobel Prize-winning Wittig reaction for alkene synthesis.[1] The presence of a terminal bromine atom on the propyl chain offers additional synthetic handles for subsequent intramolecular reactions and functionalizations.[2] For the biologist and drug development professional, the triphenylphosphonium (TPP) cation is a well-established "mitochondria-targeting" vector, capable of selectively accumulating within the energized mitochondria of cancer cells.[3][4] Furthermore, as a quaternary phosphonium salt (QPS), it possesses intrinsic antimicrobial properties stemming from its ability to disrupt bacterial cell membranes.[5][6]
This technical guide provides an in-depth exploration of these distinct yet equally important mechanisms of action. It is designed to furnish researchers with the foundational knowledge and practical insights required to effectively utilize BPTB in both synthetic and biological contexts.
Part 1: Mechanism of Action in Organic Synthesis
The primary utility of this compound in organic synthesis is as a stable, crystalline precursor for the generation of a phosphonium ylide. This ylide is a powerful nucleophile used to convert aldehydes and ketones into alkenes, a transformation known as the Wittig reaction.[7][8]
The Wittig Reagent: Ylide Formation
The transformation of the phosphonium salt into the reactive ylide is a critical acid-base reaction. The carbon atom adjacent (alpha) to the positively charged phosphorus atom is rendered acidic due to the strong electron-withdrawing inductive effect and stabilizing influence of the phosphorus.[9][10] Deprotonation with a strong base generates the ylide, a species characterized by adjacent positive and negative charges, which is often represented as a neutral phosphorane resonance structure.[10]
Mechanism of Ylide Formation: The process begins with the phosphonium salt dissolved in an appropriate anhydrous solvent (commonly THF or DMF). A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), is introduced to abstract an alpha-proton.[11][12] The choice of base is crucial; non-stabilized ylides, like the one derived from BPTB, require potent bases for efficient formation.[7] The resulting ylide is typically a vibrant color (often orange or red), providing a visual indicator of its successful generation.[13]
The Wittig Reaction Mechanism
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The precise mechanism has been a subject of extensive study, with the modern consensus favoring a concerted [2+2] cycloaddition pathway, although the stepwise formation of a dipolar "betaine" intermediate is also considered, particularly under certain conditions.[1][10][14]
-
Oxaphosphetane Formation: The ylide and carbonyl compound combine to form a four-membered ring intermediate called an oxaphosphetane.[1][8] This step is typically rapid and reversible.
-
Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes. This decomposition is the thermodynamic driving force of the reaction, as it results in the formation of an exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[7][15]
-
Product Formation: The decomposition yields the desired alkene and the TPPO byproduct. The removal of TPPO from the reaction mixture can be challenging due to its high polarity and crystallinity, often requiring careful chromatography.
Causality and Self-Validation:
-
Anhydrous Conditions: The ylide is a strong base and will be quenched by protic solvents like water. Using anhydrous THF and an inert atmosphere (N₂) is critical for success. [11]* Strong Base: A non-stabilized ylide requires a strong, non-nucleophilic base like t-BuOK. The use of a slight excess ensures complete conversion of the phosphonium salt. [11]* Temperature Control: Initial cooling to 0°C controls the exothermic deprotonation. The reaction with the aldehyde is typically run at room temperature.
-
Aqueous Workup: The NH₄Cl quench protonates any remaining ylide and base. The extraction isolates the organic product from the water-soluble salts and the majority of the triphenylphosphine oxide byproduct, although some will remain in the organic layer.
-
Chromatography: This final step is essential to separate the desired alkene from the triphenylphosphine oxide byproduct, which is a notorious challenge in Wittig chemistry. [15]
Part 2: Mechanism of Action in Biological Systems
The biological activity of BPTB is derived from its chemical identity as a triphenylphosphonium (TPP) salt. The TPP cation is lipophilic and delocalized, allowing it to interact with and traverse biological membranes, leading to distinct antimicrobial and anticancer effects. [16]
Antimicrobial Mechanism of Action
Quaternary phosphonium salts (QPS) are recognized as potent antimicrobial agents, particularly against Gram-positive bacteria. [6][17]Their mechanism is primarily driven by the disruption of the bacterial cell membrane.
-
Adsorption and Binding: The positively charged phosphorus center of the TPP cation is electrostatically attracted to the net negative charge of the bacterial cell surface, which is rich in anionic components like teichoic acids and phospholipids. [5][6]2. Membrane Intercalation and Disruption: The lipophilic phenyl groups penetrate the hydrophobic lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, altering its fluidity and integrity. [5]3. Loss of Homeostasis and Cell Death: The disruption creates pores or lesions in the membrane, leading to the leakage of essential intracellular components, such as potassium ions and ATP. [5]This dissipates the membrane potential, disrupts critical cellular processes, and ultimately causes bacterial cell death.
Anticancer Mechanism: Targeting Mitochondria
The TPP cation is a paradigmatic example of a "mitochondriotropic" agent, a compound that selectively targets mitochondria. This property is exploited for anticancer strategies because mitochondria in cancer cells often exhibit a significantly higher membrane potential (hyperpolarized) compared to normal cells. [4][18]
-
Selective Accumulation: The large negative mitochondrial membrane potential (ΔΨm, approx. -150 to -170 mV) acts as an electrophoretic driver, pulling the positively charged TPP cation from the cytoplasm into the mitochondrial matrix. [4]According to the Nernst equation, this can lead to a 100- to 1000-fold accumulation within the mitochondria.
-
Disruption of Mitochondrial Function: Once concentrated in the matrix, the TPP cation disrupts vital mitochondrial processes. [19] * Inhibition of Respiration: It can interfere with the electron transport chain, leading to decreased oxygen consumption and a collapse in ATP production. [18][19] * Induction of Oxidative Stress: This interference can also cause electron leakage, leading to the overproduction of damaging reactive oxygen species (ROS), such as superoxide. [19] * Apoptosis Induction: The combination of ATP depletion, oxidative stress, and direct effects on the mitochondrial membrane can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately initiating programmed cell death (apoptosis). [18]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(3-Bromopropyl)triphenylphosphonium bromide stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of (3-Bromopropyl)triphenylphosphonium bromide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Characteristics of a Versatile Reagent
This compound, with the linear formula Br(CH₂)₃P(C₆H₅)₃Br, is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to phosphorus ylides for Wittig reactions, enabling the formation of carbon-carbon double bonds. Beyond this classical application, it is instrumental in C-H activation, cycloisomerizations, semipinacol rearrangements, and the synthesis of complex polymers.[1][2] The efficacy and reproducibility of these sensitive transformations are, however, critically dependent on the purity and stability of the phosphonium salt. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its chemical integrity.
Physicochemical Properties at a Glance
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling. These characteristics dictate its behavior under various laboratory conditions and inform the storage protocols detailed later in this guide.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃Br₂P | |
| Molecular Weight | 466.19 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [1][3] |
| Melting Point | 228-230 °C (lit.) | [1][4] |
| Solubility | Soluble in Chloroform and Methanol | [1][4] |
| Key Hazard | Hygroscopic | [1][4][5][6] |
Core Stability Analysis: Mechanisms of Degradation
The long-term stability of this compound is primarily threatened by its hygroscopic nature.[4][5][6] Understanding the consequences of moisture exposure is paramount for preserving the reagent's quality.
Hygroscopicity and Hydrolytic Decomposition
This compound readily absorbs moisture from the atmosphere.[5][6] This ingress of water is not a benign physical process; it is the gateway to chemical degradation. While the compound is stable under normal, dry conditions, the presence of water, particularly under neutral to alkaline pH, can initiate hydrolysis.[5][7]
Though the specific kinetics for this molecule are not extensively published, the degradation pathway can be inferred from the well-documented alkaline hydrolysis of similar phosphonium salts, such as tetraphenylphosphonium bromide (TPPB).[7] This process typically leads to the formation of triphenylphosphine oxide (TPPO), a common impurity in aged or improperly stored phosphonium salt samples.[7][8] The presence of TPPO can significantly complicate subsequent reactions, particularly the formation of the ylide required for the Wittig reaction.
The proposed degradation pathway highlights the importance of maintaining an anhydrous environment.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Stability and Incompatibilities
The compound exhibits a high melting point (around 228-230 °C), indicating good thermal stability under standard laboratory conditions.[4] However, upon significant heating, hazardous decomposition products can form, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and oxides of phosphorus. It is crucial to avoid strong oxidizing agents, as they are incompatible with this reagent.[5]
Protocols for Storage and Handling
Adherence to strict storage and handling protocols is a self-validating system to ensure the reagent's long-term viability and the success of downstream applications.
Recommended Storage Conditions
The primary objective of the storage protocol is to mitigate exposure to moisture.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Room Temperature (Store below +30°C) | Prevents thermal degradation, standard for stable solids. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents absorption of atmospheric moisture.[1][4] | [1][4] |
| Container | Keep container tightly closed and securely sealed | Physical barrier against environmental extremes, especially moisture. | [6][9][10] |
| Location | Cool, dry, well-ventilated area. Store locked up. | Ensures a stable environment and safe, controlled access. | [9][10] |
| Incompatibles | Store away from strong oxidizing agents and foodstuffs | Prevents hazardous reactions and contamination. | [5][10] |
Experimental Workflow: Safe Handling and Dispensing
The following diagram and step-by-step protocol outline the best practices for handling the reagent in a laboratory setting.
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 3607-17-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
(3-Bromopropyl)triphenylphosphonium bromide safety and handling precautions
An In-depth Technical Guide for the Safe Handling of (3-Bromopropyl)triphenylphosphonium bromide
Introduction: Understanding the Reagent
This compound is a quaternary phosphonium salt widely utilized in organic synthesis.[1] Its primary application lies in its role as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone of alkene synthesis.[1][2] It is also involved in various other transformations, including rearrangement reactions, C-H activation, and the synthesis of functionalized polymers.[2][3][4][5] The molecule's structure, featuring a triphenylphosphonium cation and a reactive bromopropyl group, makes it a versatile synthetic intermediate.[1] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and practical laboratory experience. It is intended for researchers, scientists, and drug development professionals who handle this and similar organophosphorus reagents.
Section 1: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance.[6] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. While a complete toxicological profile has not been fully investigated, the available data consistently identifies it as an irritant.[6][7]
1.1. GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][7][8] | Warning[6] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[6][7][8] | Warning[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][7][8] | Warning[6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[9] | Warning |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[9] | Warning |
Source: Synthesized from multiple Safety Data Sheets.[6][7][8][9]
1.2. Toxicological Insights
The irritant nature of this compound is its most immediate hazard.
-
Skin Contact : Direct contact with the solid powder or solutions can cause redness, itching, and irritation.[10] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact : This is a significant risk. The crystalline dust can be highly irritating to the eyes, causing redness, pain, and potentially serious damage if not addressed immediately.[6][7]
-
Inhalation : Inhaling the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.[6][7][10] The target organ for single-exposure toxicity is the respiratory system.[6]
-
Ingestion : While less common in a laboratory setting, ingestion is presumed to be harmful and can cause gastrointestinal irritation.[11]
It is crucial to recognize that like many organophosphorus compounds, the full long-term toxicological properties have not been exhaustively studied.[6] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be strictly applied to minimize all routes of exposure.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are the primary defenses against exposure. The causality behind each recommendation is to create a robust, multi-layered safety system.
2.1. Engineering Controls
-
Ventilation : All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][12] This is the most critical engineering control as it captures dust at the source, preventing inhalation and minimizing contamination of the general lab environment.
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled.[6] Regular functionality checks of this equipment are mandatory.
2.2. Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving. | Protects against skin irritation (H315). Nitrile offers good chemical resistance to organophosphorus compounds.[13] Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste. |
| Eye & Face Protection | Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Standard safety glasses with side shields are a minimum requirement, but safety goggles provide a complete seal around the eyes, offering superior protection from airborne dust (H319).[6][13] |
| Skin & Body Protection | A flame-retardant laboratory coat. Ensure cuffs are snug and the coat is fully buttoned. | Provides a barrier against accidental spills and dust contamination on personal clothing.[14] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator (e.g., an air-purifying respirator with a P100 filter) may be required if working outside a fume hood or if dust generation is unavoidable. | This is a crucial secondary line of defense to prevent respiratory tract irritation (H335) if engineering controls are insufficient to maintain exposure below safe limits. |
Section 3: Safe Handling and Storage Protocols
Adherence to a standardized protocol for handling and storage is essential for preventing accidents and ensuring the integrity of the reagent.
3.1. Detailed Experimental Protocol for Handling
-
Preparation : Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Assemble all required equipment (spatulas, weigh boats, glassware, etc.) inside the hood.
-
Donning PPE : Put on all required PPE as specified in Section 2.2 before opening the reagent container.
-
Dispensing : this compound is a crystalline solid.[4] Minimize the generation of dust when weighing and transferring the material. Use a spatula to carefully transfer the solid to a weigh boat or directly into the reaction vessel. Do not "pour" the powder from a height.
-
Container Management : After dispensing, securely reseal the container lid. The compound is hygroscopic (sensitive to moisture), and exposure to air can compromise its quality.[4][6][8]
-
Cleaning : Clean any minor spills within the fume hood immediately using a damp cloth or paper towel (see Section 4 for spill procedures). Decontaminate the spatula and any other reusable equipment after use.
-
Doffing PPE : Remove PPE in the correct order (gloves first) to avoid cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[15]
3.2. Storage Requirements
The stability of this reagent is directly linked to its storage conditions.
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[12][15]
-
Atmosphere : Store in a cool, dry, and well-ventilated place.[12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Incompatibilities : Store away from strong oxidizing agents.[6][12] Contact with such materials can lead to vigorous, exothermic reactions.
-
Temperature : Store at room temperature.[4]
Section 4: Emergency Procedures
A prepared response is critical to mitigating the harm from an accidental exposure or spill.
4.1. First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
In Case of Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[6][8] If skin irritation occurs or persists, seek medical attention.[6]
-
If Inhaled : Move the individual to fresh air at once. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[6][11]
-
If Swallowed : Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[6][11]
4.2. Accidental Release Measures (Spills)
For a minor spill of solid material, the following workflow should be initiated.
Caption: Workflow for managing a minor laboratory spill.
For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
4.3. Firefighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazards of Combustion : During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen halides (specifically hydrogen bromide), and oxides of phosphorus.[6][7][8][12]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6][11]
Section 5: Disposal Considerations
Waste generated from the use of this compound must be treated as chemical hazardous waste.[6]
-
Waste Classification : Do not dispose of this chemical into drains or the general waste stream.[6]
-
Containerization : Collect waste material, including contaminated consumables (gloves, paper towels, etc.), in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations : All disposal practices must comply with local, regional, and national hazardous waste regulations.[11] Consult your institution's EHS department for specific guidance on waste stream management.
Section 6: Physical, Chemical, and Reactivity Data
Understanding the fundamental properties of a chemical is integral to its safe handling.
6.1. Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₁Br₂P[4] |
| Molecular Weight | 464.17 g/mol [4][8] |
| Appearance | White to off-white crystalline solid/powder[1][4] |
| Melting Point | 228-230 °C (lit.)[3][10] |
| Solubility | Soluble in chloroform and methanol[3] |
| Odor | Odorless[8] |
6.2. Stability and Reactivity
-
Chemical Stability : The compound is stable under normal, recommended storage conditions.[6][8]
-
Reactivity : As a phosphonium salt, it can undergo deprotonation with a strong base to form a reactive ylide.[3]
-
Conditions to Avoid : Exposure to moist air or water should be avoided due to its hygroscopic nature.[8] Keep away from heat and sources of ignition.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[6][8][12]
-
Hazardous Decomposition : Thermal decomposition can release toxic fumes, including carbon oxides, hydrogen bromide, and phosphorus oxides.[6][8][12]
Conclusion
This compound is an invaluable reagent in modern synthetic chemistry. Its utility, however, is paired with distinct hazards that demand respect and careful management. By understanding its toxicological profile, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling, storage, and emergencies, researchers can mitigate the risks effectively. A culture of safety, built upon the principles of causality and preparedness outlined in this guide, is paramount to ensuring a safe and productive research environment.
References
-
ChemBK. This compound. Retrieved from [Link]
-
Fire Engineering. (2001, November 1). Organophosphate Pesticide Exposures. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]
-
Repositorio Académico - Universidad de Chile. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]
-
The Royal Children's Hospital Melbourne. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
-
National Institutes of Health (NIH). Organophosphate and Organohalogen Flame-Retardant Exposure and Thyroid Hormone Disruption in a Cross-Sectional Study of Female Firefighters and Office Workers from San Francisco. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubMed Central. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - (4-Bromobenzyl)triphenylphosphonium bromide, 97%. Retrieved from [Link]
-
PubChem - National Institutes of Health (NIH). Propyltriphenylphosphonium bromide. Retrieved from [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. Retrieved from [Link]
-
ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]
Sources
- 1. CAS 3607-17-8: this compound [cymitquimica.com]
- 2. This compound | 3607-17-8 [chemicalbook.com]
- 3. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PPE and Safety for Chemical Handling [acsmaterial.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Discovery of (3-Bromopropyl)triphenylphosphonium bromide
An In-Depth Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide: Synthesis, Properties, and Applications
Introduction
This compound is a quaternary phosphonium salt that has become an indispensable reagent in modern organic synthesis. Characterized by the chemical formula C₂₁H₂₁Br₂P, this white, crystalline solid serves as a robust precursor for the generation of phosphonium ylides, which are pivotal intermediates in the Wittig reaction.[1] Its discovery and development are intrinsically linked to the broader evolution of phosphorus-based reagents for carbon-carbon bond formation, a cornerstone of synthetic chemistry.
This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the foundational synthesis of the compound, elucidates its structural and chemical properties, and details its extensive applications, most notably in the olefination of carbonyl compounds. By explaining the causality behind experimental protocols and grounding claims in authoritative sources, this document aims to provide a field-proven perspective on this versatile chemical tool.
Core Synthesis: The Genesis of a Reagent
The preparation of this compound is a classic example of a nucleophilic substitution (SN2) reaction. The synthesis capitalizes on the high nucleophilicity of the phosphorus atom in triphenylphosphine, which attacks an electrophilic carbon atom, displacing a halide leaving group.
The most common and direct route involves the reaction of triphenylphosphine with 1,3-dibromopropane.[2][3] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks one of the terminal carbon atoms of 1,3-dibromopropane. This concerted, single-step mechanism results in the displacement of a bromide ion and the formation of the stable phosphonium salt.
Caption: SN2 synthesis of the target phosphonium salt.
Experimental Protocol: Synthesis from 1,3-Dibromopropane
This protocol represents a generalized procedure based on established methods.[2][3][4]
1. Reagent Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve triphenylphosphine in a suitable solvent such as toluene or xylene.[2][3] The choice of a high-boiling point solvent is critical to provide the necessary activation energy for the reaction to proceed at an efficient rate under reflux conditions.
2. Reaction Execution:
-
Heat the solution to reflux (approximately 110°C for toluene, 130°C for xylene).
-
Slowly add 1,3-dibromopropane dropwise to the stirred solution.[2][3] A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts, such as bis-phosphonium salts from the reaction at both ends of the dibromopropane.
-
Maintain the reflux for a period of 17-24 hours.[2][4] This extended reaction time ensures the completion of the SN2 reaction, maximizing the yield of the desired phosphonium salt.
3. Product Isolation and Purification:
-
After the reflux period, cool the reaction mixture to room temperature. The product, being a salt, is typically insoluble in nonpolar aromatic solvents like toluene and will precipitate out as a white solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with fresh toluene to remove any unreacted starting materials and soluble impurities.[2]
-
Dry the final product under vacuum at approximately 60°C to remove residual solvent.[2] The result is a white, crystalline solid of this compound.
Synthesis Data Comparison
| Reactants | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Triphenylphosphine, 1,3-Dibromopropane | Toluene | Reflux (~110°C) | 17 hours | 89.6% | [2] |
| Triphenylphosphine, 1,3-Dibromopropane | Xylene | 130°C | 20 hours | N/A | [3] |
| Triphenylphosphine, 1,3-Dibromopropane | Toluene | Reflux (~110°C) | 25 hours | N/A | [4] |
| (3-hydroxypropyl)triphenylphosphonium bromide, HBr | N/A | 108°C | 24 hours | 83% | [5] |
Physicochemical Properties and Characterization
This compound is a stable, yet reactive, compound. Its physical and chemical properties are well-documented, ensuring its reliable use in various synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 3607-17-8 | [1][6] |
| Molecular Formula | C₂₁H₂₁Br₂P | [1] |
| Molecular Weight | 464.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [5][6] |
| Melting Point | 228-230 °C | [2][6][7] |
| Solubility | Soluble in chloroform and methanol | [1][6] |
| Sensitivity | Hygroscopic | [1][6] |
Due to its hygroscopic nature, the compound should be stored in a dry, inert atmosphere at room temperature to prevent degradation from moisture.[1][6]
Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for the Wittig reaction, a powerful method for creating alkenes from aldehydes and ketones.[8][9]
The Wittig Reaction Workflow
The process begins with the deprotonation of the phosphonium salt to form a highly nucleophilic phosphonium ylide (also known as a Wittig reagent). This is followed by the reaction of the ylide with a carbonyl compound.
-
Ylide Formation: The phosphonium salt is treated with a strong base, such as potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi).[10][11] The base abstracts a proton from the carbon atom adjacent to the phosphorus, creating the ylide. The choice of base is critical; its strength must be sufficient to deprotonate the relatively acidic α-carbon.
-
Reaction with Carbonyl: The resulting ylide acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[11]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a stable triphenylphosphine oxide and the desired alkene.[11] The formation of the very strong P=O double bond is the thermodynamic driving force for the entire reaction sequence.
Caption: General workflow of the Wittig reaction.
Broader Synthetic Utility
Beyond its central role in the Wittig reaction, this compound is a versatile reactant involved in numerous other transformations:
-
Synthesis of Functionalized Polymers: It is used as a reactant in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization.[2][6]
-
Rearrangement Reactions: The compound participates in semipinacol rearrangements and direct arylations.[1][2]
-
Cyclization Reactions: It is employed in C-H activation/cycloisomerization and the cycloisomerization of bromodienes and enynes.[1][2]
-
Biological Research: The compound has been investigated for its potential biological activities, including antiviral properties against the influenza A virus and as an inhibitor of cholinesterases.[6] It has also been screened for inhibitory effects on ovarian cancer stem-like cells.[12]
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin, and can be harmful if swallowed or in contact with skin.[7] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a dry, inert atmosphere at room temperature to mitigate its hygroscopic nature.[1][6]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of rational reagent design in organic synthesis. Its discovery, rooted in the fundamental principles of nucleophilic substitution, has provided chemists with a reliable and versatile tool for constructing complex molecular architectures. While its fame is primarily derived from its application in the Wittig reaction, its utility continues to expand into materials science and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential.
References
- EvitaChem. This compound (EVT-325773) | 3607-17-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ih1AiukU5oXtmB_jQEde_9GTYdWL5-PebqnFy-bkCngBUvIgyFJGQp5ZQZGV6RORCJOZu8voCkvoS2P7QVRIN5Au3eMHmccTve2uVZDfjhyI-Eit16ss2qypKFfshz65EWLDseNG]
- ChemicalBook. This compound | 3607-17-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQHex8PLgm2pzko6v6YwV1LvQvy3bYXVlBxY9gkymNHRKmZT1kPoPvi2kOOl-j1GYlpGimg4ObAE_eDP0-Q4n_kNDBfrFh63Fjm6hgT1Oj9VsGFiBnCxvPCW4RvoFKsh8jt-zL7YjBHpnaz7Uk_U8ZPN4KS9aqH5wHz1hk-8HPbQ==]
- PrepChem.com. Synthesis of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoEfAsxasZDEuq3AGFjz7ZTMSoI1wUBCd05zbUaa9ccpGOB1nnjTGLqDaxQzukstk3Y_G31sa5toRL-z8lYuh7Zx60eTRJFisTVEu7L_mz8ZsDNSwdgCnSgwUn8CSyPCTqytHPfwLUXpdKir9tpdUEAd8qaduFNzMxHN8=]
- PrepChem.com. Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLZtq5jH_KGE6kso7NC-NZsG0AHYCOU92b17qDyTxTU2ReZpw8JCIua5Y6BH-yMJwpAUIEZbX4lG8nJfj528TYHOpSx1UXhhNifZozPciFPCgB2y2HPpQ-oLdpU1YzFV0yiGR3m1FiP1R-erZrlwLmGdAzQe8vv9I_s9cRwvzuNQgxVqZSPtQd]
- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpu3KOmW73pxI6H2AfCu8wH1FrkgwQ2D8vylgi0meKv_jGEcsOEACHwJQf9Rz93cWA-KChtiAjR2BF-XSdUi3g9eQjS1svQ4instDGrUbGn215Zs2MA_q4dzRKM4gUF-P_lfz841eLFI7QMcV6SnJPHaMRoiEvG4d121bejO32qn0Erv4igak=]
- Chongqing Chemdad Co., Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhI5YwR-DACqRDAdgp8a5nrk9lkP2WnekjZBm5Lba25FNTkHlg3XWqG7KCVfTCHvgmO0flELLvlXV1bSRYe9__kM-jj6R2I3jON0zXAKBxeHelQGMVIXXP08HyMlOjcixf4Uw67Q-RVeKUGE_XUPg=]
- ECHEMI. 3607-17-8, this compound Formula. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ03Tooq9U1QpEmXQIgVVaJimtKcdz-NnmMREVzHaMr1vq1HN6HbF6tcWDQqzZqWG6jQ8WPjxLuupEk-EZCXAlWz_rSEc6G25pdmXn-08Ib806inZEtIAGxMvmDdCRKU7l9fZKD3poWIw-jKmQUBooahek9ZVhDINe7PLC3rDw7hqIRJDIxxmukqejpOIjEqg_wo-nbBH0]
- Sigma-Aldrich. This compound 98% | 3607-17-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTbBLMYLnye1BzKwsQN56tOp1p5lpJ6ktWoSmFwJIocZWqGlrDvIkRNa_KQ8e8rzhVz5mWkqknRbe-bP_P1MSqrT-jkeS-Vg40wxArgwdmAxGaM5FmFUGXBKIFAP8egqN4kFv727uOlCm6p6bMiiCyhLpAHw==]
- MPG.PuRe. SUPPORTING INFORMATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4ALHcqV-nC38kAjinoDijHxb3k-2kpbpMrCVU9-STSYZRrc0cjhzCZEOeSF5miVYuHFpKu1XNbfoEdgZh7z6aA-UFqE3bv6ZmHBUioSqpKipW87o428NyX8uL4s6Q01_Trwcd2Q7sPD3Jhx4EAGYcd_j_eUEF6pvoMcCFgrVNmw65yHQSQMczbYWkUoDfLdFWD8nCw==]
- D. G. Ivanova, V. D. G. Valcheva, G. N. Vayssilov. Rapid synthesis of this compound or iodide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWr05_hgGpt7_U0AlpCfR1riCFa9mhOa6YflprI0knebJGdlg5_-2MxZs70uKH3uULbKs9CWx0VfKrup1t7QDiEtF_PKB7mFrRD7Pfgcb3PHRK9b51b5NWzz5rUyean5FUczMxlo5MpEdDsuuzPY9sljdx4J4YjJUJ7d5uswJnCFrRP8UCypJt_vcXeU7c_mTgtTn6tJPLvFwiWUefdaF8Ag3CHznhQaM0MfYyEAQjOSQ-eIFnVgD9sKJ0RSNpXaVsvL_twGVdCcwzAIUUOg==]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs0FY9WtbJmW_HFSXGG3z2JPhKx0_AnNYIdhs-24qQYO5-BqC63mvR8PghK9doXH1Kix3Z4MI6B6-5PJF7JweVj2MyUNe5DccAJ8WKhtl32gqltFmxeC6r-f_6O0KsOgkvOsJ8x56AAc1cIPjBtyl2_Cae23vtdSvAbQj6Qg==]
- Wikipedia. Wittig reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG293CQfrQ6jkHbERpHJLvblXmkF-1R_kNoFaJnELtkxKk1cH5f7r4zkKsd6Im51yEKT_hY70Db4trJnjNzzGvKtcvhV25DGj37ah45gDjTmi5igCiDfyythMno4vzquXvdwo6XDp_Sog==]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 3607-17-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. pure.mpg.de [pure.mpg.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
(3-Bromopropyl)triphenylphosphonium bromide: A Versatile Reagent in Modern Organic and Medicinal Chemistry
Abstract
(3-Bromopropyl)triphenylphosphonium bromide has emerged as a cornerstone reagent for researchers at the intersection of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a reactive alkyl bromide and a lipophilic triphenylphosphonium cation, provides a versatile platform for a multitude of chemical transformations. This guide delves into the core applications of this compound, moving beyond simple reaction lists to explore the mechanistic rationale and practical considerations that underpin its use. We will examine its pivotal role as a precursor in Wittig-type olefination reactions, its function as a powerful mitochondrial-targeting vector in drug delivery and diagnostics, its utility in phase-transfer catalysis, and its application as a building block for functionalized ionic liquids. Through detailed protocols, mechanistic diagrams, and curated data, this document serves as an in-depth technical resource for scientists seeking to harness the full potential of this multifaceted molecule.
Introduction: The Molecular Architecture and Reactivity of this compound
This compound, with the chemical formula C₂₁H₂₁Br₂P, is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] Its structure is characterized by a central phosphorus atom bonded to three phenyl rings and a propyl chain, which is terminated by a bromine atom. The phosphorus center carries a positive charge, which is balanced by a bromide counter-ion.
| Property | Value | Source(s) |
| CAS Number | 3607-17-8 | [1][3] |
| Molecular Formula | C₂₁H₂₁Br₂P | [2] |
| Molecular Weight | 464.17 g/mol | [2] |
| Melting Point | 228-230 °C | [1] |
| Solubility | Soluble in Chloroform, Methanol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
The synthetic utility of this reagent stems from two key features:
-
The Triphenylphosphonium Cation: This bulky, lipophilic cation is the basis for the compound's use in mitochondrial targeting and phase-transfer catalysis. The delocalized positive charge allows it to penetrate biological membranes and facilitate the transport of anions across phase boundaries.[4][5]
-
The Bromopropyl Group: The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows the triphenylphosphonium moiety to be covalently attached to a wide range of molecules. Furthermore, the protons on the carbon adjacent to the phosphonium center are acidic and can be removed by a strong base to form a phosphonium ylide for use in the Wittig reaction.[3][6]
Synthesis of this compound
The compound is readily prepared via a nucleophilic substitution reaction between triphenylphosphine and 1,3-dibromopropane.[7][8] The triphenylphosphine acts as the nucleophile, attacking one of the carbon atoms and displacing a bromide ion.
Caption: Synthesis of the target compound via SN2 reaction.
Exemplary Synthesis Protocol: [7][8]
-
Charge a suitable reaction vessel with triphenylphosphine (1.0 eq) and a solvent such as toluene or xylene.
-
Stir the mixture until the triphenylphosphine is completely dissolved.
-
Slowly add 1,3-dibromopropane (approx. 1.0 eq) to the stirred solution at an elevated temperature (e.g., 130 °C).
-
Maintain the reaction at reflux for several hours (e.g., 17-20 hours) until the reaction is complete.
-
Cool the resulting suspension to room temperature.
-
Filter the suspension to collect the solid product.
-
Wash the solid with fresh solvent (e.g., toluene) to remove any unreacted starting materials.
-
Dry the collected white crystalline product under vacuum.
Application in Organic Synthesis: The Wittig Reaction
A primary application of this compound is as a precursor to a Wittig reagent. The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][9] The process involves two main stages: the formation of a phosphonium ylide and the reaction of the ylide with a carbonyl compound.
Mechanism of Action
-
Ylide Formation: The protons on the carbon alpha to the positively charged phosphorus are acidic. Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates this carbon, yielding a phosphonium ylide, a species with adjacent positive and negative charges.[10][11]
-
Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[6][9]
-
Alkene Formation: The oxaphosphetane is unstable and rapidly decomposes, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond (triphenylphosphine oxide).[9]
Caption: General workflow of the Wittig reaction.
This reagent is particularly useful for intramolecular Wittig reactions to form cyclic alkenes or for reactions where a three-carbon chain is required to be added to a carbonyl group.[2]
Exemplary Protocol: Olefination of Benzaldehyde
-
Suspend this compound (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 eq), to the suspension. Allow the mixture to stir for 1 hour, during which the ylide will form (often indicated by a color change).
-
Add benzaldehyde (1.0 eq) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to isolate the desired alkene.
Application in Medicinal Chemistry: Mitochondrial Targeting
A groundbreaking application for the triphenylphosphonium (TPP⁺) cation, and by extension this compound, is in the targeted delivery of therapeutic and diagnostic agents to mitochondria.[4][12]
The Physicochemical Basis of Mitochondrial Accumulation
Mitochondria, the powerhouses of the cell, maintain a large negative membrane potential (ΔΨm) of approximately -150 to -180 mV across their inner membrane.[13] This strong negative potential acts as an electrochemical sink for lipophilic, delocalized cations. The TPP⁺ moiety fits these criteria perfectly:
-
Lipophilicity: The three phenyl rings provide significant lipophilicity (fat-solubility), enabling the cation to readily pass through the lipid bilayers of the cell and mitochondrial membranes.[13]
-
Delocalized Positive Charge: The positive charge on the phosphorus atom is delocalized over the large surface area of the molecule, which reduces the charge density and facilitates its passage through the hydrophobic core of the membranes.[14]
Driven by the Nernst equation, these properties lead to a significant accumulation of TPP⁺-conjugated molecules inside the mitochondrial matrix, with concentrations potentially reaching several hundred times higher than in the cytoplasm.[4][12]
Role as a Covalent Linker
This compound is an ideal reagent for attaching this TPP⁺ "zip code" to a molecule of interest (a "cargo" such as an antioxidant, anticancer drug, or fluorescent probe). The bromopropyl group serves as a flexible linker and a reactive handle for nucleophilic substitution, allowing chemists to covalently bond the TPP⁺ moiety to a hydroxyl, amine, or thiol group on the cargo molecule.[4]
Caption: Workflow for mitochondria-targeted drug delivery.
This strategy has been successfully employed to enhance the efficacy and reduce the off-target toxicity of numerous compounds by concentrating their action at the site of cellular respiration and apoptosis regulation.[15]
Further Synthetic Applications
Beyond the Wittig reaction and mitochondrial targeting, this compound is a versatile tool in the synthetic chemist's arsenal.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[16][17] As a quaternary phosphonium salt, this reagent can act as an effective phase-transfer catalyst.[5][18] The lipophilic TPP⁺ cation can pair with an anionic reactant from the aqueous phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, where it can react with the organic substrate. This significantly accelerates reactions that would otherwise be impractically slow due to the inability of the reactants to meet.[5]
Precursor to Phosphonium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as green, reusable solvents and catalysts.[19] Phosphonium-based ILs are known for their high thermal stability.[20][21] this compound can serve as a starting material for synthesizing novel, functionalized phosphonium ILs. For example, the bromide can be substituted by other anions or the propyl chain can be further modified to tune the properties of the resulting ionic liquid for specific applications.[22][23]
Other Reported Reactions
The literature also documents its use as a reactant or catalyst in a variety of other transformations, highlighting its broad utility:[2]
-
Synthesis of functionalized polyurethanes
-
Semipinacol rearrangements
-
C-H activation and cycloisomerization reactions
-
Intramolecular dehydrobromination
-
Synthesis of biologically active molecules[24]
Conclusion
This compound is far more than a simple organic salt. It is a strategically designed molecule that provides elegant solutions to complex chemical challenges. Its utility as a reliable precursor for the Wittig reaction makes it a staple for alkene synthesis. Concurrently, its role as the premier vector for targeting mitochondria has opened new frontiers in pharmacology and drug development, allowing for the precise delivery of therapeutics to a critical subcellular organelle. Complemented by its effectiveness in phase-transfer catalysis and as a building block for advanced materials like ionic liquids, this reagent demonstrates remarkable versatility. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is key to leveraging the full synthetic power of this indispensable chemical tool.
References
-
ChemBK. (2024). This compound - Introduction. Available at: [Link]
-
Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. Available at: [Link]
-
ResearchGate. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Request PDF. Available at: [Link]
-
Zinov'eva, M. V., Zorin, I. M., & Myagkova, G. I. (2023). Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems: decoration strategies and prospects for clinical application. Russian Chemical Reviews, 92(10), RCR5088. Available at: [Link]
-
American Chemical Society. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]
-
Singh, S., Sharma, H., Singh, N., & Kumar, A. (2024). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. AAPS PharmSciTech, 25(4), 111. Available at: [Link]
-
ResearchGate. (2020). Synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) as green, efficient, and reusable ionic liquid catalyst. Available at: [Link]
-
ResearchGate. (2007). Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties. Available at: [Link]
-
Semantic Scholar. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Available at: [Link]
-
ARPN Journals. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Available at: [Link]
-
Kalb, R. S., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Batteries, 8(8), 88. Available at: [Link]
-
National Institutes of Health. (n.d.). Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery. Available at: [Link]
-
MDPI. (2021). Recent progress on phosphonium-based room temperature ionic liquids. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
ChemHelper. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Available at: [Link]
-
Royal Society of Chemistry. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Triphenyl(propyl)phosphonium Bromide as a Phase Transfer Catalyst. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
-
RCSI Repository. (2022). Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Synthesis, Applications, and Properties. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis Potential with (3-(Dimethylamino)propyl)triphenylphosphonium Bromide. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 3607-17-8 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems: decoration strategies and prospects for clinical application | Russian Chemical Reviews [rcr.colab.ws]
- 15. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 18. nbinno.com [nbinno.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. arpnjournals.org [arpnjournals.org]
- 21. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of (3-Bromopropyl)triphenylphosphonium bromide: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromopropyl)triphenylphosphonium bromide (CAS: 3607-17-8) is a versatile phosphonium salt extensively utilized as a reactant and intermediate in organic synthesis, particularly in Wittig reactions, C-H activation, and the synthesis of functionalized polymers.[1][2][3] Its efficacy and the reliability of downstream applications are critically dependent on its structural integrity and purity. This guide provides a comprehensive, multi-technique framework for the definitive structural characterization of this compound. From fundamental synthesis verification to advanced solid-state analysis, we will explore the causality behind experimental choices, present field-proven protocols, and interpret the resulting data to construct a complete structural profile.
Foundational Strategy: The Characterization Workflow
A robust structural elucidation is not a linear process but an integrated workflow where orthogonal techniques validate one another. The identity, purity, and structure of this compound are best confirmed by systematically applying spectroscopic, crystallographic, and thermal analyses. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the characterization of this compound.
Synthesis: The Point of Origin
The primary route to synthesizing this compound involves a classic Sₙ2 reaction between triphenylphosphine and 1,3-dibromopropane.[1][4] Understanding this synthesis is the first step in characterization, as it informs potential impurities (e.g., unreacted starting materials, double substitution products).
Causality of Experimental Choices:
-
Reagents: Triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. An excess of 1,3-dibromopropane can be used to minimize the formation of the bis-phosphonium salt, though controlling the stoichiometry is key.
-
Solvent: Toluene or xylene are commonly used as solvents.[1][4] Their relatively high boiling points allow the reaction to be conducted at elevated temperatures (reflux), increasing the reaction rate. The product is typically insoluble in these solvents at room temperature, facilitating its isolation.
-
Purification: The crude product precipitates out of the solvent upon cooling. Washing with the reaction solvent (e.g., toluene) is a critical step to remove unreacted starting materials and soluble impurities.[1]
Experimental Protocol: Synthesis
-
Setup: Equip a three-necked flask with a reflux condenser, a magnetic stirrer, and a thermometer. Charge the flask with triphenylphosphine (1.0 eq.) and toluene (approx. 3-4 mL per gram of triphenylphosphine).
-
Reagent Addition: Stir the mixture until the triphenylphosphine is fully dissolved. Slowly add 1,3-dibromopropane (1.0-1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110-130°C depending on the solvent) and maintain for 17-20 hours.[1][4] A white precipitate will form as the reaction progresses.
-
Isolation: Cool the suspension to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with fresh toluene to remove residual starting materials, followed by a wash with a low-boiling solvent like hexane to facilitate drying.
-
Drying: Dry the resulting white, crystalline solid under vacuum at 60°C to yield the final product.[1]
Spectroscopic Characterization: Elucidating the Molecular Framework
Spectroscopy provides the core data for confirming the covalent structure of the molecule in a non-destructive manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this phosphonium salt, ¹H and ¹³C NMR spectra provide unambiguous evidence of the triphenylphosphine and bromopropyl moieties.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~10-15 mg of the dried compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] The compound is soluble in chloroform and methanol.[6]
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient.
Data Interpretation and Key Structural Insights:
| ¹H NMR Data (400 MHz, CDCl₃) [5] | ¹³C NMR Data (100 MHz, CDCl₃) [7] | |
| Chemical Shift (δ, ppm) | Assignment & Rationale | Chemical Shift (δ, ppm) |
| 7.70 - 7.95 (m, 15H) | Aromatic protons of the three phenyl groups, deshielded by the adjacent positively charged phosphorus atom. | 135.2 |
| 3.80 - 4.00 (m, 2H) | Methylene protons adjacent to the phosphorus atom (-CH₂-P⁺). Shows coupling to both phosphorus and the adjacent CH₂ group. | 133.8 |
| 3.45 - 3.60 (t, 2H) | Methylene protons adjacent to the bromine atom (Br-CH₂-). Triplet appearance due to coupling with the central CH₂ group. | 130.5 |
| 2.20 - 2.40 (m, 2H) | Central methylene protons (-P⁺-CH₂-CH₂-CH₂-Br). Shows complex multiplicity due to coupling with both adjacent methylene groups. | 118.5 (d, J ≈ 85-90 Hz) |
| 31.5 | ||
| 24.0 (d, J ≈ 50 Hz) | ||
| 22.5 (d, J ≈ 4-5 Hz) |
-
Expertise Insight: The key diagnostic signals in the ¹H NMR spectrum are the multiplets for the three distinct methylene groups of the propyl chain. In the ¹³C NMR spectrum, the direct carbon-phosphorus coupling (¹JCP) for the carbon attached to the phosphorus results in a large splitting constant (d, J ≈ 85-90 Hz), which is a definitive indicator of the P-C bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, thereby confirming its gross structural features.
Protocol for FT-IR Analysis:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[5]
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation and Key Structural Insights:
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Significance |
| 3050 - 3000 | C-H stretch | Aromatic C-H bonds of the phenyl rings. |
| 2950 - 2850 | C-H stretch | Aliphatic C-H bonds of the propyl chain. |
| 1585, 1485, 1435 | C=C stretch | Aromatic ring skeletal vibrations. The peak at 1435 cm⁻¹ is characteristic of the P-Ph bond. |
| 1110 | P-Ph stretch | A strong, sharp absorption confirming the presence of the triphenylphosphine moiety. |
| 720, 690 | C-H bend | Out-of-plane bending for monosubstituted benzene rings. |
| ~550 | C-Br stretch | Confirms the presence of the bromoalkyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the cation and offers structural information through analysis of its fragmentation patterns.[8] Due to the salt's ionic and non-volatile nature, soft ionization techniques are required.
Protocol for MS Analysis:
-
Ionization: Use Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) for analysis.[9] ESI is generally preferred for its sensitivity and compatibility with LC-MS.
-
Analysis: Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Data Interpretation and Key Structural Insights:
-
Molecular Ion: The primary observation will be the intact cation, [C₂₁H₂₁BrP]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a pair of peaks of nearly equal intensity at m/z 383.06 and 385.06.
-
Fragmentation: The energy applied during ionization can cause the molecular ion to fragment. A logical fragmentation pathway involves the loss of the bromine atom or cleavage of the propyl chain.
Caption: A plausible fragmentation pathway for the (3-Bromopropyl)triphenylphosphonium cation in MS.
Definitive Solid-State Structure: Single-Crystal X-ray Diffraction
While spectroscopy confirms the molecular connectivity, only single-crystal X-ray diffraction (XRD) can provide the exact three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and crystal packing information.[10][11]
Causality of Experimental Choices:
-
Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution or by slow cooling. The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the electron density map, from which the atomic positions are resolved.
Key Crystallographic Data: The structure of this compound has been reported in the literature, providing a benchmark for comparison.[12]
| Parameter | Reported Value [12] |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a | 11.165(2) Å |
| b | 10.160(2) Å |
| c | 17.614(3) Å |
| β | 104.99(1)° |
| Volume | 1930.08 ų |
| Z (Molecules/unit cell) | 4 |
-
Expertise Insight: This crystallographic data provides the ultimate confirmation of the molecular structure. It reveals a tetrahedral geometry around the phosphorus atom and shows the conformation of the propyl chain in the solid state. The bromide anion is present in the crystal lattice, balancing the positive charge of the phosphonium cation.
Bulk Properties: Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the material's thermal stability, melting point, and decomposition profile. This is crucial for understanding its handling, storage, and application limits.[13][14]
Protocol for Thermal Analysis:
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum or ceramic TGA/DSC pan.
-
Acquisition: Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min).
-
Analysis: DSC will show thermal events like melting (endotherm), while TGA will show mass loss associated with decomposition.
Data Interpretation and Key Structural Insights:
-
Melting Point: The compound exhibits a sharp melting point, reported in the range of 228-230 °C.[3][6][15] A sharp melting point observed in DSC is a strong indicator of high purity.
-
Thermal Stability: TGA analysis reveals the onset temperature of decomposition. For phosphonium salts, decomposition mechanisms can be complex, often involving nucleophilic attack by the counter-ion or elimination reactions.[13] The thermal stability is a key parameter for applications where the material will be heated.
Conclusion
The structural characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and FT-IR spectroscopy confirm the molecular framework and functional groups. Mass spectrometry validates the molecular mass and provides fragmentation data. Single-crystal X-ray diffraction offers the definitive solid-state structure, and thermal analysis establishes its purity and stability. By integrating the data from this comprehensive workflow, researchers can ensure the identity, quality, and reliability of this important synthetic reagent, forming a solid foundation for its successful application in research and development.
References
-
This compound - SpectraBase. SpectraBase. [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. PrepChem.com. [Link]
-
This compound - ChemBK. ChemBK. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts. MDPI. [Link]
-
Supporting Information - Wiley-VCH. Wiley Online Library. [Link]
-
SUPPORTING INFORMATION. Max Planck Institute. [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Journal of Molecular Liquids. [Link]
-
The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. RSC Publishing. [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. eScholarship, University of California. [Link]
-
Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. De Gruyter. [Link]
-
(3-Bromopropyl)(triphenyl)phosphonium bromide. Chemsrc. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Mass spectral interpretation. Wikipedia. [Link]
-
Fragmentation and Interpretation of Spectra. Michigan State University. [Link]
Sources
- 1. This compound | 3607-17-8 [chemicalbook.com]
- 2. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]
- 6. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 7. This compound(3607-17-8) 13C NMR [m.chemicalbook.com]
- 8. whitman.edu [whitman.edu]
- 9. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 13. tainstruments.com [tainstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. chembk.com [chembk.com]
Starting materials for (3-Bromopropyl)triphenylphosphonium bromide synthesis
An In-depth Technical Guide to the Starting Materials for (3-Bromopropyl)triphenylphosphonium Bromide Synthesis
Introduction: The Strategic Importance of a Key Wittig Reagent Precursor
This compound is a quaternary phosphonium salt of significant utility in synthetic organic chemistry. It serves as a crucial precursor for the generation of phosphorus ylides, which are the cornerstone of the Wittig reaction—a powerful method for creating carbon-carbon double bonds by coupling aldehydes or ketones with a phosphonium ylide. Beyond its role in olefination reactions, this compound is a versatile building block for synthesizing a wide array of carbocyclic and heterocyclic systems and has found applications in materials science as a bactericidal agent.[1][2]
The successful, high-yield synthesis of this compound is fundamentally dependent on a thorough understanding of its starting materials. This guide provides a detailed analysis of the primary reactants, the rationale behind solvent selection, and the mechanistic principles that govern the synthesis, offering researchers a comprehensive resource for efficient and reliable preparation.
The Core Synthesis: An SN2 Pathway to a Stable Phosphonium Salt
The synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The core transformation involves the reaction of a nucleophilic tertiary phosphine with an electrophilic alkyl halide.
The overall reaction is as follows:
Caption: Overall synthesis reaction scheme.
The reaction proceeds by the nucleophilic attack of triphenylphosphine on one of the terminal carbon atoms of 1,3-dibromopropane, displacing a bromide ion to form the desired phosphonium salt.[3]
Primary Reactants: A Deep Dive
A successful synthesis hinges on the quality and proper handling of the two key starting materials: triphenylphosphine and 1,3-dibromopropane.
Triphenylphosphine (PPh₃): The Nucleophile
Triphenylphosphine is a common organophosphorus compound that exists as a relatively air-stable, white crystalline solid at room temperature.[4] In this synthesis, the phosphorus atom, with its available lone pair of electrons, acts as a potent nucleophile.[3] The three phenyl groups attached to the phosphorus atom are electron-withdrawing, yet the phosphorus atom's size and polarizability make it an effective nucleophile for SN2 reactions.[3]
Table 1: Properties of Triphenylphosphine
| Property | Value | References |
| CAS Number | 603-35-0 | [5] |
| Molecular Formula | C₁₈H₁₅P | |
| Molecular Weight | 262.29 g/mol | [5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 79-81 °C | [7] |
| Boiling Point | 377 °C | [7] |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene, benzene, ether); insoluble in water. | [4] |
Expert Insights & Handling:
-
Purity: While generally stable, triphenylphosphine can slowly oxidize in air to form triphenylphosphine oxide (TPPO).[5] The presence of TPPO does not typically interfere with the phosphonium salt formation but represents a loss of active reagent. For quantitative results, it is advisable to use a high-purity grade of triphenylphosphine.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
1,3-Dibromopropane: The Electrophilic Alkylating Agent
1,3-Dibromopropane is a colorless organobromine liquid with a sweet odor.[8] It serves as the electrophile in the reaction. As a di-haloalkane, it possesses two electrophilic carbon centers (C1 and C3), each bonded to a bromine atom, which is an excellent leaving group.
Table 2: Properties of 1,3-Dibromopropane
| Property | Value | References |
| CAS Number | 109-64-8 | [9][10] |
| Molecular Formula | C₃H₆Br₂ | [9] |
| Molecular Weight | 201.89 g/mol | [9][10] |
| Appearance | Colorless liquid | [8][11] |
| Boiling Point | 167 °C | [10] |
| Density | ~1.97 g/cm³ at 15 °C | [10] |
| Solubility | Sparingly soluble in water (1.68 g/L at 30 °C) | [10] |
Expert Insights & Handling:
-
Stoichiometry Control: Since 1,3-dibromopropane has two reactive sites, controlling the stoichiometry is crucial to favor the formation of the mono-phosphonium salt over the bis-phosphonium salt. Using a slight molar excess of triphenylphosphine or a 1:1 ratio is common, but reaction conditions, particularly solvent choice, play a more significant role in selectivity.[12]
-
Safety: 1,3-Dibromopropane is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and is suspected of causing genetic defects.[13] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]
Solvent Selection: The Key to Reaction Selectivity
The choice of solvent is arguably the most critical parameter for selectively synthesizing the mono-phosphonium salt. Research has shown that solvent polarity dictates the reaction outcome.[12]
-
Non-Polar Solvents (Recommended): Solvents like toluene or xylene are ideal for this synthesis.[12][14][15] The desired product, this compound, is a salt and is largely insoluble in these hot, non-polar solvents. As it forms, it precipitates out of the reaction mixture. This precipitation effectively prevents a second substitution reaction from occurring, thus yielding the mono-phosphonium salt selectively.[3][12]
-
Polar Aprotic Solvents (Avoid): In contrast, using polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) leads to the formation of the bis-phosphonium salt, 1,3-bis(triphenylphosphonium)propane dibromide.[12] In these solvents, the initially formed mono-salt remains dissolved, allowing the unreacted bromo-propyl end to undergo a second SN2 reaction with another molecule of triphenylphosphine.
Self-Validating Experimental Protocol
This protocol synthesizes information from established procedures to provide a reliable method for the preparation of this compound.[15][16]
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂), and an addition funnel.
-
Reagent Charging: Charge the flask with triphenylphosphine and toluene (e.g., ~2 mL of toluene per gram of triphenylphosphine). Stir the mixture until the triphenylphosphine is completely dissolved.[16]
-
Addition of Alkyl Halide: Slowly add 1,3-dibromopropane (approx. 0.95 to 1.0 molar equivalents relative to triphenylphosphine) to the stirred solution via the addition funnel.[15][16]
-
Reaction: Heat the mixture to reflux (the boiling point of toluene is ~111°C, xylene is ~140°C). A white precipitate will begin to form as the reaction progresses. Maintain the reflux with vigorous stirring for 18-24 hours to ensure the reaction goes to completion.[5][15][16]
-
Isolation: After the reflux period, cool the suspension to room temperature. Collect the white, solid product by vacuum filtration.[14]
-
Purification: Wash the filter cake thoroughly with fresh toluene or another non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities.[14][16]
-
Drying: Dry the purified white crystalline product under vacuum to remove residual solvent. The product typically has a melting point in the range of 228-234°C.[13][14][15]
Reaction Mechanism: A Closer Look at the SN2 Attack
The formation of the phosphonium salt is a direct consequence of the SN2 mechanism, which occurs in a single, concerted step.
Sources
- 1. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 2. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Triphenylphosphine | 603-35-0 [chemicalbook.com]
- 8. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. chembk.com [chembk.com]
- 14. prepchem.com [prepchem.com]
- 15. prepchem.com [prepchem.com]
- 16. This compound | 3607-17-8 [chemicalbook.com]
Foundational Concepts: Unpacking the Structure and Electronic Profile
An In-Depth Technical Guide to the Electrophilicity and Dual Reactivity of (3-Bromopropyl)triphenylphosphonium bromide
This guide provides a comprehensive analysis of this compound, a versatile reagent in modern organic synthesis. We will move beyond a superficial overview to explore the nuanced electronic properties that define its reactivity, focusing on its inherent electrophilicity and its role as a precursor to a potent nucleophile. This document is intended for researchers, scientists, and drug development professionals who seek to master the application of this reagent through a deep understanding of its chemical behavior.
This compound is a quaternary phosphonium salt. Its structure is characterized by a central phosphorus atom bonded to three phenyl rings and a bromopropyl chain, with a bromide anion providing charge balance. This arrangement creates a molecule with distinct reactive sites, governing its utility in synthesis.
The key to understanding its behavior lies in recognizing two primary electronic features:
-
The Electrophilic Phosphorus Center: The phosphorus atom is formally cationic and is bonded to four carbon atoms. The electron-withdrawing nature of the three phenyl groups enhances its positive charge, making it susceptible to attack by strong nucleophiles, although this is a less common reaction pathway under standard conditions.
-
The Acidic α-Protons: The protons on the carbon atom adjacent (α) to the positively charged phosphorus atom are significantly acidic. This acidity is a direct result of the powerful electron-withdrawing inductive effect of the PPh₃⁺ group, which stabilizes the resulting carbanion (ylide). This is the basis for its most common application in the Wittig reaction.
-
The Electrophilic Propyl Chain: The C-Br bond at the terminus of the propyl chain is a classic electrophilic site. The bromine atom is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack (Sɴ2 reaction).
This duality—the ability to generate a potent carbon nucleophile (the ylide) or to act as an alkylating electrophile—is the central theme of this guide.
Pathway I: The Wittig Reaction - Harnessing Acidity for Olefination
The most prominent application of this compound is as a precursor for a Wittig reagent. This pathway hinges on the acidity of the α-protons.
Mechanism of Ylide Formation and Reaction
The process begins with the deprotonation of the phosphonium salt by a strong base.[1][2][3] This abstraction of an α-proton is thermodynamically favorable because the resulting carbanion is stabilized by the adjacent phosphorus atom, forming a neutral species called a phosphorus ylide or phosphorane.
The ylide is a powerful nucleophile. It readily attacks the electrophilic carbon of an aldehyde or ketone.[4] This nucleophilic addition leads to a charge-separated intermediate known as a betaine, which rapidly collapses into a four-membered ring intermediate called an oxaphosphetane.[3][5][6] The driving force of the entire reaction is the subsequent fragmentation of the oxaphosphetane. This irreversible step forms the desired alkene and a molecule of triphenylphosphine oxide, which contains an extremely stable phosphorus-oxygen double bond.[1][4]
Caption: The Wittig Reaction Workflow.
Field-Proven Protocol: Synthesis of an Alkene
This protocol describes a representative Wittig reaction. The choice of a strong, non-nucleophilic base like n-butyllithium or sodium hydride is critical to ensure efficient deprotonation without competing side reactions.[2][7]
Objective: To synthesize 4-phenyl-1-butene from benzaldehyde using the ylide generated from this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with this compound (1.1 equivalents).
-
Solvent Addition: Anhydrous THF is added via cannula to dissolve the phosphonium salt under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are paramount as the ylide is highly basic and will be quenched by water. Cooling prevents degradation of the ylide and controls the reaction rate.
-
-
Ylide Formation: n-Butyllithium (1.05 equivalents) is added dropwise via syringe. The solution will typically develop a deep red or orange color, characteristic of the ylide. The mixture is stirred at this temperature for 1 hour.
-
Causality: A slight excess of base ensures complete conversion to the ylide. The color change is a key visual indicator of successful ylide formation.
-
-
Carbonyl Addition: Benzaldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the cold ylide solution.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
Self-Validation: The quench protonates any remaining ylide and hydrolyzes alkoxide intermediates.
-
-
Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkene.
Pathway II: The Alkylating Agent - Leveraging Carbon Electrophilicity
While its use in the Wittig reaction is common, the inherent electrophilicity of the bromopropyl chain allows this compound to function as an effective alkylating agent. In this role, a nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a classic Sɴ2 reaction.[8][9]
Mechanism of Nucleophilic Substitution
This pathway is favored in the absence of a strong base required for ylide formation. Various nucleophiles, such as amines, thiolates, or carboxylates, can be used to displace the bromide, leading to the formation of a new carbon-nucleophile bond and retaining the triphenylphosphonium moiety.
Caption: Sɴ2 Alkylation Pathway.
Field-Proven Protocol: Synthesis of a Functionalized Phosphonium Salt
This protocol details the alkylation of a secondary amine, demonstrating the electrophilic nature of the reagent.
Objective: To synthesize [3-(Diethylamino)propyl]triphenylphosphonium bromide.
Materials:
-
This compound
-
Diethylamine
-
Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Causality: Acetonitrile is a suitable polar aprotic solvent for Sɴ2 reactions. K₂CO₃ acts as a mild base to neutralize the HBr that would be formed from the reaction of the secondary amine, driving the reaction to completion.
-
-
Nucleophile Addition: Add diethylamine (1.2 equivalents) to the stirred suspension.
-
Heating: The reaction mixture is heated to reflux (approx. 82 °C) and maintained for 12-18 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Self-Validation: ³¹P NMR is an excellent tool to monitor the disappearance of the starting phosphonium salt and the appearance of the new product peak.
-
-
Workup: After cooling to room temperature, the mixture is filtered to remove the inorganic salts (K₂CO₃ and KBr). The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude solid is triturated with diethyl ether to remove any unreacted starting materials and byproducts. The solid product is then collected by filtration and dried under vacuum.
Data-Driven Insights: Controlling the Reaction Pathway
The choice of reaction conditions dictates which of the two pathways will dominate. The following table summarizes the critical parameters and expected outcomes.
| Parameter | Pathway I: Wittig Reagent | Pathway II: Alkylating Agent | Rationale |
| Base | Required: Strong, non-nucleophilic base (e.g., n-BuLi, NaH, NaHMDS) | Absent or Weak: Mild, non-interfering base (e.g., K₂CO₃, Et₃N) may be used as an acid scavenger. | A strong base is essential to deprotonate the α-carbon and form the ylide. In its absence, this pathway is inaccessible. |
| Nucleophile | The ylide is the nucleophile. | Required: An external nucleophile (e.g., R₂NH, RSH, RCOO⁻) is added to the reaction. | The reaction's course is determined by the most potent nucleophile present. |
| Temperature | Ylide formation is often done at low temperatures (0 °C to -78 °C) to maintain stability. | Reactions are often heated to overcome the activation energy for the Sɴ2 reaction. | Ylides can be thermally unstable, while Sɴ2 reactions often benefit from increased kinetic energy. |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Diethyl ether) are required. | Polar aprotic solvents (e.g., ACN, DMF) are typically used to facilitate Sɴ2 reactions. | Protic solvents would quench the highly basic ylide. |
Conclusion
This compound is a powerful and versatile synthetic tool, but its effective use demands a nuanced understanding of its dual reactivity. By carefully selecting the reaction conditions—most critically, the presence or absence of a strong base—a chemist can precisely control whether the reagent acts as a precursor to a nucleophilic Wittig reagent for olefination or as an electrophilic alkylating agent for C-N, C-S, or C-O bond formation. This ability to pivot between two distinct mechanistic pathways from a single, stable starting material underscores its value in the design and execution of complex synthetic strategies.
References
-
LaFortune, J. H. W., et al. (2016). Electrophilic phenoxy-substituted phosphonium cations. Dalton Transactions, 45(45), 18275–18284. [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
University of Toronto. (n.d.). Electrophilic Phosphenium and Phosphonium Cations: Synthesis and Reactivity of Perfluoro- & Perchloroaryl Phosphorus Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Phenoxy-substituted Phosphonium Cations. Retrieved from [Link]
-
Technische Universität Dresden. (n.d.). Synthesis and Application of Phosphonium Salts as Lewis Acid Catalysts. Retrieved from [Link]
-
MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 108. [Link]
-
Royal Society of Chemistry. (n.d.). Chemical Science. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Retrieved from [Link]
Sources
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comprehensive Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide: Synthesis, Reactivity, and Theoretical Perspectives
Abstract: (3-Bromopropyl)triphenylphosphonium bromide (CAS No: 3607-17-8) is a cornerstone phosphonium salt in modern organic synthesis. Valued for its stability and versatile reactivity, it serves primarily as a precursor to a functionalized phosphorus ylide, enabling a range of carbon-carbon bond-forming reactions. This guide provides an in-depth examination of its molecular characteristics, spectroscopic signature, and synthetic pathways. We delve into its core application in the Wittig reaction, offering mechanistic insights and detailed protocols. Furthermore, this document explores the theoretical and computational chemistry frameworks that underpin our understanding of its structure and reactivity, providing a predictive lens for its application. This resource is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal reagent.
Molecular Structure and Physicochemical Properties
This compound is a quaternary phosphonium salt. The structure features a central phosphorus atom bonded to three phenyl rings and a 3-bromopropyl chain. This arrangement results in a delocalized positive charge on the phosphonium center, which is balanced by a bromide counter-ion. The presence of the terminal bromine atom on the propyl chain provides an additional reactive handle for further functionalization.
Caption: The Wittig reaction mechanism using the title compound.
Protocol: General Wittig Olefination
-
Ylide Generation: Suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried flask. Cool the suspension to 0 °C.
-
Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise. Stir the mixture for 1 hour at 0 °C, during which the ylide will form, often indicated by a color change. 3[1]. Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.0 eq) in THF dropwise to the ylide suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Broader Synthetic Utility
Beyond the Wittig reaction, this compound is a reactant in various advanced synthetic transformations, including:
-
Polymer Chemistry: Synthesis of functionalized polyurethanes via cationic ring-opening polymerization. *[2][3][4] Rearrangements and Cyclizations: Used in semipinacol rearrangements, C-H activation/cycloisomerization, and intramolecular dehydrobromination reactions.
Theoretical & Computational Framework
While dedicated theoretical studies on this specific salt are not widespread, its behavior is well-described by the foundational principles of computational and theoretical chemistry. T[5][6]hese methods provide invaluable insights into electronic structure and reaction dynamics.
-
Electronic Structure Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can model the molecule's electron distribution. These models confirm the high positive charge localization on the phosphorus atom and the resulting inductive electron withdrawal, which acidifies the adjacent C-H bonds. This acidification is the fundamental electronic property that enables ylide formation.
-
Modeling Reaction Mechanisms: Computational chemistry is instrumental in elucidating complex reaction pathways like the Wittig reaction. T[7]heoretical models have been used to:
-
Map the Potential Energy Surface: Calculations can determine the relative energies of reactants, intermediates (like the oxaphosphetane), transition states, and products. This confirms that the formation of triphenylphosphine oxide is a powerful thermodynamic driving force for the reaction. [8] * Investigate Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the stability of the ylide and the reaction conditions. Computational models help rationalize these outcomes by comparing the energies of different transition state geometries leading to the various stereoisomers.
-
[9]* Prediction of Spectroscopic Properties: Computational methods can accurately predict NMR and IR spectra. B[7]y calculating the magnetic shielding of nuclei or the vibrational frequencies of bonds, these in silico spectra can be compared against experimental data to confirm structural assignments, especially for complex molecules or reaction intermediates.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if ingested or absorbed through the skin.
[10][2]| Hazard Category | Description | Precautionary Measures | | :--- | :--- | :--- | | Eye & Skin Irritation | Causes irritation upon contact (R36/38). |[10][2] Wear safety glasses/goggles and chemical-resistant gloves (e.g., nitrile). |[2][11] | Respiratory Irritation | Dust may irritate the respiratory system (R37). |[10][2] Handle in a well-ventilated area or chemical fume hood. Avoid inhaling dust. | | Toxicity | Harmful if swallowed or in contact with skin (R21/22). |[10][2] Do not ingest. Wash hands thoroughly after handling. Avoid skin contact. | | Hygroscopicity | Absorbs moisture from the air. |[2][12] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry place. |
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical advice. *[10] Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and call a physician or poison control center.
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for synthetic innovation. Its robust synthesis, predictable reactivity in the Wittig olefination, and utility in a host of other transformations secure its place in the repertoire of the modern organic chemist. A thorough understanding of its properties, handling requirements, and the theoretical principles governing its reactivity allows researchers to leverage its full potential in the synthesis of complex molecules, from novel materials to life-saving pharmaceuticals.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Wiley-VCH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (n.d.). Supporting Information. MPG.PuRe. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
VCFlorachem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Masaryk University. (n.d.). Prediction of the toxic potential of organic substances based on their molecular structure. IS MUNI. Retrieved from [Link]
-
Boston University. (n.d.). Computational & Theoretical Chemistry. Retrieved from [Link]
-
de Silva, P. (2024). When theory came first: a review of theoretical chemical predictions ahead of experiments. Pure and Applied Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Theoretical and Computational Chemistry. Cambridge Open Engage. Retrieved from [Link]
-
eScholarship.org. (n.d.). A Study of Structures, Mechanisms, and Theories through Computational Chemistry. Retrieved from [Link]
-
Medium. (n.d.). What is Computational Chemistry? Retrieved from [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 3607-17-8 [chemicalbook.com]
- 4. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Computational & Theoretical Chemistry | Chemistry [bu.edu]
- 6. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
Methodological & Application
Application Notes and Protocols: The Wittig Reaction Utilizing (3-Bromopropyl)triphenylphosphonium Bromide
Introduction: A Versatile Reagent for Modern Organic Synthesis
The Wittig reaction, a cornerstone of organic chemistry, provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds. This Nobel Prize-winning transformation, developed by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide.[1][2] The reaction's significance lies in its ability to form carbon-carbon double bonds with excellent regiocontrol, a feature highly sought after in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
This application note focuses on the utility of a specialized Wittig reagent, (3-Bromopropyl)triphenylphosphonium bromide , in organic synthesis. The presence of a bromoalkyl functionality within the phosphonium salt opens up unique synthetic possibilities, primarily leading to the formation of bromo-substituted alkenes. These products serve as versatile intermediates, amenable to a wide array of subsequent transformations such as cross-coupling reactions, nucleophilic substitutions, and intramolecular cyclizations. This guide will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights for researchers, scientists, and drug development professionals.
Reaction Mechanism and Key Considerations
The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide, which then reacts with a carbonyl compound.
Ylide Formation
The first step is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.[1][2] In the case of this compound, the acidic proton on the α-carbon is abstracted to form the corresponding ylide. The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides, such as the one derived from this compound, strong bases like potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi) are typically required.[3]
Diagram: Ylide Formation from this compound
Caption: Formation of the phosphorus ylide.
The Wittig Reaction Pathway
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a betaine intermediate, which subsequently undergoes ring-closure to form a four-membered oxaphosphetane.[4] The oxaphosphetane is unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[4]
Diagram: The Wittig Reaction Mechanism
Caption: The Wittig reaction pathway.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Wittig reaction with this compound.
Protocol 1: Synthesis of a Bromoalkene via Wittig Reaction
This protocol describes the reaction of an aldehyde with the ylide generated in situ from this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 3607-17-8 | 466.19 | 1.1 | 1.1 |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 2.2 | 2.2 |
| Aldehyde | - | - | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| tert-Butyl methyl ether (TBME) | 1634-04-4 | 88.15 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Ylide Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 mmol, 1.1 eq.) and anhydrous THF.
-
Add potassium tert-butoxide (2.2 mmol, 2.2 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours to ensure complete formation of the ylide. The reaction mixture will typically turn a characteristic color (e.g., orange or deep red) indicating ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add a solution of the aldehyde (1.0 mmol, 1.0 eq.) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with tert-butyl methyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure bromoalkene.
-
Diagram: Experimental Workflow for Bromoalkene Synthesis
Caption: Workflow for the synthesis of bromoalkenes.
Discussion and Field-Proven Insights
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt without competing side reactions. Anhydrous THF is an excellent solvent for this reaction as it is inert and effectively solubilizes the reactants.
-
Reaction Temperature: The initial deprotonation is often carried out at elevated temperatures to ensure complete ylide formation. However, the subsequent reaction with the aldehyde is typically performed at a lower temperature (starting at 0 °C) to control the reaction rate and minimize potential side reactions.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity of the alkene) is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of the Z-alkene under salt-free conditions.[5][6] However, the presence of salts and the specific reaction conditions can influence the E/Z ratio.
-
Potential for Intramolecular Reactions: The bromoalkyl chain in the phosphonium salt introduces the possibility of an intramolecular Wittig reaction, which would lead to the formation of a cyclopropane ring. While this can be a desirable outcome in certain synthetic strategies, it can also be a competing side reaction. The reaction conditions, particularly the base and temperature, can influence the competition between the intermolecular olefination and the intramolecular cyclization. Generally, the intermolecular reaction with an external aldehyde is faster and favored under the conditions described in the protocol.
-
Purification Challenges: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. Due to its polarity and high boiling point, it can co-elute with the desired product during chromatography. Careful optimization of the chromatographic conditions is often necessary for complete separation.
Applications in Drug Development and Organic Synthesis
The bromoalkene products synthesized using this compound are valuable intermediates in drug discovery and development. The bromine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the rapid elaboration of molecular complexity. This enables the synthesis of diverse compound libraries for biological screening and the construction of complex target molecules.
Safety and Handling
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Potassium tert-butoxide is a strong base and is corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of bromo-substituted alkenes via the Wittig reaction. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The ability to introduce a reactive handle in the form of a bromine atom opens up numerous possibilities for further functionalization, making this a powerful tool in the arsenal of the modern organic chemist.
References
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
Max-Planck-Gesellschaft. (Supporting Information). [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: Synthesis of Alkenes with (3-Bromopropyl)triphenylphosphonium bromide
Introduction: The Strategic Utility of the Wittig Reaction
The formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Wittig reaction, a Nobel Prize-winning transformation developed by Georg Wittig in 1954, remains one of the most reliable and versatile methods for olefination.[1][2] This reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene through the use of a phosphorus ylide, often referred to as a Wittig reagent.[1][2][3] The thermodynamic driving force behind this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1][4]
This guide focuses on a specific, yet highly versatile, Wittig reagent precursor: (3-Bromopropyl)triphenylphosphonium bromide . The unique value of this reagent lies in its bifunctional nature. It not only participates in the classic Wittig olefination to form a C=C bond but also introduces a reactive bromoalkyl chain into the product. This allows for subsequent functionalization, making it an invaluable tool for synthesizing complex intermediates in pharmaceutical and materials science research.[5][6]
Part 1: The Core Mechanism - From Salt to Alkene
The overall transformation involves two primary stages: the formation of the phosphorus ylide from the phosphonium salt and the subsequent reaction of this ylide with a carbonyl compound.
Ylide Generation
The process begins with the deprotonation of the this compound salt. The protons on the carbon adjacent (alpha) to the positively charged phosphorus atom are acidic. This acidity is due to the electron-withdrawing inductive effect of the phosphonium group and the stabilization of the resulting carbanion. A strong base is required to abstract one of these protons, converting the phosphonium salt into a neutral, dipolar ylide (also known as a phosphorane).[3][7]
Commonly used strong bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1][2][8] The choice of base is critical and depends on the stability of the ylide; for non-stabilized ylides derived from simple alkylphosphonium salts, very strong bases like n-BuLi are necessary.[7]
The Wittig Reaction Pathway
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The classic mechanism proceeds through a series of steps:
-
Nucleophilic Addition: The ylide adds to the carbonyl group, forming a zwitterionic intermediate known as a betaine.[2]
-
Oxaphosphetane Formation: The betaine rapidly undergoes ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[2][8] The formation of this intermediate is typically the rate-determining step for non-stabilized ylides.[2]
-
Decomposition to Products: The oxaphosphetane collapses in a concerted, stereospecific manner. The P-O and C-C bonds cleave, while the new C=C (alkene) and P=O (triphenylphosphine oxide) double bonds form.[1]
The following diagram illustrates this mechanistic pathway.
Sources
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. youtube.com [youtube.com]
- 8. Wittig Reaction [organic-chemistry.org]
Application Note & Protocol: Synthesis of Functionalized Allylic Bromides via Olefination of Benzaldehydes with (3-Bromopropyl)triphenylphosphonium bromide
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation offers a powerful method for preparing alkenes with predictable regioselectivity.[1][2] While classic Wittig reactions are used to synthesize simple alkenes, the use of functionalized phosphonium salts significantly broadens its synthetic utility.
This application note focuses on the use of (3-Bromopropyl)triphenylphosphonium bromide as a versatile Wittig reagent for the olefination of benzaldehydes. This specific reagent is invaluable as it introduces a bromopropylidene moiety, directly converting an aldehyde into a functionalized 1-bromo-4-arylbut-3-ene derivative. The resulting allylic bromide is a highly valuable synthetic intermediate, primed for subsequent nucleophilic substitution, cross-coupling reactions, or cyclization, making it a strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4]
Reaction Mechanism: A Step-by-Step Analysis
The olefination process using this compound follows the established Wittig reaction mechanism. The entire sequence is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[5]
-
Ylide Formation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) of the this compound salt. This requires a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[6][7] The resulting species is a phosphorus ylide, a neutral, dipolar molecule that acts as the key carbon nucleophile.[2]
-
Nucleophilic Attack & Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzaldehyde. This addition leads to a transient, zwitterionic intermediate known as a betaine, which rapidly undergoes ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[7][8]
-
Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a [2+2] reverse cycloaddition. This concerted step breaks the C-P and C-O bonds, forming a new C=C bond (the desired alkene) and a very strong P=O bond in the triphenylphosphine oxide byproduct.[2][9] The exceptional thermodynamic stability of the P=O bond is the primary driving force for the entire reaction sequence.[5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Formation and Application of (3-Carboxypropyl)triphenylphosphonium Ylide
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of Phosphorus Ylides in Alkene Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and stereoselective method for the construction of carbon-carbon double bonds.[1][2][3] At the heart of this transformation lies the phosphorus ylide, a reactive intermediate that acts as a nucleophilic carbon species.[4][5] An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms.[4] In the context of the Wittig reaction, an organophosphorus ylide, also known as a Wittig reagent, is employed.[2][5] This guide provides a comprehensive protocol for the generation of the ylide derived from (3-Bromopropyl)triphenylphosphonium bromide and its subsequent application in the Wittig olefination.
The formation of a phosphorus ylide is a two-step process. First, a trialkylphosphine, most commonly triphenylphosphine, reacts with an alkyl halide via an SN2 mechanism to form a stable phosphonium salt.[4][6][7][8] Subsequently, this salt is treated with a base to deprotonate the carbon alpha to the phosphorus atom, yielding the ylide.[6][9][10] The choice of base is critical and depends on the stability of the resulting ylide.[9][11] Ylides derived from primary alkyl halides, such as this compound, are generally non-stabilized and require the use of strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[6][9][11][12] These ylides are highly reactive and sensitive to air and moisture, necessitating the use of anhydrous and inert reaction conditions.[11][13]
Mechanism of Ylide Formation
The formation of the phosphorus ylide from this compound proceeds through a straightforward acid-base reaction. The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom. A strong base abstracts one of these protons to generate the ylide, a zwitterionic species that can also be represented by a double-bonded resonance structure, the phosphorane.[2][13]
Experimental Protocol: In Situ Generation of the Ylide and Subsequent Wittig Reaction
This protocol details the in situ generation of the ylide from this compound and its immediate use in a Wittig reaction with an aldehyde or ketone. The procedure must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| This compound | C₂₁H₂₁Br₂P | 465.17 | 239-243 | N/A | N/A | Irritant |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | -76 | N/A | ~0.68 (in hexanes) | Pyrophoric, Corrosive |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 | Flammable, Irritant |
| Aldehyde/Ketone | Varies | Varies | Varies | Varies | Varies | Varies |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | N/A | N/A | ~1.07 | Irritant |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | -116.3 | 34.6 | 0.713 | Highly Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | 2.664 | Hygroscopic |
Step-by-Step Protocol
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.1 equivalents) and anhydrous tetrahydrofuran (THF). The typical concentration is 0.1-0.5 M.
-
Ylide Formation:
-
Cool the phosphonium salt suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change to deep yellow or orange-red is indicative of ylide formation.[14]
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel. The major byproduct, triphenylphosphine oxide, can often be removed by recrystallization.[15]
Workflow Diagram
Caption: Workflow for the in situ generation of a phosphorus ylide and subsequent Wittig reaction.
Causality Behind Experimental Choices
-
Anhydrous and Inert Conditions: Non-stabilized ylides are strong bases and are readily protonated by water or react with oxygen.[2][13] The exclusion of air and moisture is therefore critical for successful ylide formation and subsequent reaction.
-
Choice of Base: this compound lacks an electron-withdrawing group to stabilize the adjacent carbanion.[9] Consequently, a strong base like n-BuLi is required to achieve complete deprotonation and generate the ylide in high concentration.[7][9]
-
Solvent: Tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is relatively polar, aprotic, and has a wide liquid range, making it suitable for reactions at both low and ambient temperatures.[1][11]
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent addition of the electrophile at -78 °C helps to control the rate of the Wittig reaction and can influence the stereochemical outcome.[14]
-
Quenching: The reaction is quenched with a mild proton source like saturated aqueous ammonium chloride to neutralize any remaining ylide or strong base before workup.
Troubleshooting and Field-Proven Insights
-
No Ylide Formation (No Color Change): This may be due to wet solvent or glassware, or inactive n-BuLi. Ensure all materials are scrupulously dried and use a freshly titrated or new bottle of n-BuLi.
-
Low Yield of Alkene: Incomplete ylide formation is a common cause. Allowing for a sufficient stirring time after base addition is crucial. Additionally, the reactivity of the aldehyde or ketone can influence the yield; aldehydes are generally more reactive than ketones.[12] Sterically hindered ketones may fail to react with non-stabilized ylides.[3]
-
Mixture of E/Z Isomers: The stereoselectivity of the Wittig reaction is complex. For non-stabilized ylides, the Z-alkene is often the major product under salt-free conditions.[16] The presence of lithium salts can affect the stereochemical outcome.[3]
-
Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the desired product during chromatography. Recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, can be an effective purification method.[15]
References
-
Wong, F. (2019). Phosphonium ylides. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Wikipedia. (2024). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2015). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Wikipedia. (2024). Wittig reagents. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wikipedia. (2024). Ylide. [Link]
-
Chemistry LibreTexts. (2019). 20.5: 20.10 Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
BYJU'S. (n.d.). Mononuclear Ylide Complexes. [Link]
-
Taylor & Francis Online. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. [Link]
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. [Link]
-
Reddit. (2021). Need help with ylide formation mechanism, for Wittig reaction. [Link]
-
Reagent-Guide.com. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Wittig reagents - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Wittig Reaction [organic-chemistry.org]
The Propyl Linker: Strategic Applications of (3-Bromopropyl)triphenylphosphonium bromide in Pharmaceutical Synthesis
Abstract
(3-Bromopropyl)triphenylphosphonium bromide is a versatile and highly valuable reagent in the synthetic organic chemist's toolbox, particularly within the pharmaceutical industry. Its primary utility lies in its role as a precursor to a non-stabilized ylide for the Wittig reaction, enabling the stereoselective formation of Z-alkenes. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of complex pharmaceutical intermediates. Detailed mechanistic insights, field-proven protocols, and strategic considerations for its use in drug discovery and development are presented.
Introduction: The Strategic Importance of the Propyl Linker
In the intricate architecture of pharmaceutical compounds, the precise installation of carbon-carbon double bonds and the introduction of flexible linker units are of paramount importance. This compound, a quaternary phosphonium salt, serves as a key building block for achieving these synthetic objectives. Its structure, featuring a reactive three-carbon chain appended to the triphenylphosphine moiety, makes it an ideal precursor for the Wittig reaction, a cornerstone of modern organic synthesis for olefination.[1]
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, transforms aldehydes and ketones into alkenes with a high degree of control over the location of the newly formed double bond.[2] The ylide generated from this compound is a non-stabilized ylide, which generally favors the formation of the Z-isomer of the resulting alkene.[3] This stereochemical preference is a critical feature that is exploited in the synthesis of numerous biologically active molecules where the geometry of a double bond is crucial for its interaction with a biological target.
The Wittig Reaction: Mechanism and Stereochemical Control
The journey from the phosphonium salt to the final alkene product involves two key stages: the formation of the phosphorus ylide and the reaction of the ylide with a carbonyl compound.
Ylide Formation
The first step is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.[4] Common bases for this transformation with non-stabilized phosphonium salts include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5] The choice of base and solvent is critical and can influence the reaction's efficiency and stereochemical outcome.
The Wittig Reaction Mechanism
The phosphorus ylide is a nucleophilic species that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine. The betaine then undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3] The decomposition of the oxaphosphetane is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which ultimately yields the desired alkene.[6]
Stereoselectivity: The Rule of the Ylide
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide.
-
Non-stabilized ylides , such as the one derived from this compound, are highly reactive. The reaction is typically under kinetic control, and the formation of the cis (or Z) oxaphosphetane is favored due to steric factors in the transition state. This leads to the preferential formation of the Z-alkene .[2]
-
Stabilized ylides , which have an electron-withdrawing group on the carbanion, are less reactive. The reaction is often under thermodynamic control, allowing for equilibration to the more stable trans (or E) oxaphosphetane, resulting in the formation of the E-alkene .[2]
For the synthesis of E-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, followed by protonation to invert the stereochemistry, ultimately leading to the E-alkene.[7]
Application in the Synthesis of a Bioactive Molecule Intermediate
To illustrate the practical application of this compound in a pharmaceutically relevant context, we present a detailed protocol for the synthesis of a key intermediate that could be utilized in the development of various bioactive molecules, including potential anticancer agents. This protocol is adapted from a reported synthesis and demonstrates the olefination of an aldehyde to introduce a bromopropylidene moiety.
Featured Synthesis: Olefination of a Substituted Benzaldehyde
This protocol details the Wittig reaction between a substituted benzaldehyde and the ylide generated in situ from this compound. The resulting product contains a terminal bromo-alkene, a versatile functional group for further synthetic transformations.
Reaction Scheme:
(A schematic showing a substituted benzaldehyde reacting with the ylide from this compound to yield the corresponding bromo-alkene and triphenylphosphine oxide).
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (t-BuMeO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 mmol).
-
Add anhydrous THF (11 mL) to the flask.
-
While stirring vigorously, add potassium tert-butoxide (2.2 mmol) in one portion.
-
Heat the resulting suspension to reflux and maintain for 1-2 hours. The formation of a colored ylide solution is typically observed.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF (2 mL).
-
Add the aldehyde solution dropwise to the refluxing ylide suspension.
-
Continue to reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with tert-butyl methyl ether (20 mL) and wash with water (20 mL).
-
Separate the layers and extract the aqueous layer with tert-butyl methyl ether (3 x 10 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue, containing the desired product and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure bromo-alkene product.
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Phosphonium Salt | This compound | Precursor for a non-stabilized ylide, favoring Z-alkene formation. |
| Base | Potassium tert-butoxide (t-BuOK) | A strong, non-nucleophilic base suitable for generating the ylide in situ. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that effectively solubilizes the reagents and intermediates. |
| Temperature | Reflux | Provides the necessary energy to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of the highly reactive ylide with oxygen and moisture. |
| Purification | Flash Column Chromatography | Effective for separating the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct. |
Other Applications in Pharmaceutical Research
Beyond its role in the Wittig reaction, the triphenylphosphonium cation itself has garnered significant interest in pharmaceutical research. Due to the large negative membrane potential of the inner mitochondrial membrane in cancer cells, lipophilic cations like the triphenylphosphonium moiety can selectively accumulate within the mitochondria of these cells. This property has been exploited to deliver cytotoxic agents directly to the mitochondria of cancer cells, thereby enhancing their efficacy and reducing off-target toxicity. This compound can be used to append this mitochondria-targeting group to various pharmacophores.
Furthermore, this compound itself has been identified in screenings as having significant inhibitory effects on ovarian cancer stem-like cells, suggesting it may have intrinsic biological activity worthy of further investigation.[7]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecules in the pharmaceutical industry. Its primary application in the Wittig reaction provides a reliable method for the stereoselective synthesis of Z-alkenes, a common structural motif in biologically active compounds. The detailed protocol and mechanistic insights provided in this application note are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in their synthetic endeavors. Furthermore, the emerging role of the triphenylphosphonium group in mitochondrial targeting opens up new avenues for the application of this compound in the development of novel anticancer therapies.
References
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2020). Molecules, 25(21), 5176. [Link]
-
Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. (2018). Chemistry & Chemical Technology, 12(1), 1-5. [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Supporting Information for: A General and Convergent Strategy for the Synthesis of Pyridinyl-Substituted Natural Products. (n.d.). Retrieved from [Link]
-
This compound | C21H21Br2P | ChemBK. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
making phosphonium salts - YouTube. (2019, January 9). Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved from [Link]
-
Wittig reaction - L.S.College, Muzaffarpur. (2020, October 15). Retrieved from [Link]
-
Synthesis of this compound - PrepChem.com. (n.d.). Retrieved from [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound 98 3607-17-8 [sigmaaldrich.com]
- 6. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Cyclic Alkenes via Intramolecular Wittig Reaction Using (3-Bromopropyl)triphenylphosphonium Bromide as a Key Precursor
Abstract: The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds.[1][2] Its intramolecular variant provides a powerful strategy for the construction of diverse carbocyclic and heterocyclic ring systems, a common objective in pharmaceutical and materials science.[3][4] This document provides an in-depth guide to a versatile, two-step, one-pot intramolecular Wittig protocol. We will detail the use of (3-Bromopropyl)triphenylphosphonium bromide as a bifunctional reagent to first tether a phosphonium salt moiety to a carbonyl-containing substrate, followed by a base-induced cyclization to yield a cyclic alkene. This application note is intended for researchers and drug development professionals seeking robust methods for ring synthesis.
Part I: Scientific Principles & Mechanistic Overview
The Modern Understanding of the Wittig Reaction
The Wittig reaction facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (also known as a phosphorane).[1][5] The thermodynamic driving force of this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6][7]
The mechanism, a subject of extensive study, is now widely understood to proceed under lithium salt-free conditions via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[1][8] This forms a transient, four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the final alkene and triphenylphosphine oxide.[9][10] While a stepwise pathway involving a zwitterionic betaine intermediate was historically proposed, compelling evidence suggests this is not the primary pathway under salt-free conditions, though it may be relevant when lithium-based reagents are used.[8][11]
Strategy: A Tethered Approach to Intramolecular Cyclization
The power of the intramolecular Wittig reaction lies in its ability to favor ring formation by bringing the reactive moieties—the ylide and the carbonyl—into close proximity within the same molecule. This overcomes the entropic barrier of intermolecular reactions and can be performed under high-dilution conditions to further suppress competing pathways.
This protocol leverages this compound not as a direct cyclization precursor, but as a versatile tethering agent. The strategy involves two key stages within a single pot:
-
Tethering (SN2 Alkylation): A substrate containing both a nucleophilic center (e.g., an alcohol) and a carbonyl group is first deprotonated. The resulting nucleophile attacks the electrophilic bromopropyl end of the phosphonium salt, covalently linking the salt to the substrate.
-
Ylide Formation and Cyclization: A second, stronger base is introduced to deprotonate the carbon atom alpha to the phosphorus cation, generating the ylide in situ. This highly reactive ylide then rapidly attacks the tethered carbonyl group, triggering the intramolecular Wittig cascade to form the cyclic product.
This approach is highly adaptable, as the nature of the initial substrate (e.g., the distance between the nucleophile and the carbonyl) dictates the size and functionality of the resulting ring.
Diagram 1: Overall strategy for the tethered intramolecular Wittig reaction.
Part II: Reagent Focus: this compound
This commercially available salt is the cornerstone of the tethering strategy. While it can be purchased, it is also readily synthesized in the laboratory.
Synthesis Protocol
This compound is prepared via a straightforward SN2 reaction between triphenylphosphine and 1,3-dibromopropane.[12][13]
-
Suspend triphenylphosphine (1.0 eq) and 1,3-dibromopropane (~1.0 eq) in a high-boiling solvent such as toluene or xylene.[12][13]
-
Heat the suspension to reflux (e.g., 110-130 °C) for several hours (17-25 hours).[12][14]
-
As the reaction proceeds, the phosphonium salt product will precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by filtration, wash thoroughly with the solvent (toluene) to remove unreacted starting materials, and dry under vacuum.[14]
Reagent Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁Br₂P | [15] |
| Molecular Weight | 464.17 g/mol | [14] |
| CAS Number | 3607-17-8 | [14] |
| Appearance | White crystalline solid | [14] |
| Melting Point | 228-234 °C | [12][15] |
Part III: Detailed Experimental Protocol
This protocol details the synthesis of 2-methyl-3,4,5,8-tetrahydro-2H-oxocine, a seven-membered cyclic ether, as a representative example of the tethered intramolecular Wittig reaction.
Reaction Scheme: (A proper chemical drawing would be here showing 5-hydroxy-2-pentanone reacting in two steps to form the seven-membered cyclic ether)
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Equivalents |
| 5-Hydroxy-2-pentanone | 1071-73-4 | 102.13 | 102 mg | 1.0 |
| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 | 44 mg | 1.1 |
| This compound | 3607-17-8 | 464.17 | 464 mg | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.44 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 25 mL | - |
| Saturated aq. NH₄Cl | 7646-85-7 | - | 10 mL | - |
| Ethyl Acetate | 141-78-6 | - | 30 mL | - |
| Brine | - | - | 10 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~1 g | - |
Step-by-Step Procedure
Safety Precautions: This procedure involves pyrophoric (n-BuLi), flammable (THF, hexanes, ethyl acetate), and water-reactive (NaH) reagents. All steps must be conducted under an inert atmosphere (dry Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL flame-dried, two-neck round-bottom flask.
-
Seal the flask with rubber septa and purge with dry argon for 10 minutes. Maintain a positive argon atmosphere via a bubbler or balloon throughout the reaction.
-
-
Tethering Reaction:
-
To the flask, add 5-hydroxy-2-pentanone (102 mg, 1.0 mmol) and anhydrous THF (15 mL) via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir the suspension at 0 °C for 30 minutes.
-
In a separate dry vial, dissolve this compound (464 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the phosphonium salt solution dropwise to the reaction flask via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
-
Ylide Formation & Cyclization:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of 2.5 M solution, 1.1 mmol) dropwise over 10 minutes. A deep red or orange color, characteristic of the ylide, should appear.[16]
-
Stir the mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).
-
-
Workup & Purification:
-
Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).[17]
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and deionized water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.[18]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the desired cyclic ether and triphenylphosphine oxide. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.[19]
-
Diagram 2: Step-by-step experimental workflow for the protocol.
Part IV: Causality, Troubleshooting & Optimization
Rationale for Experimental Choices
-
Dual Base System: The use of two different bases is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base sufficient to deprotonate the alcohol to form the alkoxide for the SN2 reaction.[2] However, it is not strong enough to deprotonate the carbon alpha to the phosphorus. A much stronger organolithium base like n-BuLi (pKa of butane ~50) is required to generate the unstabilized ylide.[20][21]
-
Anhydrous Conditions: Wittig ylides are strong bases and are readily protonated and destroyed by water.[22] All reagents and solvents must be scrupulously dried to ensure the ylide can form and react as intended.
-
Temperature Control: The initial ylide formation is performed at -78 °C to control the highly exothermic deprotonation and prevent premature decomposition of the thermally sensitive ylide.[6] Allowing the reaction to warm slowly ensures the intramolecular cyclization proceeds to completion.
-
High Dilution: The protocol uses a relatively large volume of solvent (25 mL for 1 mmol) to create high-dilution conditions. This ensures that the reactive ends of the tethered intermediate are more likely to find each other than to react with another molecule, thus maximizing the yield of the intramolecular product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; recovery of starting materials. | 1. Inactive NaH (oxidized). 2. Wet reagents/solvents. 3. Inactive n-BuLi. | 1. Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use. 2. Ensure all solvents are freshly distilled/dried and glassware is flame-dried. 3. Titrate the n-BuLi solution before use to confirm its concentration. |
| Formation of tethered intermediate, but no cyclization. | 1. Insufficient base for ylide formation. 2. Ylide protonated by an unforeseen acid source. | 1. Ensure 1.1 equivalents of active n-BuLi are added. 2. Re-verify that all reagents and the inert atmosphere are anhydrous. |
| Low yield of cyclic product; significant byproduct formation. | 1. Intermolecular Wittig reaction occurred. 2. Ylide decomposition at higher temperatures. | 1. Increase the solvent volume to further enhance high-dilution conditions. 2. Ensure slow, controlled warming from -78 °C to room temperature. Do not apply external heat. |
| Difficulty separating product from triphenylphosphine oxide. | Triphenylphosphine oxide is notoriously polar and can be difficult to separate. | 1. Optimize flash chromatography conditions; a less polar eluent system may improve separation. 2. For non-polar products, precipitation of the oxide by adding pentane or hexanes to a concentrated crude solution in ether can be effective. |
Part V: Conclusion
The described tethered intramolecular Wittig reaction is a robust and highly adaptable method for synthesizing cyclic alkenes. By using this compound as a key building block, chemists can effectively couple a phosphonium ylide precursor to a variety of carbonyl-containing substrates. Careful control of reaction conditions—particularly stoichiometry, temperature, and anhydrous technique—is paramount to achieving high yields. This strategy expands the synthetic chemist's toolkit, enabling access to complex cyclic structures relevant to drug discovery and the broader chemical sciences.
Part VI: References
-
Wikipedia. (2024). Wittig reaction. Wikipedia. [Link]
-
Wikipedia. (2024). Wittig reagents. Wikipedia. [Link]
-
Molbase. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. [Link]
-
PrepChem.com. (2017). Synthesis of this compound. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford University Press. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ADDI & Cass-Com. (2008). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]
-
Semantic Scholar. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]
-
Chemistry Stack Exchange. (2020). Reagent choice in the formation of Wittig reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Taylor & Francis Online. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. [Link]
-
University of Pittsburgh. (2007). The Wittig Reaction. [Link]
-
Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]
-
ResearchGate. (2023). Applications of the Wittig Reaction on the Synthesis of Natural and Natural-Analogue Heterocyclic Compounds. [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
YouTube. (2020). Wittig Olefination Reaction | Part-V: Intramolecular | Organic Name Reactions. [Link]
-
CourseHero. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Reddit. (2021). intramolecular wittig reaction mechanism?. r/OrganicChemistry. [Link]
-
OpenStax. (2023). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
ResearchGate. (2013). ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2009). Organic synthesis: The Wittig reaction cleans up. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. addi.ehu.eus [addi.ehu.eus]
- 5. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound | 3607-17-8 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. rsc.org [rsc.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 22. Wittig reagents - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (3-Bromopropyl)triphenylphosphonium Bromide as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of (3-Bromopropyl)triphenylphosphonium bromide as a highly effective phase-transfer catalyst (PTC). It delves into the underlying principles of its catalytic action, offers detailed experimental protocols for key synthetic transformations, and presents data to support its efficacy.
Introduction: Bridging Immiscible Worlds
In the landscape of modern organic synthesis, facilitating reactions between reactants that reside in separate, immiscible phases—typically an aqueous and an organic layer—presents a significant challenge.[1][2][3] This phase incompatibility severely limits reaction rates, often leading to poor yields or the need for harsh conditions and expensive, hazardous solvents.[3][4] Phase-transfer catalysis has emerged as a powerful and elegant solution to this problem, embodying key principles of green chemistry by enabling the use of water and reducing the reliance on organic solvents.[2][3][5]
This compound (CAS: 3607-17-8), a quaternary phosphonium salt, is a prominent and versatile member of the phase-transfer catalyst family.[6][7] Its molecular structure, featuring a lipophilic triphenylphosphonium cation, allows it to effectively transport reactive anions from an aqueous phase into an organic phase where the desired reaction can proceed efficiently.[1][8] Phosphonium salts like this are particularly noted for their stability, especially at higher temperatures, compared to some of their ammonium-based counterparts.[2][3]
This guide will explore the mechanistic underpinnings of this compound's catalytic activity and provide practical, field-tested protocols for its application in crucial synthetic reactions, including nucleophilic substitutions and Wittig-type olefinations.
Physicochemical Properties and Synthesis
A foundational understanding of the catalyst's properties is crucial for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3607-17-8[6][7] |
| Molecular Formula | C₂₁H₂₁Br₂P[6] |
| Molecular Weight | 465.17 g/mol |
| Appearance | White solid[6] |
| Melting Point | 228-230 °C[6][9] |
| Solubility | Soluble in chloroform and methanol[6] |
Synthesis Overview: The synthesis of this compound is straightforward, typically involving the reaction of triphenylphosphine with an excess of 1,3-dibromopropane.[7][10] The reaction is generally performed in a suitable solvent such as toluene or xylene under reflux conditions.[7][10][11]
Reaction Scheme: (C₆H₅)₃P + Br(CH₂)₃Br → [(C₆H₅)₃P⁺-(CH₂)₃-Br]Br⁻
This accessibility makes it a readily available reagent for laboratory and industrial-scale applications.[6]
The Catalytic Cycle: Mechanism of Phase Transfer
The efficacy of this compound lies in its ability to act as a shuttle for anions across the phase boundary.[8][12] The process is a regenerative cycle, meaning only a catalytic amount of the phosphonium salt is required.
The mechanism involves:
-
Anion Exchange: In the aqueous phase (or at the interface), the bromide anion of the catalyst is exchanged for the reactive anion (e.g., hydroxide, cyanide, phenoxide).
-
Migration to Organic Phase: The newly formed ion pair, consisting of the bulky, lipophilic (3-bromopropyl)triphenylphosphonium cation and the reactive anion, possesses sufficient organic character to be soluble in the organic phase.[8]
-
Reaction in Organic Phase: Within the organic phase, the reactive anion is "naked" and poorly solvated, rendering it highly reactive towards the organic substrate.[13][14] It attacks the substrate, leading to product formation.
-
Catalyst Regeneration: The phosphonium cation, now paired with the leaving group from the substrate, migrates back to the aqueous phase or interface, where it can exchange for another reactive anion, thus completing the catalytic cycle.[8]
Caption: Mechanism of phase-transfer catalysis.
Application in Nucleophilic Substitution: Alkylation Reactions
Phase-transfer catalysis is exceptionally useful for alkylation reactions involving weakly acidic organic compounds, allowing the use of mild and inexpensive bases like aqueous sodium hydroxide or solid potassium carbonate.[15][16] This obviates the need for hazardous reagents like metal hydrides or expensive anhydrous solvents.[15]
Protocol 1: O-Alkylation of a Phenol
This protocol details the synthesis of an alkyl phenyl ether, a common transformation in drug development and materials science.
Table 2: Materials and Conditions for O-Alkylation
| Reagent/Parameter | Quantity/Value | Notes |
| Phenol | 10 mmol, 1.0 eq. | |
| 1-Bromobutane | 12 mmol, 1.2 eq. | Alkylating agent |
| Sodium Hydroxide (50% aq. sol.) | 10 mL | Aqueous phase/base |
| Toluene | 20 mL | Organic solvent |
| This compound | 0.5 mmol, 5 mol% | Phase-Transfer Catalyst |
| Reaction Temperature | 80 °C | |
| Reaction Time | 4-6 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reagents: To the flask, add phenol (10 mmol), toluene (20 mL), and the aqueous sodium hydroxide solution (10 mL).
-
Add Catalyst: Introduce this compound (0.5 mmol).
-
Add Alkylating Agent: Add 1-bromobutane (12 mmol) to the mixture.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring to ensure maximum interfacial area. The reaction's progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for O-alkylation.
Application in Wittig Reactions
The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds.[17][18] this compound serves as a precursor to the corresponding phosphonium ylide. Under phase-transfer conditions, a strong base in an aqueous layer can deprotonate the phosphonium salt to form the ylide, which then migrates to the organic phase to react with an aldehyde or ketone.[17] This approach avoids the need for strictly anhydrous conditions and strong, expensive bases like n-butyllithium.
Protocol 2: Synthesis of Stilbene via PTC-Wittig Reaction
This protocol describes the synthesis of stilbene from benzaldehyde.
Table 3: Materials and Conditions for PTC-Wittig Reaction
| Reagent/Parameter | Quantity/Value | Notes |
| Benzyltriphenylphosphonium chloride* | 10 mmol, 1.0 eq. | Ylide precursor |
| Benzaldehyde | 10 mmol, 1.0 eq. | Carbonyl substrate |
| Sodium Hydroxide (50% aq. sol.) | 15 mL | Aqueous phase/base |
| Dichloromethane | 25 mL | Organic solvent |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC |
*Note: While the topic compound is this compound, this general PTC-Wittig protocol is best illustrated with the more common benzyltriphenylphosphonium salt. The principle remains identical: the phosphonium salt acts as both the ylide precursor and the phase-transfer agent.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (10 mmol) and benzaldehyde (10 mmol) in dichloromethane (25 mL).
-
Add Base: Carefully add the 50% aqueous sodium hydroxide solution (15 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The formation of the ylide is often indicated by a color change (typically orange or yellow).
-
Monitoring: Allow the reaction to proceed for 1-2 hours, monitoring for the disappearance of the benzaldehyde spot by TLC.
-
Work-up: Once complete, transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with water (2 x 25 mL) until the washings are neutral.
-
Purification: Dry the dichloromethane layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by rotary evaporation. The crude product will contain the desired stilbene and triphenylphosphine oxide.[17] The stilbene can be purified from the oxide by recrystallization or column chromatography.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[9] It is also harmful if swallowed or in contact with skin.[9]
-
Handling: Always use in a well-ventilated area, such as a fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[9]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a dry, inert atmosphere at room temperature.[6]
Conclusion
This compound is a highly effective, stable, and accessible phase-transfer catalyst. Its application simplifies reaction procedures, allows for the use of milder and more environmentally benign reagents, and often improves yields and reaction rates.[3][8] The protocols provided herein demonstrate its utility in fundamental organic transformations, making it an invaluable tool for professionals in chemical research and drug development. By overcoming the challenge of phase incompatibility, this catalyst unlocks efficient synthetic pathways that are both practical and aligned with the principles of green chemistry.[19]
References
- EvitaChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- PrepChem.com. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide.
- ChemBK. (2024, April 10). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Triphenyl(propyl)phosphonium Bromide as a Phase Transfer Catalyst.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Phase-Transfer Catalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Unlock Chemical Synthesis Potential with (3-(Dimethylamino)propyl)triphenylphosphonium Bromide.
- University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Phase Transfer Catalysis with (2-Carboxyethyl)triphenylphosphonium Bromide.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Sharma, M. M. (1991). Phase transfer catalysis: Chemistry and engineering.
- ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- PTC Communications, Inc. (2007). Industrial Phase-Transfer Catalysis.
- Journal of Drug Discovery and Technology. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Chemical Bull Pvt Ltd. (n.d.). Phase-transfer Catalysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. ijirset.com [ijirset.com]
- 4. iajpr.com [iajpr.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 7. This compound | 3607-17-8 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. phasetransfer.com [phasetransfer.com]
Application Notes & Protocols: (3-Bromopropyl)triphenylphosphonium bromide in Organic Synthesis
Abstract
(3-Bromopropyl)triphenylphosphonium bromide is a versatile phosphonium salt widely employed in organic synthesis. Its bifunctional nature, possessing both a phosphonium ylide precursor and a terminal alkyl bromide, makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its core applications, focusing on the Wittig reaction for olefination and subsequent intramolecular reactions. We present detailed, field-proven protocols, mechanistic insights, and safety guidelines tailored for researchers, scientists, and professionals in drug development.
Introduction: The Dual-Reactivity of this compound
This compound, a white to off-white crystalline solid, serves as a cornerstone reagent for carbon-carbon bond formation.[1] Its primary utility stems from its role as a precursor to a phosphonium ylide, the key component in the Nobel Prize-winning Wittig reaction.[2][3] Upon treatment with a strong base, the acidic proton on the carbon adjacent to the phosphorus atom is abstracted, generating a highly nucleophilic ylide.[4][5]
What sets this reagent apart is the 3-bromopropyl chain. This functional handle is retained in the product after the initial olefination reaction, providing a reactive site for subsequent transformations such as nucleophilic substitutions or intramolecular cyclizations.[1][6] This guide will elucidate the experimental setups required to harness this dual reactivity effectively.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3607-17-8 | [1] |
| Molecular Formula | C₂₁H₂₁Br₂P | [1] |
| Molecular Weight | 464.17 g/mol | [1] |
| Melting Point | 228-230 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
| Sensitivity | Hygroscopic | [1][7] |
Core Chemistry: Mechanism and Strategy
The most prevalent application of this compound is the Wittig reaction, which converts aldehydes and ketones into alkenes.[8][9] The overall process can be dissected into two primary stages: ylide formation and the olefination reaction.
Stage 1: Ylide Generation
The reaction is initiated by the deprotonation of the phosphonium salt using a strong base. The choice of base is critical and depends on the acidity of the α-proton. For non-stabilized ylides like the one derived from this salt, strong bases such as n-butyllithium (n-BuLi) or potassium t-butoxide (t-BuOK) are required.[2][4] The reaction is typically performed under anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) to prevent quenching of the highly reactive ylide by water or oxygen.[10]
Stage 2: The Wittig Olefination
The generated ylide is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.[10] The mechanism is widely understood to proceed through a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane.[9][11] This intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O). The formation of the extremely stable phosphorus-oxygen double bond in Ph₃P=O is the thermodynamic driving force for the entire reaction sequence.[10][11]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 7. fishersci.com [fishersci.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
The Wittig Reaction's Workhorse: A Guide to (3-Bromopropyl)triphenylphosphonium Bromide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product synthesis, the precise and reliable formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the myriad of olefination methodologies, the Wittig reaction remains a powerful and versatile tool. This guide focuses on a specific, yet highly valuable, member of the Wittig reagent family: (3-Bromopropyl)triphenylphosphonium bromide. Its unique trifunctional nature—a phosphonium salt for olefination, a terminal bromide for subsequent functionalization, and a three-carbon spacer—offers a strategic advantage in the assembly of complex molecular architectures.
This document provides an in-depth exploration of the application of this compound in natural product synthesis, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices.
The Strategic Advantage of a Bifunctional Reagent
This compound serves as a linchpin in synthetic strategies, enabling not only the formation of an exocyclic double bond but also providing a reactive handle for further molecular elaboration. The resulting 3-bromopropylidene moiety can be a precursor to a variety of functional groups through nucleophilic substitution or other transformations, making it a highly strategic choice in multi-step syntheses.
The general transformation involves the reaction of the phosphonium ylide, generated in situ, with an aldehyde or ketone to yield an alkene with a terminal bromo-propyl chain.
The Cornerstone of the Wittig Reaction: Ylide Formation
The journey from the stable phosphonium salt to the reactive ylide is the critical first step of the Wittig reaction. This transformation is achieved by deprotonation of the carbon adjacent to the phosphorus atom using a strong base. The choice of base is paramount and is dictated by the acidity of the α-proton of the phosphonium salt. For non-stabilized ylides, such as the one derived from this compound, a strong base is essential to drive the equilibrium towards the ylide.
Potassium tert-butoxide (t-BuOK) is a frequently employed base for this purpose. Its bulky nature can influence the stereochemical outcome of the reaction, and its strong basicity is sufficient to deprotonate the phosphonium salt effectively.[1][2][3] The use of potassium salts can also be advantageous as they are known to accelerate the olefination step compared to lithium salts.[3]
Application in the Total Synthesis of Complex Natural Products
The strategic utility of this compound is best illustrated through its application in the total synthesis of complex natural products. Here, we delve into a specific example to provide a detailed protocol and highlight the practical considerations.
Case Study: Synthesis of a Key Intermediate
In a synthetic endeavor towards a complex molecular target, a key fragment was elaborated using a Wittig olefination with this compound. The reaction successfully introduced a 3-bromopropylidene moiety, which served as a handle for subsequent cyclization reactions.
Reaction Scheme:
Caption: General workflow for the Wittig olefination.
Detailed Experimental Protocol
The following protocol is a representative example of a Wittig olefination using this compound and potassium tert-butoxide.
Materials:
-
Aldehyde substrate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 - 1.5 equiv).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.0 - 3.0 equiv) portion-wise to the stirred suspension. The color of the reaction mixture will typically change to a deep orange or reddish-brown, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve the aldehyde substrate (1.0 equiv) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of the aldehyde to the pre-formed ylide suspension at 0 °C via cannula or a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Wittig ylide is a strong base and is sensitive to moisture. Therefore, the reaction must be carried out under anhydrous conditions to prevent quenching of the ylide and to ensure optimal yields.
-
Inert Atmosphere: The ylide can also react with oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent oxidative degradation of the reagent.
-
Excess of Base: An excess of potassium tert-butoxide is often used to ensure complete formation of the ylide from the phosphonium salt.
-
Temperature Control: The initial formation of the ylide is typically performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent olefination can often be performed at room temperature.
-
Purification: The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions. Flash column chromatography is the most common method for its separation from the desired alkene product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Wittig olefination using this compound.
| Parameter | Typical Range/Value | Notes |
| Equivalents of Phosphonium Salt | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the aldehyde. |
| Equivalents of Base (t-BuOK) | 2.0 - 3.0 | A larger excess ensures complete ylide formation. |
| Solvent | Anhydrous THF | Other ethereal solvents like diethyl ether can also be used. |
| Reaction Temperature | 0 °C to Room Temperature | Ylide formation at 0 °C, followed by reaction at room temperature. |
| Reaction Time | 2 - 12 hours | Monitored by TLC. |
| Typical Yield | 60 - 85% | Highly dependent on the substrate. |
Mechanistic Insights
The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for non-stabilized ylides, such as the one derived from this compound, proceeds through a concerted [2+2] cycloaddition pathway to form an oxaphosphetane intermediate.
Caption: Simplified mechanism of the Wittig reaction.
The stereochemical outcome of the Wittig reaction with non-stabilized ylides generally favors the formation of the (Z)-alkene. This is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide to the carbonyl compound leads to the syn-oxaphosphetane, which then collapses to the (Z)-alkene.
Conclusion
This compound is a valuable and strategic reagent in the toolbox of the synthetic organic chemist. Its ability to introduce a functionalized three-carbon unit via the robust and reliable Wittig reaction makes it particularly well-suited for the synthesis of complex natural products. By understanding the nuances of the reaction, including the critical role of the base and the reaction conditions, researchers can effectively leverage this reagent to construct intricate molecular architectures and advance the frontiers of drug discovery and development.
References
-
Fürstner, A., et al. Total Synthesis of Amphidinolide F. Angew. Chem. Int. Ed.2013 , 52, 9534-9539. [Link]
-
Fitjer, L.; Quabeck, U. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications1985 , 15 (10), 855-864. [Link]
-
S. Minkovska, N. Burdzhiev, T. Deligeorgiev. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar2018 . [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Nicolaou, K. C., et al. Total Synthesis of iso-Epoxy-Amphidinolide N. Org. Biomol. Chem.2006 , 4, 2119-2157. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Taylor & Francis Online. [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide for Pharmaceutical and Research Applications
Abstract
(3-Bromopropyl)triphenylphosphonium bromide is a pivotal phosphonium salt, serving as a precursor to a versatile Wittig reagent used extensively in organic synthesis. Its primary application lies in the olefination of aldehydes and ketones, a fundamental transformation for constructing carbon-carbon double bonds in complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] This document provides a comprehensive, field-tested guide for the multi-gram to kilogram scale-up synthesis of this reagent. We delve into the reaction mechanism, offer a detailed step-by-step protocol, analyze critical process parameters, and outline essential safety and handling procedures to ensure a safe, efficient, and reproducible synthesis.
Introduction and Scientific Rationale
The Wittig reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming alkenes.[3][4] The reaction's power stems from the nucleophilic character of phosphorus ylides, which are typically generated by deprotonating a phosphonium salt. This compound is particularly valuable as it enables the introduction of a 3-bromopropylidene moiety, which can be further functionalized. Applications are diverse, ranging from the synthesis of functionalized polymers to intramolecular cyclization reactions for forming complex cyclic systems.[1][5]
As demand for complex molecules grows in drug development and materials science, the need for robust and scalable synthetic routes for key building blocks is paramount. The synthesis of phosphonium salts via the quaternization of triphenylphosphine is a well-established and high-yielding process, making it suitable for industrial production.[6][7] This guide is designed for researchers, process chemists, and drug development professionals who require a reliable method for producing this reagent on a scale that transitions from benchtop research to pilot plant production.
Reaction Mechanism: SN2 Quaternization
The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][8][9] In this process, the triphenylphosphine (PPh3) molecule acts as the nucleophile. The phosphorus atom, possessing a lone pair of electrons, attacks one of the electrophilic terminal carbon atoms of 1,3-dibromopropane.[6]
The key mechanistic steps are:
-
Nucleophilic Attack: The electron-rich phosphorus atom of triphenylphosphine attacks a primary carbon of 1,3-dibromopropane.
-
Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is forming concurrently with the C-Br bond breaking.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the stable, crystalline quaternary phosphonium salt.[9]
The driving force for this reaction is the formation of a strong phosphorus-carbon bond. Due to the nature of the SN2 mechanism, primary alkyl halides like 1,3-dibromopropane are excellent substrates, leading to clean and efficient reactions.[6]
Figure 1: SN2 mechanism for phosphonium salt formation.
Detailed Scale-Up Synthesis Protocol
This protocol is adapted from established literature procedures and is optimized for safety and yield on a multi-gram scale.[1][10][11][12]
Equipment
-
Jacketed glass reactor (or 3-necked round-bottom flask) equipped with an overhead mechanical stirrer, reflux condenser, and thermocouple/thermometer.
-
Addition funnel.
-
Heating/cooling circulator or heating mantle.
-
Buchner funnel and filtration flask.
-
Vacuum oven.
Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Notes |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 1.00 eq | 262.3 g | Ensure high purity (≥99%). |
| 1,3-Dibromopropane | Br(CH₂)₃Br | 201.89 | 1.05 eq | 212.0 g (109.3 mL) | Use a slight excess to drive the reaction. |
| Toluene | C₇H₈ | 92.14 | - | 1.0 L | Anhydrous grade is recommended. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system under an inert atmosphere (e.g., nitrogen or argon). This is good practice to prevent moisture, although the reaction is not strictly air/moisture sensitive.
-
Reagent Charging: Charge the reactor with triphenylphosphine (262.3 g) and toluene (1.0 L). Begin stirring to dissolve the solid.
-
Substrate Addition: Slowly add 1,3-dibromopropane (109.3 mL) to the stirred solution at room temperature over 15-20 minutes using the addition funnel.[12]
-
Heating to Reflux: Heat the reaction mixture to reflux (approx. 110-115°C for toluene). Maintain a steady reflux with vigorous stirring.[1][12]
-
Reaction Monitoring: The product will begin to precipitate as a white solid as the reaction progresses. Maintain the reflux for 16-20 hours to ensure complete conversion.[11][12]
-
Cooling and Precipitation: After the reaction period, turn off the heating and allow the mixture to cool slowly to room temperature. The product, being a salt, is poorly soluble in toluene and will precipitate out of the solution.
-
Isolation: Filter the resulting thick slurry using a Buchner funnel. The white, crystalline solid is collected on the filter paper.
-
Washing: Wash the filter cake thoroughly with two portions of fresh toluene (2 x 400 mL) to remove any unreacted starting materials and soluble impurities.[1][10]
-
Drying: Transfer the solid product to a suitable dish and dry under vacuum at 60-70°C for 18-24 hours or until a constant weight is achieved. A typical yield is 85-95%.[1]
Experimental Workflow Diagram
Figure 2: Scalable synthesis workflow.
Analysis of Critical Process Parameters
-
Solvent Selection: Toluene is an excellent choice due to its appropriate boiling point and its ability to dissolve the reactants while precipitating the ionic product upon cooling. For a higher reaction temperature and potentially shorter reaction time, xylene (reflux ~140°C) can be used.[11] However, this requires more robust temperature control.
-
Reaction Temperature: The reaction is typically conducted at reflux to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction. Operating at lower temperatures would require significantly longer reaction times, making it impractical for scale-up.
-
Stoichiometry: A slight excess (5 mol%) of 1,3-dibromopropane is used to ensure that the more expensive triphenylphosphine is fully consumed.[12] Any unreacted 1,3-dibromopropane is easily removed during the washing step.
-
Purification: The purification is elegantly achieved through precipitation and washing. The non-polar nature of the solvent ensures that the highly polar, ionic phosphonium salt is insoluble, while the non-polar starting materials are readily washed away.[1][12] This avoids the need for more complex purification methods like column chromatography, which is a significant advantage for large-scale synthesis.[13]
Safety, Handling, and Waste Disposal
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.
-
Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction. Causes serious eye damage.[14] Handle in a well-ventilated area or fume hood to avoid inhaling dust.
-
1,3-Dibromopropane: As a bifunctional alkylating agent, it should be treated as toxic and potentially carcinogenic. Avoid skin contact and inhalation.
-
This compound: The final product is an irritant to the eyes, skin, and respiratory system.[15] Avoid generating dust when handling the dry powder.
-
Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause organ damage through prolonged exposure. All transfers and the reaction itself should be conducted in a well-ventilated fume hood, away from ignition sources.
Waste Disposal: All solvent waste is considered hazardous and must be collected in appropriately labeled containers for disposal according to institutional and local regulations. Solid waste should also be collected and disposed of as chemical waste.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: 228–234 °C (literature).[10][15] A sharp melting range is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic multiplets for the propyl chain protons and the aromatic protons of the phenyl groups.
-
³¹P NMR: A single peak in the expected region for a quaternary phosphonium salt confirms the structure.
-
-
Appearance: A white to off-white crystalline solid.
Conclusion
The protocol described herein provides a robust, efficient, and scalable method for the synthesis of this compound. By understanding the underlying SN2 mechanism and carefully controlling the critical process parameters, researchers and process chemists can reliably produce this essential Wittig reagent precursor in high yield and purity. Adherence to the outlined safety procedures is critical to ensure safe handling and a successful outcome on a larger scale.
References
-
Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. PrepChem. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]
-
This compound. ChemBK. [Link]
-
Wiedmann, S., et al. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC - PubMed Central. [Link]
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. V8.Tutor-Homework.com. [Link]
-
Bradaric, C. J., et al. Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Process for the preparation of phosphonium salts. European Patent Office. [Link]
-
1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
SUPPORTING INFORMATION. MPG.PuRe. [Link]
-
making phosphonium salts. YouTube. [Link]
-
Phosphonium salts and P-ylides. Royal Society of Chemistry. [Link]
- Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
An efficient method for the synthesis of π-expanded phosphonium salts. RSC Publishing. [Link]
-
Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. ACS Publications. [Link]
-
Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes. ResearchGate. [Link]
-
Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. ResearchGate. [Link]
-
Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. RSC Publishing. [Link]
-
Synthesis of environmentally friendly, efficient and highly recyclable Lewis acid-type calix[16]arene catalysts containing flexible or bulky groups for the Mannich reaction. RSC Publishing. [Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. This compound | 3607-17-8 [chemicalbook.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient method for the synthesis of π-expanded phosphonium salts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00708A [pubs.rsc.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. chembk.com [chembk.com]
- 16. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Emerging Role of (3-Bromopropyl)triphenylphosphonium bromide in Advanced C-H Activation Chemistry
For the Attention Of: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the application of (3-Bromopropyl)triphenylphosphonium bromide in the context of modern synthetic chemistry, with a specialized focus on its emerging, nuanced role in transition metal-catalyzed C-H activation reactions. Moving beyond its classical function as a Wittig reagent precursor, we explore its pivotal capacity as a multifunctional additive in advanced catalytic systems, particularly those mediated by palladium. We elucidate the mechanistic rationale behind its utility, provide a representative experimental protocol for its application in annulative C-H activation, and detail its synthesis and characterization.
Introduction: A Tale of Two Chemistries
This compound, a stable, crystalline solid, is a familiar reagent to most organic chemists.[1][2] For decades, its primary application has been as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction to construct carbon-carbon double bonds.[2] However, the landscape of synthetic chemistry is undergoing a paradigm shift, driven by the powerful logic of C-H functionalization—a strategy that forges complex molecules by directly transforming ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials.[3]
Within this evolving field, a groundbreaking discovery has been the critical role that simple quaternary phosphonium salts can play, not as primary catalysts, but as indispensable additives in transition metal catalysis.[4] Recent studies have demonstrated that these salts are not mere spectators; they actively participate in the catalytic cycle to enhance efficiency, stabilize reactive intermediates, and enable novel transformations.[5][6] This guide focuses on this compound as a representative of this class, detailing its application in the context of Palladium-catalyzed C-H activation and annulation.
Physicochemical Properties of the Reagent
A thorough understanding of the reagent's properties is critical for its effective use and storage.
| Property | Value | Source(s) |
| CAS Number | 3607-17-8 | [7] |
| Molecular Formula | C₂₁H₂₁Br₂P | [2] |
| Molecular Weight | 464.19 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 228-230 °C (lit.) | [1][9] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Key Hazards | Irritating to eyes, respiratory system, and skin. Hygroscopic. | [1][2] |
| Storage | Store in an inert, dry atmosphere at room temperature. | [1][2] |
Part 1: The Mechanistic Underpinnings — Why Use a Phosphonium Salt?
The traditional role of phosphonium salts is tied to the reactivity of the P-ylide.[2] However, in transition metal-catalyzed C-H activation, their function is entirely different and multifaceted. Groundbreaking research into Palladium-catalyzed annulative C-H activation of aminophosphines has revealed that quaternary phosphonium salts are key to the reaction's success.[4][10] They are not inert spectators but crucial additives that perform several roles simultaneously.
The key functions identified are:
-
Reduction of Energy Barriers: The phosphonium salt additive has been shown through experimental and computational studies to lower the activation energy of pivotal steps within the catalytic cycle.[4][5]
-
Catalyst Regeneration and Stabilization: It facilitates the regeneration of the active Pd catalyst, preventing its decomposition into inactive species.[6]
-
Protection of Directing Groups: In reactions involving sensitive functionalities, such as P(III)-directing groups, the phosphonium salt acts as a shield, preventing their oxidation under the reaction conditions.[4]
This multi-pronged action represents a significant advance, turning previously inefficient or inaccessible transformations into viable synthetic routes.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed role of a quaternary phosphonium salt (QPS) additive in a Palladium-catalyzed C-H activation and annulation cascade, based on contemporary research.[4][5]
Caption: Proposed catalytic cycle for Pd-catalyzed annulative C-H activation.
Part 2: Application Note & Representative Protocol
Application Focus: Palladium-Catalyzed Annulative C-H Activation
This protocol provides a representative method for the synthesis of P-heterocycles via a P(III)-directed C-H activation of an aminophosphine and subsequent annulation with an alkyne.[4] The inclusion of this compound is critical for achieving high yields.
Experimental Workflow Overview
Caption: General experimental workflow for the C-H activation protocol.
Detailed Protocol: Synthesis of a Representative P-Heterocycle
Disclaimer: This protocol is illustrative and based on established principles.[4] Optimization of temperature, time, and stoichiometry may be required for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Materials & Reagents:
| Component | Role | Representative Amount (for 0.2 mmol scale) | Rationale / Causality |
| Aminophosphine Substrate | Starting Material | 0.2 mmol, 1.0 equiv. | The P(III) center directs the C-H activation. |
| Diphenylacetylene | Coupling Partner | 0.3 mmol, 1.5 equiv. | Provides the carbon framework for the annulation. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.01 mmol, 5 mol% | In situ reduction generates the active Pd(0) catalyst. |
| Potassium Carbonate (K₂CO₃) | Base | 0.4 mmol, 2.0 equiv. | Essential for the concerted metalation-deprotonation C-H activation step. |
| This compound | Additive | 0.04 mmol, 20 mol% | Stabilizes catalyst, lowers activation energy, protects P(III) group. [4][6] |
| Toluene | Solvent | 2.0 mL (0.1 M) | Anhydrous and degassed solvent suitable for high-temperature reactions. |
Step-by-Step Procedure:
-
Vessel Preparation: An oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon and allowed to cool to room temperature.
-
Charging Solids: To the flask, add the aminophosphine substrate (1.0 equiv.), palladium(II) acetate (0.05 equiv.), potassium carbonate (2.0 equiv.), and this compound (0.2 equiv.).
-
Evacuation and Backfill: The flask is evacuated under high vacuum for 5 minutes and then backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent and Liquid Reagent Addition: Anhydrous, degassed toluene is added via syringe, followed by the alkyne coupling partner (e.g., diphenylacetylene, 1.5 equiv.).
-
Reaction Execution: The Schlenk flask is sealed and the reaction mixture is vigorously stirred and heated in a pre-heated oil bath at 110 °C. The reaction progress is monitored by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a short plug of Celite or silica gel, washing with additional CH₂Cl₂. The combined filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired P-heterocycle product.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Synthesis and Handling of the Reagent
Protocol: Synthesis of this compound
This robust procedure is adapted from established literature methods for the gram-scale synthesis of the title compound.[11][12][13]
Materials:
-
Triphenylphosphine (PPh₃)
-
1,3-Dibromopropane
-
Toluene or Xylene (anhydrous)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an argon atmosphere, charge triphenylphosphine (e.g., 100 g) and anhydrous toluene (e.g., 500 mL).
-
Stir the mixture until the triphenylphosphine is fully dissolved.
-
Heat the solution to reflux (approx. 110-130 °C, depending on the solvent).
-
Slowly add 1,3-dibromopropane (1.0-1.1 equivalents) dropwise to the refluxing solution over 1 hour. A white precipitate will begin to form.
-
After the addition is complete, maintain the reflux with vigorous stirring for an additional 16-20 hours.[11]
-
Cool the resulting thick suspension to room temperature. If desired, further cooling in an ice bath can maximize precipitation.
-
Filter the white solid product using a Büchner funnel. Wash the filter cake thoroughly with fresh toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield this compound as a white, crystalline solid.
References
-
ChemBK. This compound. Available at: [Link]
-
PrepChem. Synthesis of this compound. Available at: [Link]
-
Lin, L., et al. (2025). Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C-H Activation of Aminophosphines with Alkynes. Angewandte Chemie International Edition, 64(30), e202505454. Available at: [Link]
-
Lin, L., et al. (2025). Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C-H Activation of Aminophosphines with Alkynes. PubMed. Available at: [Link]
-
Lin, L., et al. (2025). Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C-H Activation of Aminophosphines with Alkynes. ResearchGate. Available at: [Link]
-
Discovery of Pd-catalyzed C-H activation using quaternary phosphonium salts as key additives. ResearchGate. Available at: [Link]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. Available at: [Link]
-
Chemsrc. (3-Bromopropyl)(triphenyl)phosphonium bromide. Available at: [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1-(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate... ResearchGate. Available at: [Link]
-
CH Activation and Transition Metal. ResearchGate. Available at: [Link]
- Google Patents. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
Organic Syntheses. 2-Acetyl-1,3-butadiene. Available at: [Link]
-
Purdue University. Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. Available at: [Link]
-
Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate. Available at: [Link]
-
NIH. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Available at: [Link]
-
Transition metal-catalysed directed C–H functionalization with nucleophiles. ResearchGate. Available at: [Link]
-
Chemical Communications. Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 3. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C─H Activation of Aminophosphines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 98 3607-17-8 [sigmaaldrich.com]
- 9. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
Application Notes and Protocols: (3-Bromopropyl)triphenylphosphonium bromide in Rearrangement Reactions of Cyclic Molecules
Introduction: Beyond Conventional Olefination
(3-Bromopropyl)triphenylphosphonium bromide is a well-established reagent in the synthetic chemist's toolbox, primarily recognized for its role as a precursor to a functionalized phosphonium ylide for the Wittig reaction.[1] Traditionally, this ylide has been employed to introduce a 3-bromopropylidene moiety onto aldehydes and ketones. However, the true potential of this reagent extends far beyond simple olefination. The presence of a terminal bromide on the three-carbon chain opens up possibilities for subsequent intramolecular reactions, leading to the formation of cyclic structures. This guide explores the application of this compound in orchestrating rearrangement reactions of cyclic molecules, a cutting-edge area with the potential to streamline the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in drug development and organic synthesis to explore these novel synthetic strategies.
Core Concept: The Tandem Wittig-Rearrangement Strategy
The central theme of this application note is the utilization of this compound in tandem reactions that commence with a Wittig olefination and culminate in a rearrangement of the cyclic substrate. The ylide, generated in situ from the phosphonium salt, reacts with a cyclic carbonyl compound to form an exocyclic alkene bearing a 3-bromopropyl group. This intermediate is perfectly poised for a subsequent intramolecular reaction, which can be designed to trigger a ring expansion or other skeletal rearrangements.
Application Note 1: Tandem Wittig-Ring Expansion of Strained Cyclic Ketones
The synthesis of medium-sized rings (8-11 membered) is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors.[2] Ring expansion strategies offer a compelling solution to this problem. Here, we propose a tandem Wittig-ring expansion sequence using this compound to access larger cyclic systems from readily available smaller rings.
Causality of the Experimental Design
The proposed reaction leverages the ring strain of small cyclic ketones (e.g., cyclobutanone, cyclopentanone) as a thermodynamic driving force for the rearrangement. The initial Wittig reaction creates a spirocyclic intermediate which, upon activation of the terminal bromide, can undergo a rearrangement to a larger, less strained ring system.
Proposed Mechanism
The proposed mechanism for the tandem Wittig-ring expansion is depicted below. The reaction begins with the deprotonation of this compound to form the corresponding ylide. This ylide then reacts with a cyclic ketone in a standard Wittig olefination to produce an intermediate with an exocyclic double bond and a terminal bromoalkyl chain. The key rearrangement step is proposed to be an intramolecular alkylation of the double bond, forming a bicyclic carbocation, which then undergoes a C-C bond migration to relieve ring strain and afford the expanded cyclic ketone.
Caption: Proposed workflow for tandem Wittig-ring expansion.
Protocol: Tandem Wittig-Ring Expansion of Cyclopentanone
Materials:
-
This compound (1.0 equiv)
-
Cyclopentanone (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography equipment (silica gel)
Procedure:
-
Ylide Generation:
-
To the flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (e.g., 4.65 g, 10 mmol).
-
Add anhydrous THF (50 mL) via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (e.g., 11 mL of a 1.0 M solution in THF, 11 mmol) dropwise via syringe over 15 minutes. The formation of a deep red or orange color indicates ylide formation.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Wittig Reaction and Rearrangement:
-
Cool the ylide solution back down to -78 °C.
-
Add cyclopentanone (e.g., 1.06 mL, 12 mmol) dropwise via syringe.
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the ring-expanded product.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a larger ring can often be inferred from changes in the chemical shifts and coupling constants in the NMR spectra compared to the starting material.
| Parameter | Condition | Rationale |
| Base | KHMDS | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing side reactions. n-Butyllithium is also an option, but KHMDS can sometimes offer better selectivity. |
| Solvent | Anhydrous THF | A polar aprotic solvent is necessary to dissolve the reagents and stabilize the charged intermediates. It must be rigorously dried to prevent quenching of the ylide. |
| Temperature | -78 °C to room temp. | Ylide formation is typically performed at low temperatures to control reactivity. The subsequent Wittig reaction and rearrangement may require warming to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Tandem reactions can be slower than simple Wittig olefinations, and allowing sufficient time for the rearrangement to occur is crucial for obtaining a good yield of the desired product. |
Application Note 2: Proposed Ylide-Mediated Semipinacol-Type Rearrangement of Cyclic α-Hydroxy Epoxides
The semipinacol rearrangement is a powerful transformation for the synthesis of functionalized carbonyl compounds.[3] Typically acid-catalyzed, this rearrangement can also be initiated by a base. We propose a novel approach where the ylide derived from this compound acts as a base to trigger a semipinacol-type rearrangement of a cyclic α-hydroxy epoxide, leading to a ring-expanded or rearranged ketone.
Causality of the Experimental Design
In this proposed application, the phosphonium ylide serves a dual role. Initially, it acts as a base to deprotonate the hydroxyl group of the α-hydroxy epoxide. The resulting alkoxide then triggers the opening of the epoxide ring and the subsequent 1,2-migration of a carbon-carbon bond, leading to the rearranged product. The bromopropyl group on the ylide could potentially be used for further functionalization of the product in a subsequent step.
Proposed Mechanism
The proposed mechanism involves the deprotonation of the hydroxyl group of the cyclic α-hydroxy epoxide by the phosphonium ylide. The resulting alkoxide then promotes the opening of the epoxide ring, forming a carbocation or a species with significant carbocationic character. This is followed by the migration of one of the adjacent carbon-carbon bonds to the electron-deficient center, leading to the formation of a rearranged ketone.
Caption: Proposed workflow for ylide-mediated semipinacol rearrangement.
Protocol: Ylide-Mediated Rearrangement of 1,2-Epoxy-1-methylcyclohexan-3-ol
Materials:
-
This compound (1.1 equiv)
-
1,2-Epoxy-1-methylcyclohexan-3-ol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Septa
-
Syringes
-
Rotary evaporator
-
Chromatography equipment (silica gel)
Procedure:
-
Ylide Generation:
-
To the flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (e.g., 0.48 g, 12 mmol, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMF (20 mL) via syringe.
-
Add this compound (e.g., 5.12 g, 11 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
-
Rearrangement Reaction:
-
Add a solution of 1,2-Epoxy-1-methylcyclohexan-3-ol (e.g., 1.28 g, 10 mmol) in anhydrous toluene (10 mL) to the ylide solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization: The rearranged product, likely a functionalized cyclopentanecarbaldehyde, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
| Parameter | Condition | Rationale |
| Base | NaH | A strong base is needed to form the ylide, which then acts as a base for the substrate. NaH is a suitable choice for this purpose. |
| Solvent | DMF/Toluene | DMF is a polar aprotic solvent that facilitates the formation of the ylide. Toluene is a less polar solvent that is suitable for the higher temperatures that may be required for the rearrangement. |
| Temperature | 80-100 °C | The rearrangement may require thermal energy to overcome the activation barrier for C-C bond migration. |
| Substrate | α-Hydroxy Epoxide | The proximity of the hydroxyl group and the epoxide is essential for the proposed base-initiated semipinacol-type rearrangement. |
Trustworthiness and Future Outlook
The protocols described herein are proposed as starting points for the exploration of novel reactivity of this compound. While grounded in established mechanistic principles of the Wittig reaction and rearrangement chemistry, these specific applications are at the forefront of synthetic methodology and may require optimization for different substrates. The causality-driven explanations for the experimental choices aim to provide a solid foundation for researchers to adapt and refine these methods. The continued exploration of tandem reactions involving versatile reagents like this compound will undoubtedly lead to the discovery of new and efficient pathways for the synthesis of complex cyclic and polycyclic molecules, with significant implications for the development of new therapeutics and functional materials.
References
- Unsworth, W. P., & Taylor, R. J. K. (2016). The synthesis of medium-sized rings and macrocycles via a cyclisation/ring expansion cascade reaction. Thesis.
-
This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
- Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of this compound or iodide. Chemistry & Chemical Engineering, Biotechnology, Food Industry.
-
Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Semipinacol rearrangement. Wikipedia. Retrieved from [Link]
-
Synthesis of this compound. PrepChem.com. Retrieved from [Link]
- Li, Y., et al. (2007). Recent advances in the semi-pinacol rearrangement of α-hydroxy epoxides and related compounds. Chemical Society Reviews, 36(10), 1633-1643.
- Wang, Z., et al. (2022). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. JACS Au, 2(12), 2735–2742.
- Schweizer, E. E., et al. (1964). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2986-3029.
- Gnanaprakasam, B., & Perumal, S. (2012). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 28(3), 1269-1276.
- Al-Naseeri, A. K. A., Saleh, H. K., & Jassim, I. K. (2021).
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]
- Majumdar, K. C., et al. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Synlett, 2011(5), 694-698.
- Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. Chemistry – A European Journal, 22(27), 9140-9154.
-
Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with (3-Bromopropyl)triphenylphosphonium bromide
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Wittig reaction, specifically focusing on low yields when using (3-Bromopropyl)triphenylphosphonium bromide. As a functionalized phosphonium salt, this reagent presents unique challenges that require a nuanced approach beyond standard Wittig protocols. Here, we dissect the causality behind common failures and provide validated, step-by-step guidance to optimize your reaction outcomes.
Troubleshooting Guide: A Root Cause Analysis
Low product yield is the most common symptom of a problematic Wittig reaction. The underlying causes, however, can be multifaceted, ranging from inefficient ylide formation to competing side reactions. This guide provides a logical workflow to diagnose and resolve these issues.
Question 1: My reaction has stalled, showing low conversion of my aldehyde/ketone and a complex mixture of byproducts. Where should I begin my investigation?
This is a classic scenario pointing to one of two primary failure points: (A) Inefficient Ylide Formation or (B) Competing Side Reactions . The presence of the bromoalkyl chain in your phosphonium salt makes side reactions particularly likely.
A logical first step is to confirm the successful generation of your ylide before adding the carbonyl component. However, understanding the potential pitfalls is crucial for success.
A. Inefficient Ylide Formation: The Foundation of the Wittig Reaction
The deprotonation of the phosphonium salt to form the nucleophilic ylide is the critical initiation step. Failure here guarantees a failed reaction.
Key Diagnostic Questions:
-
Is my base strong enough? The α-protons of an alkyltriphenylphosphonium salt are only moderately acidic. This compound generates a non-stabilized ylide, which requires a very strong base for efficient deprotonation.[1][2] Weak bases are a common cause of failure.
-
Are my conditions strictly anhydrous and anaerobic? Non-stabilized ylides are highly reactive and strong bases in their own right. They are readily quenched by water or alcohols and can be oxidized by air.[1][3]
| Base | Common Abbreviation | pKa (Conjugate Acid) | Typical Solvent | Key Considerations & Causality |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether | Gold Standard: Ensures rapid and complete deprotonation.[2] Caveat: Pyrophoric and highly moisture-sensitive. Must be titrated before use. Addition at low temperatures (-78 to 0 °C) is critical to prevent side reactions with the solvent or the phosphonium salt itself. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Safer Alternative: A strong, non-nucleophilic base. As a solid, its reactivity is surface-area dependent, often leading to slower and sometimes incomplete deprotonation. Using an oil dispersion requires careful washing with dry hexanes. |
| Potassium tert-butoxide | KOt-Bu | ~19 | THF | Good Option: A very strong, sterically hindered base. Often sufficient for ylide generation and is easier to handle than n-BuLi.[4] Can sometimes promote side reactions like elimination if the substrate is sensitive. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | THF | Excellent Choice: A strong, non-nucleophilic, and sterically hindered base that is soluble in THF. It is less pyrophoric than n-BuLi and often gives cleaner reactions. |
The following diagram outlines a decision-making process to ensure your ylide is generated successfully before proceeding.
Caption: Troubleshooting Decision Tree for Ylide Formation.
B. Competing Side Reactions: The Halide Problem
The most significant challenge with this compound is the presence of the electrophilic C-Br bond within the same molecule as the nucleophilic ylide carbanion.
The primary culprit is an intramolecular Sₙ2 reaction . Once formed, the ylide can curl back and attack the terminal carbon, displacing the bromide to form a stable, unreactive cyclobutyltriphenylphosphonium salt. This consumes your active reagent before it can react with the carbonyl.
The following diagram illustrates the desired Wittig pathway versus this destructive intramolecular side reaction.
Caption: Competing reaction pathways for the (3-Bromopropyl) ylide.
Mitigation Strategy:
The key to minimizing this side reaction is kinetic control. The intramolecular reaction has a fixed rate at a given temperature, while the desired intermolecular Wittig reaction rate depends on the concentration of the carbonyl compound.
-
Generate the ylide in the presence of the aldehyde/ketone: This is a deviation from the standard protocol of pre-forming the ylide. By having the carbonyl electrophile present as the ylide is generated, you create a competition where the intermolecular reaction can dominate.
-
Inverse Addition: Add the base slowly to a mixture of the phosphonium salt and the carbonyl compound. This ensures the ylide concentration remains low at any given moment, favoring reaction with the abundant carbonyl over the intramolecular cyclization.
-
Low Temperature: Perform the reaction at the lowest practical temperature (e.g., -78 °C) to slow down all reactions, especially the intramolecular cyclization which has a significant entropic barrier.
Frequently Asked Questions (FAQs)
Q1: Could my phosphonium salt be degraded? A: Yes. Phosphonium salts are generally stable, but they can be hygroscopic. Absorbed moisture can interfere with ylide formation. Furthermore, ylides themselves can undergo hydrolysis if exposed to water, decomposing into triphenylphosphine oxide and the corresponding hydrocarbon.[5][6][7][8] Always dry your phosphonium salt in a vacuum oven before use and handle it under an inert atmosphere.
Q2: My starting aldehyde is sensitive and seems to be decomposing. What can I do? A: Aldehydes can be labile, especially to strong bases, leading to self-condensation (aldol) or decomposition.[1][9]
-
Use a non-nucleophilic, hindered base: NaHMDS or KHMDS are excellent choices as they are less likely to attack the carbonyl directly.
-
Temperature Control: Add the aldehyde solution slowly to the ylide at low temperature (-78 °C) to minimize its exposure time to basic conditions before the Wittig reaction occurs.
-
Purity: Ensure your aldehyde is freshly distilled or purified to remove any acidic or oxidized impurities.
Q3: I'm reacting with a ketone and getting very low yields. Why? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes.[9][10] Non-stabilized ylides are reactive enough to overcome this, but the reaction will be slower. This slower rate gives the intramolecular cyclization side reaction more time to occur. For hindered ketones, consider the inverse addition protocol at low temperatures as described above, or explore alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[1]
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct during workup? A: TPPO is notoriously difficult to separate from neutral organic products due to its moderate polarity and high crystallinity.
-
Crystallization: If your product is a low-polarity oil, you can often precipitate the TPPO by concentrating the crude reaction mixture and adding a nonpolar solvent like hexanes or a mixture of hexanes and ether. Cool the mixture to 0 °C or below and filter off the solid TPPO.
-
Column Chromatography: TPPO generally has a low Rf on silica gel. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can effectively separate your product from the TPPO.
-
Acidic Wash (for basic products): If your product contains a basic nitrogen, you can perform an acid-base extraction. Dissolve the crude mixture in ether, extract with dilute HCl to pull your product into the aqueous layer, wash the ether layer (containing TPPO) away, and then basify the aqueous layer and re-extract your purified product.
Experimental Protocols
Protocol 1: Standard Wittig Reaction (for Non-Sensitive Aldehydes)
This protocol is a starting point but may be susceptible to the side reactions discussed.
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
-
Reagents: Add this compound (1.1 eq) to the flask. Add anhydrous THF (approx. 0.1 M concentration) via syringe.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise. A deep orange or red color should develop, indicating ylide formation.[1] Stir for 30-60 minutes at 0 °C.
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.
-
Warm-up & Quench: After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or crystallization to remove TPPO.
Protocol 2: Optimized Protocol (Inverse Addition for Sensitive Substrates)
This protocol is designed to minimize intramolecular side reactions and is recommended for this specific reagent.
-
Preparation: Flame-dry a two-necked round-bottom flask as described above.
-
Reagents: Add this compound (1.2 eq) and the aldehyde/ketone (1.0 eq) to the flask. Add anhydrous THF.
-
Reaction: Cool the mixture to -78 °C.
-
Slow Base Addition: Slowly add NaHMDS (1.15 eq, as a 1.0 M solution in THF) dropwise over 30-60 minutes using a syringe pump if available.
-
Warm-up & Quench: Stir at -78 °C for 2-4 hours after the addition is complete. Then, allow the reaction to warm slowly to room temperature overnight. Quench and work up as described in Protocol 1.
Caption: Workflow for the Optimized Inverse Addition Protocol.
References
-
Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic-chemistry.org. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. Wittig Reaction. chem.libretexts.org. [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh, Chem 2320 lecture notes. [Link]
-
ChemistryViews. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Royal Society of Chemistry. Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Royal Society of Chemistry. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications. [Link]
-
YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. The Organic Chemistry Tutor. [Link]
-
Byrne, P. A. & Gilheany, D. G. The mechanism of phosphonium ylide alcoholysis and hydrolysis. CORA, University College Dublin. [Link]
-
ResearchGate. First Ever Observation of the Intermediate of Phosphonium Salt & Ylide Hydrolysis: P-Hydroxytetraorganophosphorane. ResearchGate. [Link]
-
Wikipedia. Wittig reagents. Wikipedia. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. UCI Chemistry Intranet. [Link]
-
National Institutes of Health. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. PMC. [Link]
-
University of California, Irvine. Chem 263 Nov 9, 2010 Wittig Reaction (continued). UCI Course Materials. [Link]
-
Reddit. Problems with wittig reaction. r/Chempros. [Link]
-
University of Rochester. Wittig Reaction - Common Conditions. University of Rochester Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Wittig Reaction and the Critical Role of Phosphonium Salts. Nbinno.com. [Link]
-
ReactionFlash. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. ReactionFlash. [Link]
-
Chem-Station. Wittig Reaction. Chem-Station Int. Ed. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]
-
Max-Planck-Gesellschaft. SUPPORTING INFORMATION. MPG.PuRe. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
University of Rochester. Wittig Reaction - Wittig Reagents (in situ). University of Rochester Chemistry. [Link]
-
YouTube. Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. Orgo Made Easy. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. chem.libretexts.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. reddit.com [reddit.com]
- 5. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 6. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [cora.ucc.ie]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: (3-Bromopropyl)triphenylphosphonium bromide
Welcome to the technical support guide for (3-Bromopropyl)triphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to move beyond simple protocols and provide in-depth, field-tested insights into the causality of experimental outcomes, helping you troubleshoot and optimize your synthetic routes.
Section 1: Reagent Stability and Handling
Proper handling is the first line of defense against side reactions. The physical state of your phosphonium salt can be the first indicator of potential issues.
FAQ 1.1: My this compound appears clumpy or has turned into a sticky solid. Is it still usable?
Likely Cause: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily picks up water from the atmosphere.[1][2] This absorbed water is not inert and can participate in detrimental side reactions, primarily hydrolysis, once the reaction is initiated.
Technical Explanation: The presence of water can lead to the slow hydrolysis of the phosphonium salt, even before a base is introduced. Under basic conditions used for ylide formation, this process is significantly accelerated. The hydroxide ion attacks the electrophilic phosphorus center, leading to the formation of triphenylphosphine oxide (TPPO) and bromopropane.[3][4]
Troubleshooting and Prevention:
-
Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Handling: When weighing and transferring the reagent, do so quickly in a low-humidity environment or a glovebox if available.
-
Drying: If you suspect moisture contamination, the salt can be dried under high vacuum for several hours before use. A gentle heating (e.g., 40-50°C) can aid this process, but avoid excessive temperatures which could lead to decomposition.
Section 2: Troubleshooting Ylide Formation and Competing Reactions
The conversion of the phosphonium salt to the corresponding ylide is the critical step for any Wittig reaction. However, the unique structure of this compound presents a key challenge: a competition between the desired intermolecular Wittig reaction and an undesired intramolecular cyclization.
FAQ 2.1: I've added my base, but the reaction mixture didn't develop the characteristic deep color (often orange, red, or deep yellow) of a phosphonium ylide. My subsequent reaction with an aldehyde gave no product.
Likely Cause: Ylide formation is incomplete or has failed entirely. This usually points to one of two issues: an inappropriate base or insufficient exclusion of protic sources.
Technical Explanation: The acidity of the protons alpha to the phosphorus atom in the phosphonium salt determines the required base strength. For a simple alkyl-substituted phosphonium salt like this, a very strong base is required for complete deprotonation to form the ylide.[5] If the base is not strong enough, an equilibrium will be established with only a small concentration of the reactive ylide present, leading to poor or no conversion.
Troubleshooting Protocol: Base Selection and Ylide Generation
-
Solvent Choice: Ensure your solvent is rigorously dried. THF or diethyl ether, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone), is recommended.
-
Base Selection: Use a sufficiently strong, non-nucleophilic base. Common choices are summarized in the table below. For this non-stabilized ylide, n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) are standard choices.[5]
-
Inert Atmosphere: Assemble your glassware hot from the oven and purge the entire system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Execution:
-
Suspend the dried this compound in your anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the recommended temperature (typically 0°C or -78°C for BuLi) to control reactivity.
-
Slowly add the base dropwise. A distinct color change should be observed, indicating ylide formation. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the electrophile.
-
| Base | pKa (Conjugate Acid) | Typical Solvent | Notes |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether | Very strong, fast reaction. Must be handled under inert atmosphere. Temperature control is critical. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Heterogeneous reaction, often slower. Safer to handle than BuLi. Requires stirring to ensure full reaction. |
| Sodium Amide (NaNH₂) | ~38 | Liquid Ammonia, THF | Very effective, but less commonly used due to handling of ammonia. |
| Potassium tert-butoxide | ~19 | THF, t-BuOH | Generally not strong enough for complete deprotonation of non-stabilized phosphonium salts. |
FAQ 2.2: My reaction yielded a significant amount of a cyclobutyl-containing byproduct instead of my desired linear alkene.
Likely Cause: You have encountered the primary competing side reaction for this specific reagent: intramolecular cyclization .
Technical Explanation: Once the ylide is formed, you have a molecule containing a potent nucleophile (the carbanion) and a potent electrophile (the carbon atom bearing the bromine) separated by a three-carbon chain. While the intended reaction is for the ylide to attack an external carbonyl, it can instead attack its own "tail" in an intramolecular SN2 reaction. This 5-exo-trig cyclization is kinetically favorable and forms a stable five-membered ring containing phosphorus, which upon workup yields cyclobutyl derivatives.[6][7]
Visualizing the Competing Pathways
Here is a logical diagram illustrating the critical branch point after ylide formation. The outcome is determined by kinetics and the presence of a suitable electrophile.
Caption: Competing reaction pathways for the ylide intermediate.
Troubleshooting and Prevention of Cyclization:
-
Order of Addition is Crucial: Do NOT generate the ylide and let it stir for an extended period before adding the carbonyl compound. The best practice is to have the aldehyde/ketone ready in a separate syringe or dropping funnel.
-
Temperature Control: Perform the ylide formation at low temperatures (e.g., -78°C). At this temperature, the rate of the intramolecular SN2 reaction is significantly reduced.
-
"In Situ" Trapping Protocol:
-
Cool the suspension of the phosphonium salt in anhydrous THF to -78°C under argon.
-
Add n-BuLi dropwise and stir for 30 minutes to form the ylide.
-
Immediately add a solution of your aldehyde/ketone in anhydrous THF dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours, then let it slowly warm to room temperature overnight. This procedure ensures the ylide reacts with the external electrophile as soon as it is available, minimizing its lifetime and the opportunity for cyclization.
-
Section 3: Post-Reaction and Purification Issues
Even a successful Wittig reaction leaves behind a notorious byproduct that can complicate purification.
FAQ 3.1: My NMR shows the desired alkene product, but I cannot seem to purify it. I have a persistent, high-melting white solid contaminating my fractions. What is it and how do I get rid of it?
Likely Cause: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[8]
Technical Explanation: The thermodynamic driving force for the Wittig reaction is the formation of the very strong phosphorus-oxygen double bond in TPPO.[9] TPPO is a crystalline, relatively non-polar solid that has a chromatographic mobility similar to many organic products, making its removal by standard silica gel chromatography challenging.
Workflow for Triphenylphosphine Oxide (TPPO) Removal
Caption: Decision workflow for removing TPPO byproduct.
Detailed Protocols for TPPO Removal:
-
Method 1: Precipitation (Best for non-polar products):
-
After aqueous workup, concentrate the crude organic extract.
-
Redissolve the residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane).
-
Add a large volume of a cold, non-polar solvent like diethyl ether or hexanes. TPPO is poorly soluble in these solvents and will often precipitate.
-
Filter the mixture, washing the solid with more cold non-polar solvent. The desired product should remain in the filtrate.
-
-
Method 2: Acid Extraction:
-
TPPO is weakly basic and can be protonated by strong acids.
-
Dissolve the crude mixture in a solvent like diethyl ether.
-
Wash the organic layer several times with cold, dilute (~1M) HCl. The protonated TPPO-H+ will move into the aqueous layer.
-
Caution: This method is only suitable if your desired product does not have acid-sensitive functional groups.
-
-
Method 3: Modified Chromatography:
-
Adding a small amount of a polar co-solvent like triethylamine (1-2%) to your chromatography eluent (e.g., Hexane/Ethyl Acetate) can sometimes improve separation by disrupting the interaction of TPPO with the silica gel.
-
References
- Cristau, H. J., & Mouchet, P. (1995). Alkaline hydrolysis of β-and γ-functional phosphonium salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 105(1-4), 135-144. [Source available upon request]
-
Ye, L., et al. (2019). Pd(0)-Catalyzed Intramolecular “Ylide-Ullmann-Type” Cyclization of Carbonyl-Stabilized Phosphonium Ylides and Access to Phosphachromones by Exocyclic P–C Cleavage. Organic Letters, 22(1), 154-159. [Link]
-
Allen, D. W., et al. (1979). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1, 789-793. [Link]
-
Kelly, P. F., et al. (2014). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications, 51(1), 144-146. [Link]
-
ChemistryViews. (2016). Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews. [Link]
- Byrne, P. A., & Gilheany, D. G. (2012). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 41(19), 6670-6681. [Source available upon request]
-
Chemdad. (n.d.). This compound. [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
LookChem. (n.d.). Cas 3607-17-8, this compound. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
Sources
- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 2. fishersci.com [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Cas 3607-17-8,this compound | lookchem [lookchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Products from (3-Bromopropyl)triphenylphosphonium Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products from reactions involving (3-bromopropyl)triphenylphosphonium bromide. As a cornerstone reagent in organic synthesis, particularly for the Wittig reaction and its variations, its use often presents unique purification challenges. This center is designed to provide you with the expertise and practical insights needed to overcome these hurdles and obtain your desired products with high purity.
Understanding the Chemistry: The Root of Purification Challenges
Reactions with this compound, most notably the Wittig reaction, invariably produce triphenylphosphine oxide (TPPO) as a significant byproduct.[1][2] The core challenge in purification lies in the physicochemical properties of TPPO, which can mimic those of the desired product, making separation difficult. This guide will equip you with the knowledge to strategically exploit the subtle differences between your product and common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Besides your desired alkene product, the most prevalent impurity will be triphenylphosphine oxide (TPPO).[1] You may also encounter unreacted this compound, unreacted aldehyde or ketone, and potentially side products from secondary reactions. Thin-layer chromatography (TLC) is an essential first step to visualize the complexity of your crude reaction mixture.[3][4]
Q2: My desired product and TPPO have very similar polarities. How can I effectively separate them using column chromatography?
A2: This is a frequent challenge. While a standard silica gel column might not provide adequate separation, several strategies can be employed:
-
Solvent System Optimization: A systematic approach to solvent system selection is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often resolve closely eluting compounds. Experiment with different solvent mixtures; for instance, adding a small amount of a more polar solvent like methanol or a less polar one like toluene to your primary hexane/ethyl acetate system can alter selectivity.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, as the acidic nature of silica gel can sometimes cause product degradation or irreversible adsorption, especially for sensitive alkenes.[5]
-
Flash Chromatography: This technique, which employs pressure to increase the flow rate, can improve resolution and reduce purification time, minimizing the risk of product degradation on the column.[2]
Q3: Are there any chromatography-free methods to remove TPPO?
A3: Yes, several chromatography-free methods can be highly effective, especially for larger-scale reactions where column chromatography is impractical.[1] These methods often rely on differences in solubility or the ability of TPPO to form insoluble complexes.
-
Crystallization/Precipitation: TPPO is known to be poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether, as well as cold diethyl ether.[6][7][8] Triturating the crude reaction mixture with these solvents can cause TPPO to precipitate, allowing for its removal by filtration.[4][9][10]
-
Complexation and Precipitation: TPPO can form insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to an ethanolic or ethereal solution of the crude product can precipitate the TPPO complex, which can then be filtered off.[7][8] Calcium bromide (CaBr₂) has also been shown to be effective in precipitating TPPO from ethereal solvents or toluene.[11] Another approach involves treatment with oxalyl chloride to form an insoluble chlorophosphonium salt.[9][12]
-
Acid-Base Extraction: While TPPO itself is neutral, it can be protonated by strong acids. In some cases, washing the organic layer with an acidic solution can help to remove some of the TPPO into the aqueous phase.[13][14]
Q4: How can I remove unreacted this compound?
A4: The unreacted phosphonium salt is typically much more polar than the desired alkene product and TPPO.
-
Aqueous Work-up: A simple aqueous work-up will often remove the majority of the highly polar phosphonium salt into the aqueous layer.
-
Silica Gel Plug: If some phosphonium salt remains, passing the crude product through a short plug of silica gel, eluting with a relatively non-polar solvent system, will retain the polar salt while allowing your product to pass through.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process and provides step-by-step protocols to resolve them.
Problem 1: My TLC plate shows a persistent spot corresponding to TPPO, even after column chromatography.
Cause: The polarity of your product and TPPO are too similar for effective separation with the chosen solvent system.
Solution Workflow:
Caption: Decision workflow for removing persistent TPPO contamination.
Detailed Protocol for Precipitation of TPPO:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Add a sufficient volume of a non-polar solvent in which TPPO has low solubility (e.g., hexane, diethyl ether, or a mixture of both).[6][8]
-
Stir the suspension vigorously for 15-30 minutes. You may observe a white precipitate forming.
-
Cool the mixture in an ice bath to further decrease the solubility of TPPO.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains your desired product. Concentrate the filtrate and analyze its purity by TLC.
Problem 2: My product is an oil and will not crystallize, making purification by recrystallization difficult.
Cause: The presence of impurities, such as TPPO or stereoisomers of your product, can inhibit crystallization.
Solution: Induction of Crystallization
-
High Purity is Key: First, ensure the oil is as pure as possible by using one of the TPPO removal methods described above.
-
Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures. A good starting point is a solvent in which your product is soluble when hot but sparingly soluble at room temperature.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
Problem 3: My final product appears to be a mixture of E/Z isomers.
Cause: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide, the reaction conditions, and the structure of the reactants. Non-stabilized ylides, typically formed from alkylphosphonium salts, tend to give the Z-alkene, while stabilized ylides favor the E-alkene.
Solution: Isomer Separation
Separating E/Z isomers can be challenging but is often achievable.
-
Column Chromatography: Isomers often have slightly different polarities and can be separated by careful column chromatography. A long column and a slow elution rate can improve resolution.
-
Preparative TLC or HPLC: For small quantities or very difficult separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be effective.
Data Summary Table: Solubility of Triphenylphosphine Oxide (TPPO)
| Solvent | Solubility | Reference(s) |
| Water | Almost insoluble | [6][15] |
| Hexane | Almost insoluble | [6][7][15] |
| Cyclohexane | Almost insoluble | [6][15] |
| Petroleum Ether | Almost insoluble | [6][15] |
| Diethyl Ether (cold) | Poorly soluble | [8] |
| Ethanol | Readily soluble | [6][16] |
| Dichloromethane | Readily soluble | [6] |
| Benzene | Soluble | [6] |
| Toluene | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
Experimental Protocols
Protocol 1: General Wittig Reaction and Work-up
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. Workup [chem.rochester.edu]
- 10. shenvilab.org [shenvilab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 14. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Base Conditions for Ylide Formation
Welcome to the technical support center for optimizing ylide formation. This guide is designed for researchers, scientists, and drug development professionals engaged in syntheses involving the Wittig reaction and its variants. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions: The Fundamentals of Base Selection
This section addresses the foundational principles that govern the choice of base for successful and selective ylide formation.
Q1: What is the primary factor determining the type of base required for my Wittig reaction?
The single most critical factor is the acidity of the α-proton on your phosphonium salt, which is dictated by the substituents on the α-carbon. This acidity directly correlates with the stability of the resulting ylide. We classify ylides into three main categories:
-
Non-stabilized Ylides: The α-carbon is attached to alkyl or hydrogen substituents. These ylides are highly reactive and basic. The corresponding phosphonium salts are weakly acidic (pKa in DMSO ≈ 22-35), requiring very strong bases for complete deprotonation.[1][2][3][4]
-
Stabilized Ylides: The α-carbon bears an electron-withdrawing group (EWG) like an ester, ketone, or nitrile. The negative charge of the ylide is delocalized and stabilized by resonance. Consequently, the parent phosphonium salts are significantly more acidic, allowing for the use of weaker bases.[5][6][7]
-
Semi-stabilized Ylides: Typically, an aryl group (like phenyl) is attached to the α-carbon. These fall between the two extremes in terms of stability and the required base strength.
Q2: How do I choose between strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium bis(trimethylsilyl)amide (NaHMDS)?
While all are capable of deprotonating phosphonium salts to form non-stabilized ylides, your choice has profound implications for stereoselectivity and reaction success.
-
n-Butyllithium (n-BuLi): A very common and powerful base.[1][8] However, its use introduces lithium ions (Li+) into the reaction. Lithium salts can coordinate to intermediates, leading to equilibration and a loss of kinetic control.[5][9] This phenomenon, often termed "stereochemical drift," typically results in lower Z-selectivity for non-stabilized ylides.[5][10]
-
Sodium Hydride (NaH): An insoluble, strong base that is often used as a mineral oil dispersion. It avoids the issue of lithium ions but its heterogeneity can sometimes lead to incomplete or slow reactions.[11][12]
-
Sodium or Potassium Bis(trimethylsilyl)amide (NaHMDS, KHMDS): These are excellent choices for achieving high Z-selectivity with non-stabilized ylides. They are strong, soluble bases that result in "salt-free" conditions, preserving the kinetic control of the reaction that favors the Z-alkene.[13]
Q3: When is it appropriate to use weaker bases like alkoxides (e.g., KOtBu) or even hydroxides?
Weaker bases are suitable only for generating stabilized ylides . The phosphonium salts of these ylides are acidic enough to be deprotonated by bases such as sodium ethoxide or even sodium hydroxide.[5] Attempting to use these bases with non-stabilized ylides will result in incomplete or no ylide formation.[11] Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that can be effective for many ylides, including some non-stabilized ones, but care must be taken to ensure it is fresh and anhydrous.[14][15]
Troubleshooting Guide: Common Problems & Solutions
Problem Area 1: Low or No Alkene Yield
Q: My Wittig reaction is failing or giving a very low yield. I suspect an issue with ylide formation. What should I investigate?
Low yield is a common problem that can almost always be traced back to the initial deprotonation step. Here’s a checklist of potential causes and solutions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The base may be too weak for the specific phosphonium salt or may have degraded. For non-stabilized ylides, ensure you are using a strong base like n-BuLi, NaH, or NaHMDS.[11][13] Always use fresh, properly stored, and titrated (if applicable, for n-BuLi) bases.[15] |
| Moisture or Air Sensitivity | Ylides, especially non-stabilized ones, are highly sensitive to moisture and oxygen.[2][11][16] Water will rapidly protonate the ylide, quenching it.[16][17] Solution: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process.[11][13] |
| Ylide Instability | Non-stabilized ylides can be unstable and decompose over time, even at low temperatures.[11] Solution: Generate the ylide in situ and use it immediately. An alternative strategy is to add the phosphonium salt in portions to a mixture of the base and the aldehyde, ensuring the ylide reacts as soon as it is formed.[11][15] |
| Incorrect Reaction Temperature | Ylide formation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve stability.[11][13] After formation, the reaction with the carbonyl may require warming to room temperature to proceed to completion. Monitor the reaction by TLC to find the optimal conditions.[13] |
| Acidic Functional Groups | If your carbonyl substrate contains acidic protons (e.g., phenols, carboxylic acids), the ylide or the base will be consumed in an acid-base reaction.[15] Solution: Use additional equivalents of the base to account for this or protect the acidic functional group prior to the Wittig reaction. |
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process when encountering low yields.
Caption: Troubleshooting decision tree for low Wittig reaction yields.
Problem Area 2: Unexpected Stereoselectivity
Q: I expected a Z-alkene from my non-stabilized ylide but obtained a mixture of E/Z isomers or primarily the E-isomer. How do base conditions cause this?
This is a classic problem directly linked to the counter-ion of the base used and the presence of salts.
-
The "Lithium Effect": As mentioned, using lithium bases (like n-BuLi or PhLi) introduces Li+ salts (e.g., LiBr, LiCl) into the reaction mixture. Under these conditions, the reaction may no longer be under kinetic control.[9] The lithium cation can coordinate to the oxygen atom of the betaine intermediate (or facilitate the reversible opening of the oxaphosphetane), allowing for equilibration to the more thermodynamically stable threo-betaine, which leads to the E-alkene.[5][10] This process is known as "stereochemical drift."[5][9]
-
Achieving High Z-Selectivity: To maximize the formation of the Z-alkene, it is crucial to use "salt-free" conditions. This is achieved by using sodium or potassium bases like NaHMDS, KHMDS, or NaH in an aprotic solvent like THF.[13] Under these conditions, the reaction proceeds via an irreversible [2+2] cycloaddition under kinetic control, favoring the formation of the cis-oxaphosphetane, which stereospecifically decomposes to the Z-alkene.[9][18][19]
-
Forcing E-Selectivity (Schlosser Modification): If the E-alkene is the desired product from a non-stabilized ylide, you can intentionally exploit the lithium effect using the Schlosser modification . This procedure involves forming the ylide and reacting it with the aldehyde at low temperature to form the lithium-complexed erythro-betaine. Then, a second equivalent of strong base (often phenyllithium) is added to deprotonate the carbon α to the phosphorus, followed by reprotonation with a hindered acid, which preferentially forms the more stable threo-betaine, leading to the E-alkene.[5][9][20]
Workflow: Influence of Base Counter-ion on Stereochemistry
Caption: Impact of base counter-ion on Wittig reaction stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Olefination using NaHMDS (Salt-Free)
This protocol is designed for non-stabilized ylides where high Z-selectivity is desired.
-
Glassware Preparation: Thoroughly flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF (tetrahydrofuran) under the inert atmosphere.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of NaHMDS (1.05 equivalents, typically 1.0 M in THF) dropwise via syringe. A distinct color change (often to deep yellow, orange, or red) should be observed, indicating ylide formation.[13]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[13]
Reference Data
Table 1: Approximate pKa of Phosphonium Salts and Recommended Base Types
| Phosphonium Salt Example | Ylide Type | Approx. pKa (in DMSO) | Recommended Base Class | Example Bases |
| (CH₃)PPh₃⁺ Br⁻ | Non-stabilized | ~22[1][4] | Very Strong | n-BuLi, NaHMDS, KHMDS, NaH[8][13] |
| (PhCH₂)PPh₃⁺ Cl⁻ | Semi-stabilized | ~18 | Strong / Moderately Strong | KOtBu, NaH, NaHMDS |
| (EtO₂CCH₂)PPh₃⁺ Br⁻ | Stabilized | ~9 | Weak / Moderate | NaOEt, K₂CO₃, NaOH[5][6] |
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [cora.ucc.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DSpace [cora.ucc.ie]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. Schlosser Modification [organic-chemistry.org]
Technical Support Center: (3-Bromopropyl)triphenylphosphonium bromide
Welcome to the technical support center for (3-Bromopropyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile Wittig reagent. Here, we address common experimental challenges, providing in-depth troubleshooting advice and preventative measures to ensure the success and reproducibility of your synthetic endeavors. Our approach is rooted in a deep understanding of the reagent's chemical behavior, aiming to empower you with the knowledge to anticipate and resolve issues before they impact your results.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is sluggish or failing completely. What are the likely causes?
A1: Several factors can contribute to a failed Wittig reaction. The primary suspects are the quality of the phosphonium salt, the choice and handling of the base, and the reaction conditions. This compound is hygroscopic, and moisture can quench the ylide. Ensure your reagent has been properly stored in a desiccator and handled under an inert atmosphere.[1] The base is another critical component; strong bases like n-butyllithium or sodium hydride are typically required to deprotonate the phosphonium salt to form the active ylide.[2][3] Incomplete deprotonation will lead to low yields. Finally, ensure your solvent is anhydrous and the reaction temperature is appropriate for the specific substrate and base used.
Q2: I am observing a significant amount of triphenylphosphine oxide in my crude product. Is this normal, and how can I remove it?
A2: Yes, the formation of triphenylphosphine oxide is an inherent and stoichiometric byproduct of the Wittig reaction; its formation is the thermodynamic driving force for the olefination.[4] Its presence is expected. Due to its polarity and high boiling point, it can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. In some cases, if the desired alkene is non-polar, trituration with a non-polar solvent or precipitation of the phosphine oxide as a complex with salts like zinc chloride can be effective.
Q3: My phosphonium salt has a clumpy or sticky appearance. Can I still use it?
A3: A clumpy or sticky appearance is a strong indicator of moisture absorption due to the hygroscopic nature of this compound.[1] Using the reagent in this state is likely to lead to poor results as water will interfere with ylide formation. It is recommended to dry the salt under high vacuum before use. For best results, always handle the reagent in a glovebox or under a dry, inert atmosphere.
Q4: Can I use a weaker base, such as an amine, for my Wittig reaction with this salt?
A4: Generally, no. The acidity of the protons alpha to the phosphorus in alkyltriphenylphosphonium salts requires a strong base for efficient deprotonation. Weaker bases like triethylamine are typically insufficient to generate the ylide in high concentrations, leading to low or no product formation. Strong bases such as organolithium reagents (e.g., n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are recommended.[2][3]
Troubleshooting Guide: Decomposition Pathways
Understanding the potential decomposition pathways of this compound is crucial for troubleshooting unexpected results and preventing reagent degradation.
Issue 1: Thermal Instability and Decomposition
Symptoms:
-
Discoloration of the solid reagent (yellowing or browning) upon heating.
-
Low yields in Wittig reactions when the phosphonium salt is subjected to prolonged heating during synthesis or purification.
-
Presence of unexpected byproducts in the reaction mixture.
Root Cause Analysis: While this compound has a relatively high melting point (around 228-230 °C), decomposition can occur at lower temperatures, especially with prolonged heating. Thermal decomposition of phosphonium salts can be complex, potentially involving elimination reactions or fragmentation. For this specific reagent, heating can promote side reactions involving the bromo-functionalized propyl chain.
Preventative Measures & Solutions:
-
Synthesis and Purification: During the synthesis of the phosphonium salt from triphenylphosphine and 1,3-dibromopropane, avoid excessive heating times and temperatures.[5] Recrystallization should be performed as rapidly as possible.
-
Reaction Conditions: When setting up a Wittig reaction, generate the ylide at low temperatures (e.g., 0 °C or -78 °C) before adding the carbonyl compound, especially when using highly reactive organolithium bases.
Issue 2: Hydrolytic Decomposition
Symptoms:
-
Decreased efficiency of the Wittig reaction over time, especially if the reagent is not stored under anhydrous conditions.
-
A sticky or oily appearance of the solid phosphonium salt.
-
The pH of a solution of the salt in a neutral solvent may become acidic due to the release of HBr upon hydrolysis.
Root Cause Analysis: Phosphonium salts are susceptible to hydrolysis, particularly in the presence of moisture. The phosphorus center is electrophilic and can be attacked by water, leading to the formation of triphenylphosphine oxide and 3-bromopropanol. This process consumes the active reagent and introduces protic impurities that can quench the ylide.
Mechanism of Hydrolysis: The hydrolysis of phosphonium salts proceeds through a nucleophilic attack of water or hydroxide on the phosphorus atom, forming a pentacoordinate intermediate (a phosphorane). This intermediate then breaks down to yield triphenylphosphine oxide and the corresponding alkane (in this case, after C-Br bond cleavage, subsequent reactions would lead to alcohol formation).
Preventative Measures & Solutions:
-
Strict Anhydrous Conditions: Always store this compound in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Inert Atmosphere Handling: For optimal results, handle the reagent in a glovebox or under a stream of dry inert gas (e.g., argon or nitrogen).[6][7][8]
-
Use Freshly Opened or Properly Stored Reagent: Avoid using old bottles of the reagent that may have been exposed to atmospheric moisture.
Issue 3: Intramolecular Cyclization
Symptoms:
-
Formation of a significant byproduct with a mass corresponding to cyclopropyltriphenylphosphonium bromide.
-
Lower than expected yield of the desired alkene in a Wittig reaction.
-
The presence of a new major peak in the ³¹P NMR spectrum of the reaction mixture that does not correspond to the starting material or triphenylphosphine oxide.
Root Cause Analysis: The presence of the bromine atom on the propyl chain allows for a competing intramolecular Sɴ2 reaction, especially in the presence of a base. The ylide, once formed, can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclopropyltriphenylphosphonium salt. This is a known reactivity pathway for this reagent.[9][10]
Mechanism of Intramolecular Cyclization:
-
Ylide Formation: A strong base deprotonates the carbon alpha to the phosphorus atom, forming the corresponding ylide.
-
Intramolecular Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon attached to the bromine atom, displacing the bromide ion and forming a three-membered ring.
Preventative Measures & Solutions:
-
Controlled Ylide Formation and Reaction: Generate the ylide at a low temperature and add the carbonyl substrate promptly. This allows the intermolecular Wittig reaction to compete more effectively with the slower intramolecular cyclization.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of cyclization. While systematic studies on this specific substrate are limited, in general, less coordinating solvents might favor the intermolecular reaction.
-
Monitoring the Reaction: If intramolecular cyclization is suspected, monitor the reaction by TLC or ³¹P NMR to assess the formation of byproducts.
Analytical Protocols for Quality Control
To ensure the integrity of your this compound and to diagnose issues in your reactions, the following analytical techniques are recommended.
¹H NMR Spectroscopy
-
Purpose: To confirm the structure of the phosphonium salt and to check for the presence of impurities such as residual solvents or triphenylphosphine.
-
Procedure: Dissolve a small sample of the phosphonium salt in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic multiplets of the phenyl protons and the propyl chain protons. The integration of these signals should be consistent with the structure.
³¹P NMR Spectroscopy
-
Purpose: A highly sensitive method for identifying and quantifying phosphorus-containing species in your sample or reaction mixture.[11]
-
Procedure: Dissolve the sample in a suitable solvent and acquire a proton-decoupled ³¹P NMR spectrum. An external standard (e.g., 85% H₃PO₄) is used for chemical shift referencing.
-
Data Interpretation:
-
This compound: The chemical shift is expected to be in the typical range for tetra-alkyl/arylphosphonium salts.
-
Triphenylphosphine Oxide (TPPO): A common byproduct of decomposition and the Wittig reaction, typically appears around +25 to +35 ppm.[4][12][13][14][15]
-
Triphenylphosphine (TPP): Unreacted starting material from the synthesis of the phosphonium salt, appears at approximately -5 ppm.
-
Cyclopropyltriphenylphosphonium bromide: The cyclized byproduct will have a distinct chemical shift that can be used to identify its presence.
-
Table 1: Typical ³¹P NMR Chemical Shifts of Relevant Species
| Compound | Typical ³¹P Chemical Shift (ppm) | Reference |
| Triphenylphosphine Oxide (TPPO) | ~ +25 to +35 | [4][12][13][14][15] |
| Triphenylphosphine (TPP) | ~ -5 | |
| This compound | Expected in the +20 to +30 range | Literature value may vary with solvent |
| Cyclopropyltriphenylphosphonium bromide | Expected to be distinct from the starting material | Requires experimental determination or literature reference |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
-
Place a small amount (e.g., 50 mg) of this compound in a vial.
-
Add a deuterated solvent (e.g., CDCl₃) and acquire an initial ¹H and ³¹P NMR spectrum.
-
Expose the solution to the condition being tested (e.g., elevated temperature, addition of a small amount of water, or addition of a base).
-
Acquire NMR spectra at regular intervals to monitor for the appearance of degradation products.
Protocol 2: General Procedure for Wittig Reaction Minimizing Decomposition
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Under an inert atmosphere, add this compound (1.1 eq.) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for highly reactive systems).
-
Slowly add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the low temperature for 30-60 minutes to ensure complete ylide formation.
-
Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition and side-reaction pathways for this compound.
Caption: Key reaction and decomposition pathways of the phosphonium salt.
References
- Sigma-Aldrich. This compound Product Page.
- University of California, Davis. The Wittig Reaction: Synthesis of Alkenes.
- SpectraBase. Triphenylphoshphine oxide - Optional[31P NMR] - Chemical Shifts.
- SpectraBase. Triphenylphosphine sulfide - Optional[31P NMR] - Chemical Shifts.
- ResearchGate. X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex.
- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Chemistry Stack Exchange.
- Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PubMed Central.
- ACS Publications. Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide.
- Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- ACS Publications. Phosphorus-31 NMR of triphenylphosphine oxide complexes with compounds of silicon, germanium, and tin.
- ResearchGate. Stability of Wittig ylides in presence of piperidine. Reaction conditions.
- Fisher Scientific.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Benchchem. Enhancing the stability of phosphonium ylides in Wittig reactions.
- PrepChem.com. Synthesis of this compound.
- Chemdad. This compound.
- ResearchGate. (PDF) Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors.
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal
Welcome to the Technical Support Center for byproduct purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the efficient removal of triphenylphosphine oxide (TPPO) from reaction mixtures. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove?
A1: The difficulty in removing TPPO stems from a combination of its physical properties. It is a highly polar, crystalline solid with a high melting point (154-158 °C) and boiling point (360 °C).[1] This polarity often causes it to have similar solubility and chromatographic behavior to many polar target molecules, leading to co-purification.[2] On a large scale, its non-volatile nature makes removal by distillation impractical, and its tendency to co-crystallize can complicate purification by crystallization.[3]
TPPO is a common byproduct in several widely used reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions, where triphenylphosphine is used as a reagent and is converted to the oxide form.[1][4]
Q2: What are the primary strategies for removing TPPO?
A2: The choice of method depends heavily on the properties of your desired product (e.g., polarity, stability, physical state) and the scale of the reaction. The main strategies are:
-
Precipitation & Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.
-
Chromatography: Using silica gel or other stationary phases to separate based on polarity.
-
Complexation & Precipitation: Forming an insoluble salt with a metal salt that can be filtered off.
-
Scavenging: Using a polymer-bound reagent to capture TPPO for removal by filtration.
The following decision-making workflow can help you select the most appropriate starting point for your specific situation.
Caption: Decision workflow for selecting a TPPO removal method.
Troubleshooting & In-Depth Protocols
Q3: My product is non-polar. How can I use precipitation or a silica plug to remove TPPO?
A3: This is often the most straightforward scenario. The strategy relies on the low solubility of TPPO in non-polar solvents like hexanes, pentane, or cold diethyl ether.[1][5] Your non-polar product should remain in solution while the highly polar TPPO either precipitates or strongly adsorbs to silica.
Causality: The large dipole moment of the P=O bond in TPPO makes it highly polar. In contrast, non-polar solvents primarily engage in weak van der Waals interactions. The strong intermolecular forces between TPPO molecules are not overcome by the weak interactions with the non-polar solvent, leading to low solubility. Silica gel, being a very polar stationary phase, will strongly adsorb TPPO while allowing a non-polar product to pass through with a non-polar eluent.[6]
Experimental Protocol: Silica Plug Filtration [2][7]
-
Concentration: Concentrate your crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Suspension: Add a minimal amount of a non-polar solvent (e.g., 1:1 hexane/diethyl ether) to the residue. Use just enough to create a mobile slurry.
-
Preparation: Prepare a short plug of silica gel in a fritted funnel or flash column. The amount of silica should be about 5-10 times the weight of the crude material.
-
Elution: Pass the slurry through the silica plug. Rinse the original flask with more non-polar solvent and pass it through the plug to ensure all of your product is collected.
-
Analysis: The filtrate should contain your purified product. Check the purity by TLC or another analytical method. The bulk of the TPPO will remain at the top of the silica plug.[8] This procedure may need to be repeated 2-3 times for complete removal.[7]
Q4: My product is polar and has a similar Rf to TPPO in column chromatography. What are my options?
A4: This is a common and significant challenge. When your product's polarity is similar to TPPO, simple chromatography becomes ineffective. In this case, chemical precipitation via complexation is the superior method.
Causality: The oxygen atom of the P=O group in TPPO is a Lewis base. It can donate a pair of electrons to a Lewis acidic metal center, such as Zn(II) or Mg(II), to form a stable coordination complex.[9] These complexes, like ZnCl₂(TPPO)₂, are often crystalline and insoluble in many common organic solvents, allowing them to be removed by simple filtration.[3][7]
**Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) **[3][5] This protocol is highly effective for reactions in polar solvents like ethanol, ethyl acetate, or THF.[7]
-
Solvent Exchange (if necessary): If your reaction was performed in a solvent incompatible with the precipitation (e.g., dichloromethane), concentrate the crude mixture and redissolve it in ethanol.
-
Precipitation: To the solution of your crude product and TPPO at room temperature, add 1.5-2.0 equivalents of solid anhydrous ZnCl₂ (relative to the initial amount of triphenylphosphine used).
-
Stirring and Filtration: Stir the mixture for 1-2 hours at room temperature. A white solid, the ZnCl₂(TPPO)₂ complex, should precipitate.[5][10] Collect the solid by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol to recover any occluded product. The combined filtrate contains your purified product.
Data Summary: Metal Salt Precipitation Efficiency
| Metal Salt | Effective Solvents | Typical Removal Efficiency | Reference |
| ZnCl₂ | Ethanol, Ethyl Acetate, THF | >90% | [3][7] |
| MgCl₂ | Toluene, Dichloromethane | Variable, often lower than ZnCl₂ | [1][9] |
| CaBr₂ | THF, 2-MeTHF, MTBE | 95-98% | [9] |
Q5: I am working on a large scale and want to avoid chromatography completely. Are scavenger resins a viable option?
A5: Yes, scavenger resins are an excellent choice for scalable, chromatography-free purification. This method involves using a polymer-supported reagent that reacts with and "scavenges" the TPPO, allowing for its removal by filtration.
Causality: The most common approach uses a high-loading chloromethylated polystyrene resin (Merrifield resin).[11] In the presence of sodium iodide, the resin is converted in situ to the more reactive iodomethyl polystyrene. Triphenylphosphine oxide, acting as a nucleophile, can then be alkylated by the resin, forming a polymer-bound phosphonium salt. This covalent attachment immobilizes the byproduct on the solid support.[11]
Experimental Protocol: Scavenging with Merrifield Resin [2][11] This method is effective for scavenging both unreacted triphenylphosphine and the TPPO byproduct.
-
Resin Preparation: In a flask, suspend high-loading Merrifield resin (e.g., 4.0-4.5 mmol/g) in a suitable solvent like acetone or THF. Add 1.5 equivalents (relative to the resin's loading) of sodium iodide. Stir for 30-60 minutes to form the iodinated resin.
-
Scavenging: Add the crude reaction mixture directly to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Reaction time can vary, but 4-12 hours is often sufficient. Monitor the disappearance of TPPO from the solution by TLC or LC-MS.
-
Filtration: Filter the mixture through a fritted funnel to remove the resin.
-
Washing: Thoroughly wash the resin with the reaction solvent (e.g., THF), followed by other solvents as needed (e.g., water, methanol) to recover all of the desired product.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for TPPO removal using a scavenger resin.
References
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from a private collection.[8]
-
Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link][1]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link][7]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link][9]
-
Lipshutz, B. H., et al. (2001). Efficient Scavenging of Ph3P and Ph3P=O with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. Retrieved from [Link][11]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1403–1404. Retrieved from [Link][12]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. Retrieved from [Link][13]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link][14]
-
G. Bandoli, G. Bortolozzo, D. A. Clemente, U. Croatto and C. Panattoni, J. Chem. Soc. A, 1970, 2778-2780. Retrieved from [Link][15]
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. Retrieved from [Link][4]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link][3]
-
UCLA Chemistry and Biochemistry. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link][6]
-
ScienceMadness Wiki. (2019). Triphenylphosphine. Retrieved from [Link][16]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link][5]
-
Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 137-42. Retrieved from [Link][17]
-
Google Patents. (1996). US6011181A - Triphenylphosphine oxide complex process. Retrieved from [18]
-
Chem Tricks. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. Retrieved from [Link][19]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link][20]
-
ResearchGate. (2014). I want to remove Triphenyl phosphine oxide from my reaction mixture. Please keep in mind that my product is polar usually comes at 25% MeOH in DCM. Retrieved from [Link][21]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link][22]
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 16. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 17. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Wittig Reaction Stereoselectivity Control: A Technical Support Guide
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master the stereochemical outcome of this powerful olefination reaction. Here, we move beyond textbook descriptions to offer field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired alkene isomer with high fidelity.
Section 1: Understanding the Source of Stereoselectivity
Before troubleshooting, it's crucial to understand the underlying principles governing E/Z selectivity. The modern consensus is that, under salt-free conditions, the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][2] The stereochemistry of the final alkene is determined by the kinetic ratio of the two diastereomeric oxaphosphetanes formed.[3]
The key determinant of selectivity is the nature of the phosphonium ylide.[4]
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, proceeding through an early, puckered transition state.[3][5] This geometry minimizes steric interactions between the aldehyde substituent and the bulky phenyl groups on the phosphorus atom, favoring the formation of a cis-oxaphosphetane, which subsequently decomposes to the (Z)-alkene .[3]
-
Stabilized Ylides (e.g., R = CO₂R', COR, CN): These ylides are less reactive due to delocalization of the negative charge. The reaction is still kinetically controlled, but the transition state is later and more planar.[3][5] In this arrangement, the dominant steric interaction is between the aldehyde substituent and the ylide substituent. To minimize this, the substituents orient themselves anti to each other, leading to a trans-oxaphosphetane and, ultimately, the (E)-alkene .[5][6]
-
Semi-stabilized Ylides (e.g., R = aryl, vinyl): These fall between the two extremes and often yield poor selectivity, producing mixtures of (E)- and (Z)-alkenes.[7]
The Critical Role of Lithium Salts
A common misconception is that all Wittig reactions follow the simple rules above. The presence of lithium salts, often introduced when using organolithium bases like n-BuLi for ylide generation, dramatically alters the reaction landscape.[6][8] Lithium ions can coordinate to the oxygen of the betaine-like transition state or intermediate, disrupting the kinetic pathway.[3][4] This can lead to equilibration of the oxaphosphetane intermediates, a phenomenon known as "stereochemical drift," which often erodes Z-selectivity and favors the thermodynamically more stable (E)-alkene.[6] Therefore, achieving high Z-selectivity with non-stabilized ylides requires strictly salt-free conditions .[1][9]
Visualizing the Mechanistic Pathways
Caption: Mechanistic pathways for stereoselectivity in the Wittig reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during Wittig reactions aimed at specific stereochemical outcomes.
Q1: My reaction with a non-stabilized ylide is giving poor Z-selectivity or a mixture of isomers. What's wrong?
This is the most common issue and almost always points to the presence of lithium ions.
-
Cause: You likely used an organolithium reagent (e.g., n-BuLi, s-BuLi) to generate your ylide from the phosphonium salt. The resulting lithium halide (LiBr or LiCl) promotes the equilibration of the intermediates to the more stable trans-oxaphosphetane.[8]
-
Solution 1: Switch to a "Salt-Free" Base. To achieve high Z-selectivity, you must generate the ylide using a base that does not contain lithium. Sodium or potassium bases are preferred.
-
Recommended Bases: Sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium hydride (NaH).[4] These bases produce insoluble sodium/potassium salts that precipitate from common solvents like THF or toluene, effectively creating a salt-free environment.
-
-
Solution 2: Solvent Choice. Non-polar, aprotic solvents like THF, toluene, or diethyl ether are ideal for Z-selective reactions.[7] Polar aprotic solvents like DMF can sometimes increase Z-selectivity, particularly when certain salts are present, but THF is the most reliable starting point for salt-free conditions.[7][10]
-
Solution 3: Temperature Control. Perform the ylide generation and the reaction at low temperatures (e.g., -78 °C to 0 °C) to maximize kinetic control.[8]
Q2: I need to synthesize an (E)-alkene from a non-stabilized ylide. How can I reverse the natural Z-selectivity?
For this, you must intentionally abandon kinetic control and force a thermodynamic outcome. The Schlosser modification is the standard protocol for this transformation.[6][11]
-
Mechanism: The reaction is performed at low temperature (-78 °C) in the presence of lithium salts to form the kinetically favored erythro-betaine intermediate.[7][12] Then, a second equivalent of strong base (typically phenyllithium) is added. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Upon controlled protonation (e.g., with a hindered proton source), the more stable threo-betaine is formed, which then collapses to the (E)-alkene .[7][11]
-
Key Insight: The Schlosser modification cleverly uses the lithium salt effect to trap the initial intermediate, allowing for its stereochemical inversion before elimination.[11]
Q3: My reaction with a stabilized ylide is not giving the expected high E-selectivity.
While less common, this can occur due to several factors.
-
Cause 1: Steric Hindrance. If both the aldehyde and the ylide are exceptionally bulky, the reaction may be very slow, and the energy difference between the cis and trans transition states may diminish.
-
Cause 2: Aldehyde Structure. Aldehydes with certain β-heteroatom substituents have been shown to unexpectedly increase the proportion of the Z-isomer, even with stabilized ylides.[9] This is thought to be due to a coordinating effect that favors the cis-oxaphosphetane.
-
Solution: Reaction Conditions. Running the reaction at higher temperatures (e.g., refluxing THF or toluene) can sometimes favor the thermodynamically preferred (E)-product by allowing for equilibration if the oxaphosphetane formation is reversible, which can be the case for some stabilized ylides.[6] However, for most stabilized ylides, the reaction is already highly E-selective. If selectivity is poor, consider an alternative like the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity with stabilized phosphonates.[6][13]
Q4: I am getting a low yield or no reaction at all. What are the likely causes?
Low yield is a separate issue from selectivity but can be related.
-
Cause 1: Incomplete Ylide Formation. This is often due to using a base that is not strong enough for the specific phosphonium salt or the presence of moisture, which quenches the base.[13] Non-stabilized ylides require very strong bases (n-BuLi, NaHMDS), whereas stabilized ylides can often be formed with weaker bases like alkoxides.[4][13]
-
Cause 2: Sterically Hindered Ketones. The Wittig reaction works best with aldehydes. Sterically hindered ketones react slowly, especially with stabilized ylides, and often give poor yields.[6][13] The HWE reaction is a superior alternative in these cases.[13]
-
Cause 3: Labile Substrates. Aldehydes can be prone to oxidation or polymerization.[13] Ensure your aldehyde is pure and, if necessary, freshly distilled.
-
Cause 4: Ylide Instability. Highly reactive, non-stabilized ylides can decompose over time, especially at room temperature. It is best to generate them in situ at low temperature and use them immediately.[13]
Comparative Summary of Conditions for Stereoselectivity
| Ylide Type | Desired Alkene | Base of Choice | Solvent | Temperature | Key Considerations |
| Non-stabilized | (Z)-Alkene | NaHMDS, KHMDS | Anhydrous THF, Toluene | -78 °C to 0 °C | Strictly salt-free conditions are mandatory. [1] |
| Non-stabilized | (E)-Alkene | n-BuLi, then PhLi | Anhydrous THF, Et₂O | -78 °C | Schlosser Modification. Requires excess Li⁺.[6][11] |
| Stabilized | (E)-Alkene | NaH, NaOMe, K₂CO₃ | THF, CH₂Cl₂, H₂O | Room Temp to Reflux | Generally high E-selectivity.[4] |
Section 3: Experimental Protocols
Protocol 1: High Z-Selectivity using a Non-Stabilized Ylide (Salt-Free)
This protocol details the reaction of an aldehyde with an ylide generated from an alkyltriphenylphosphonium salt using NaHMDS.
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Ylide Generation:
-
Add the alkyltriphenylphosphonium salt (1.1 eq) to the flask and place it under a positive pressure of inert gas.
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Add a solution of NaHMDS (1.05 eq, e.g., 1.0 M in THF) dropwise via syringe. A characteristic color (often deep red or orange) should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the (Z)-alkene from triphenylphosphine oxide and any minor (E)-isomer.[13]
-
Protocol 2: High E-Selectivity via Schlosser Modification
This protocol reverses the selectivity of a non-stabilized ylide.
-
Apparatus Setup: Use the same flame-dried setup as in Protocol 1.
-
Ylide Generation:
-
Suspend the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (nBuLi, 1.05 eq) dropwise. Stir at this temperature for 30 minutes.[8]
-
-
Betaine Formation:
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir for 1 hour to form the syn-betaine-lithium complex.[8]
-
-
Equilibration to anti-Betaine:
-
Add a second equivalent of strong base, typically phenyllithium (PhLi, 1.1 eq), dropwise at -78 °C. This forms the β-oxido ylide.[8]
-
Stir for 30 minutes, then add a proton source (e.g., a pre-cooled solution of t-butanol in THF) to quench the excess base and protonate the intermediate, forming the anti-betaine.
-
-
Elimination and Workup:
-
Allow the mixture to warm to room temperature slowly.
-
Perform the same aqueous workup and purification as described in Protocol 1. The major product will be the (E)-alkene.
-
Visualizing the Schlosser Modification Workflow
Sources
- 1. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Schlosser Modification [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Phosphonium Salt Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of phosphonium salts. As crucial precursors for a multitude of chemical transformations, most notably the Wittig reaction, the efficient and pure synthesis of phosphonium salts is paramount.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring you can optimize your reaction outcomes.
Troubleshooting Guide
This section is dedicated to resolving the most frequent and pressing issues that can arise during phosphonium salt synthesis.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
Answer: Low yields in phosphonium salt synthesis, which typically proceeds via an SN2 mechanism, can be attributed to several factors.[2][3][4][5][6] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk. The reaction is most efficient with primary alkyl halides.[2][3] Secondary alkyl halides often result in lower yields, and tertiary halides generally fail to react due to steric hindrance preventing the nucleophilic attack by the phosphine.[3]
-
Reactivity of the Leaving Group: The nature of the halide is critical. The reactivity follows the trend: I > Br > Cl.[3][4][5] If you are using an alkyl chloride, more forcing conditions such as higher temperatures and longer reaction times may be necessary to achieve a satisfactory yield.[3][4][5]
-
Phosphine Nucleophilicity: The nucleophilicity of the phosphine plays a significant role.
-
Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings are more nucleophilic and generally provide better results. Conversely, phosphines with electron-withdrawing substituents can be poor nucleophiles, leading to sluggish or failed reactions.[3]
-
Steric Effects: Highly bulky phosphines, like tri-tert-butylphosphine, may react more slowly than less hindered phosphines such as triphenylphosphine and may require higher temperatures.[3][7][8][9]
-
-
Reaction Temperature and Time: Many phosphonium salt preparations require heating.[2][3] If the reaction is slow at room temperature, a gradual increase in temperature can improve the rate and yield. It is crucial to monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time, which can range from a few hours to over 24 hours.[3]
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Polar aprotic solvents like Acetonitrile (MeCN), Dichloromethane (DCM), and Dimethylformamide (DMF) are often effective.[3][4][5]
-
Non-polar solvents such as Toluene or Benzene are also commonly used. A key advantage is that the phosphonium salt product is often insoluble in these solvents and will precipitate out as it forms, driving the reaction to completion according to Le Chatelier's principle.[2][3]
-
THF can sometimes lead to complex reaction mixtures and lower yields.[3]
-
Question 2: I'm observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
Answer: The formation of byproducts can complicate the purification process and reduce the yield of your desired phosphonium salt. Here are some common side reactions to be aware of:
-
Phosphine Oxidation: Tertiary phosphines, particularly trialkylphosphines, are susceptible to air oxidation, which forms the corresponding phosphine oxide.[3][10] While this is often a more significant issue during the subsequent Wittig reaction, exposure of the starting phosphine to air, especially at elevated temperatures, can lead to this byproduct.[3][10][11]
-
Preventative Measure: Whenever possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Michael Addition: When synthesizing vinylphosphonium salts, the starting phosphine can act as a nucleophile and add to the vinyl group of the product in a Michael-like addition. This can result in the formation of bis-phosphonium salt byproducts.[3]
-
Elimination Reactions: When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes. This is more likely to occur if basic impurities are present in the reaction mixture.
Question 3: My phosphonium salt is an oil or a sticky solid and won't crystallize. How can I purify it?
Answer: The purification of non-crystalline or "greasy" phosphonium salts is a common challenge. Several techniques can be employed to induce solidification and purify your product.[12]
-
Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the salt is insoluble.[12] Commonly used solvents for this purpose include hexanes, pentane, or diethyl ether.[12] This process helps to wash away non-polar impurities and can induce the product to solidify.[12]
-
Solvent Diffusion: Dissolve the oil in a minimal amount of a "good" solvent (e.g., toluene, acetonitrile). Place this solution in a sealed container along with a vial containing a "poor" solvent (e.g., hexane, diethyl ether).[12] The slow diffusion of the poor solvent vapors into the good solvent can promote gradual crystallization.[12]
-
Low-Temperature Crystallization: After dissolving your product in a minimal amount of a suitable solvent, cooling the solution to a low temperature (e.g., in a freezer at -15 to -18 °C) can induce crystallization.[12] This process may take anywhere from a few days to several weeks.[12] If a small amount of solid forms, it can be used as a seed crystal in subsequent crystallization attempts.[12]
Question 4: How can I remove common impurities like unreacted triphenylphosphine (PPh₃) or triphenylphosphine oxide (TPPO)?
Answer: Unreacted starting materials and byproducts are the most common impurities. Here’s how to address them:
-
Removing Unreacted Triphenylphosphine (PPh₃): PPh₃ is a non-polar impurity.
-
Washing/Trituration: Washing the crude product with a non-polar solvent like diethyl ether or toluene is an effective way to remove triphenylphosphine.[12] Performing this wash at an elevated temperature with vigorous stirring can enhance its efficiency.[12]
-
Precipitation: Since phosphonium salts are generally insoluble in non-polar solvents while triphenylphosphine is soluble, precipitating the salt from the reaction mixture can leave the unreacted phosphine behind in the solution.[12]
-
-
Removing Triphenylphosphine Oxide (TPPO): TPPO is a common and often polar byproduct that can be challenging to remove.
-
Recrystallization: Careful recrystallization can sometimes remove TPPO. A solvent system of benzene-cyclohexane has been reported to be effective, as TPPO crystallizes well from this mixture.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is my phosphonium salt hygroscopic, and how should I handle it? A1: Many phosphonium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can make them difficult to handle and weigh accurately.
-
Drying: Ensure your purified salt is thoroughly dried under a high vacuum.
-
Storage: Store the dried salt in a desiccator over a potent drying agent or in a glovebox to maintain a moisture-free environment.[12]
Q2: Can I use an alkyl chloride for my phosphonium salt synthesis? A2: Yes, but be aware that alkyl chlorides are less reactive than bromides and iodides.[3][4][5] To compensate for the lower reactivity, you will likely need to use higher reaction temperatures, longer reaction times, or a more polar solvent to facilitate the reaction.[3][4][5]
Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials (phosphine and alkyl halide) and the formation of the product. ³¹P NMR spectroscopy is also a powerful tool for monitoring the reaction, as the phosphorus chemical shift will change significantly from the starting phosphine to the phosphonium salt product.[13][14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Phosphonium Salt Synthesis
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide and a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile).[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[2]
-
Upon completion, cool the mixture to room temperature.[2]
-
If the product precipitates, collect the solid by vacuum filtration.[2]
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted triphenylphosphine.[12]
-
Dry the purified phosphonium salt under a high vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude phosphonium salt and the minimum amount of a hot recrystallization solvent to dissolve the salt completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Data Presentation
Table 1: Solvent Effects on Phosphonium Salt Synthesis
| Solvent | Polarity | Typical Use Case | Advantages | Disadvantages |
| Toluene | Non-polar | General synthesis | Product often precipitates, driving the reaction to completion.[2][3] | May require higher temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | For less reactive halides | Good solvating power can increase reaction rates.[3] | Product may remain in solution, requiring solvent removal. |
| DMF | Polar Aprotic | For challenging reactions | High boiling point allows for high reaction temperatures.[3][4][5] | Can be difficult to remove completely. |
| THF | Polar Aprotic | Less common | - | Can sometimes lead to complex reaction mixtures and lower yields.[3] |
Visualizations
Workflow for Phosphonium Salt Synthesis and Troubleshooting
Caption: A flowchart of the synthesis and troubleshooting process.
Logical Relationship of Factors Affecting Yield
Caption: Factors influencing phosphonium salt synthesis yield.
References
-
making phosphonium salts - YouTube. (2019, January 9). Retrieved from [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Phosphonium salts and P-ylides - IRIS. (n.d.). Retrieved from [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. (n.d.). Retrieved from [Link]
- US6630605B2 - Process for the purification of phosphonium salts - Google Patents. (n.d.).
-
Synthesis of novel phosphonium salts derived from tertiary phosphines and substituted acrylic acids - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Phosphonium Salt Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]
- US5481040A - Process for the preparation of phosphonium salts - Google Patents. (n.d.).
-
Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives | Organic Letters - ACS Publications. (2023, August 23). Retrieved from [Link]
-
Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects. (n.d.). Retrieved from [Link]
-
Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 A2 - Googleapis.com. (n.d.). Retrieved from [Link]
-
Chapter 3: Phosphonium salts and P-ylides - Books - The Royal Society of Chemistry. (2014, March 10). Retrieved from [Link]
-
Synthesis of phosphonium salts.[a] Unless otherwise noted, all... - ResearchGate. (n.d.). Retrieved from [Link]
-
An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. (n.d.). Retrieved from [Link]
-
Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. (n.d.). Retrieved from [Link]
-
Phosphine oxides - Wikipedia. (n.d.). Retrieved from [Link]
-
In situ generated phosphonium salts observed via 31 P NMR. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
the use of triphenylphosphine in the synthesis of phosphonium salts - BDMAEE. (2025, June 20). Retrieved from [Link]
-
Magnetic resonance studies. I. Investigation of phosphorus compounds by carbon-13 and phosphorus-31 nuclear magnetic resonance for phosphonium salts containing saturated groups | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Magnetic Resonance Studies. II. Investigation of Phosphonium Salts Containing Unsaturated Groups by 13C and 31P Nuclear Magnetic - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
-
purification of phosphonium hydride salts : r/Chempros - Reddit. (2025, September 12). Retrieved from [Link]
-
Phosphonium-salts-and-methods-of-their-preparation.pdf - ResearchGate. (2014, January 10). Retrieved from [Link]
-
The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes - NIH. (2025, October 24). Retrieved from [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC - NIH. (2020, December 9). Retrieved from [Link]
-
Synthesis and Structure of Quaternary Phosphonium Salts Based on Phosphorylated Sterically Hindered Phenols | Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - ResearchGate. (2025, October 15). Retrieved from [Link]
-
Selective Synthesis of Mono or Diphosphonium Salts-Solvent Effect - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - NIH. (n.d.). Retrieved from [Link]
-
Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. (n.d.). Retrieved from [Link]
-
Wittig reagents - Wikipedia. (n.d.). Retrieved from [Link]
-
My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? : r/chemistry - Reddit. (2014, December 18). Retrieved from [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes[13]. (n.d.). Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 8. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Effect of solvent on (3-Bromopropyl)triphenylphosphonium bromide reactivity
Welcome to the technical support center for (3-Bromopropyl)triphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile phosphonium salt. Here, we address common challenges and frequently asked questions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key reagent in organic synthesis, primarily utilized for the following:
-
Wittig Reaction: It serves as a precursor to a phosphorus ylide, which reacts with aldehydes and ketones to form alkenes. This is one of the most prominent methods for creating carbon-carbon double bonds.
-
Nucleophilic Substitution: The terminal bromine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of novel phosphonium salts.[1]
Q2: How does the choice of solvent impact the Wittig reaction with this reagent?
The solvent is a critical parameter in a Wittig reaction, influencing reactant solubility, ylide stability, and the stereochemical outcome (E/Z isomer ratio) of the resulting alkene. The ylide generated from this compound is generally considered non-stabilized.
-
Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene): These are commonly recommended for non-stabilized ylides to favor the formation of the Z-alkene. The reaction proceeds through a kinetically controlled pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While these can aid in dissolving the phosphonium salt, they may influence the stereoselectivity. In some cases, polar aprotic solvents can increase the proportion of the E-alkene with semi-stabilized ylides. However, be aware that DMSO can promote the hydrolysis of phosphonium salts under certain pH conditions.
-
Protic Solvents (e.g., Ethanol, Methanol): These are generally not recommended for Wittig reactions involving non-stabilized ylides. The acidic proton of the solvent can quench the highly basic ylide, reducing its concentration and thus the overall reaction yield.
-
Biphasic Systems (e.g., DCM/water, Toluene/water): These systems, often used in phase-transfer catalysis, can be effective. The phosphonium salt and the base reside in the aqueous phase, while the aldehyde and the resulting alkene are in the organic phase. The ylide, being neutral, can move between phases to react.[2]
Q3: What is the significance of the terminal bromine atom on the propyl chain?
The bromine atom provides a secondary reaction site. While the primary goal of using this reagent is often the Wittig reaction, the bromine can participate in side reactions, most notably intramolecular cyclization. After ylide formation, the anionic carbon can attack the carbon bearing the bromine, leading to the formation of a cyclopropyl-substituted triphenylphosphine oxide byproduct. This is a crucial consideration when planning your reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkene
A low yield in a Wittig reaction can stem from several factors. Below is a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow
Troubleshooting Low Yield
Possible Causes & Solutions:
-
Inefficient Ylide Formation:
-
Cause: The base used may be old, decomposed, or not strong enough to deprotonate the phosphonium salt. Bases like potassium t-butoxide can lose activity if not stored properly.
-
Solution: Use a fresh, anhydrous, strong base such as n-butyllithium, sodium hydride, or freshly sublimed potassium t-butoxide. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if using air- and moisture-sensitive bases.
-
-
Ylide Quenching:
-
Cause: Use of a protic solvent (e.g., alcohols) or the presence of moisture in the reaction will lead to protonation of the highly basic ylide, rendering it unreactive towards the carbonyl.
-
Solution: Always use dry, aprotic solvents for the ylide formation and the Wittig reaction. Ensure all glassware is flame-dried or oven-dried before use.
-
-
Sterically Hindered Carbonyl:
-
Cause: Ketones, particularly those with bulky substituents, react slower than aldehydes.[3]
-
Solution: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons reaction, which employs a more nucleophilic phosphonate carbanion.
-
-
Intramolecular Side Reaction:
-
Cause: The generated ylide can undergo an intramolecular S(_N)2 reaction, where the carbanion attacks the carbon bearing the bromine, forming a cyclopropyl ring.
-
Solution: This can sometimes be mitigated by carefully controlling the reaction conditions. For example, forming the ylide at a low temperature and then adding the aldehyde, or using a "one-pot" procedure where the ylide reacts with the aldehyde as it is formed.
-
Issue 2: Unexpected Side Products
The most common side product, aside from triphenylphosphine oxide, is the result of the intramolecular reactivity of the reagent.
-
Cyclopropyl Triphenylphosphonium Bromide: This can form if the ylide undergoes an intramolecular cyclization. Its presence can be confirmed by NMR spectroscopy.
-
Triphenylphosphine Oxide: This is an unavoidable byproduct of the Wittig reaction. Its high polarity can sometimes make product purification challenging.
-
Purification Tip: Triphenylphosphine oxide can often be removed by careful column chromatography. In some cases, precipitation from a non-polar solvent or complexation with zinc chloride can aid in its removal.
-
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction in Tetrahydrofuran (THF)
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.2 eq) to dry THF in a flame-dried flask equipped with a magnetic stirrer.
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., n-butyllithium in hexanes, 1.1 eq) dropwise. A color change (often to orange or deep red) indicates ylide formation. Stir the mixture at this temperature for 30-60 minutes.
-
Reaction with Carbonyl: Add the aldehyde or ketone (1.0 eq), dissolved in a small amount of dry THF, dropwise to the ylide solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Wittig Reaction Mechanism
Wittig Reaction Mechanism
Data Summary
Solvent Selection Guide for Wittig Reactions
| Solvent | Type | Advantages | Disadvantages | Best For |
| Tetrahydrofuran (THF) | Aprotic | Good solubility for many reactants; well-established for Wittig reactions. | Must be dry; can form peroxides. | General purpose, especially for non-stabilized ylides to favor Z-alkene formation. |
| Diethyl Ether | Aprotic | Similar to THF. | Lower boiling point, more flammable. | Non-stabilized ylides. |
| Toluene | Aprotic, Non-polar | Higher boiling point allows for higher reaction temperatures if needed. | May have lower solubility for the phosphonium salt. | Non-stabilized ylides. |
| Dichloromethane (DCM) | Aprotic | Good solvent for many organic compounds. | Can be reactive with some strong bases. | Biphasic Wittig reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for salts. | High boiling point can make removal difficult; can promote E-alkene formation. | Reactions where solubility is a major issue. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solvating power. | Can promote hydrolysis of phosphonium salts; difficult to remove. | Use with caution, primarily when other solvents fail. |
| Water | Protic | Environmentally friendly ("green"). | Generally unsuitable for non-stabilized ylides due to protonation. | Some specific protocols with stabilized ylides.[1] |
| Ethanol/Methanol | Protic | Inexpensive. | Will quench non-stabilized ylides. | Generally not recommended. |
References
- El-Batta, A., Jiang, C., Zhao, W., Annes, R., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259.
- Hubbard, R. (Director). (2020, April 2). CHEM 2212L The Wittig Reaction. YouTube.
- Fallot, L. B. (2014). 'ON WATER' WITTIG REACTION LABORATORY EXPERIMENT AND THE DEVELOPMENT OF AN 'ON WATER' CATALYTIC WITTIG REACTION.
- Olah, G. A., & Krishnamurthy, V. V. (1982). Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. Journal of the American Chemical Society, 104(14), 3987–3990.
- Pandolfi, E., Gonzalez, M., & Apparicio, D. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
- Cristau, H. J., & Viala, J. (1986). Intramolecular Wittig reaction of γ-triphenylphosphorane alcohols. Synthesis of (Z)- and (E)-cycloalkenes. The Journal of Organic Chemistry, 51(17), 3443–3449.
- Burley, I., & Hewson, A. T. (1994). A new synthesis of 3-pyrrolines from β-keto amides and sulfonamides via an intramolecular Wittig reaction. Tetrahedron Letters, 35(39), 7099-7102.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
- Ramazani, A., Kazemizadeh, A. R., Ahmadi, E., Noshiranzadeh, N., & Souldozi, A. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 12(1), 59-82.
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6680.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
Technical Support Center: (3-Bromopropyl)triphenylphosphonium bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (3-Bromopropyl)triphenylphosphonium bromide. This guide is designed to provide in-depth troubleshooting and practical advice for common issues encountered during the handling, storage, and application of this versatile Wittig reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the most common impurities in commercial batches of this compound and how do they arise?
The purity of this compound is crucial for successful downstream applications, particularly in Wittig reactions where stoichiometry and reaction kinetics are critical. Several common impurities can be present, arising from the synthesis, handling, or storage of the reagent.
-
Triphenylphosphine oxide (TPPO): This is one of the most prevalent impurities.[1][2] It can form through the oxidation of the starting material, triphenylphosphine, by air, a reaction often catalyzed by metal ions.[1][2] TPPO is also a common byproduct of many reactions involving triphenylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions.[1][2]
-
Unreacted Starting Materials: Residual triphenylphosphine and 1,3-dibromopropane from the synthesis process can also be present as impurities.[3][4] The synthesis typically involves the reaction of triphenylphosphine with 1,3-dibromopropane.[3][4] Incomplete reaction or inadequate purification can lead to the presence of these starting materials in the final product.
-
Solvent Residues: Solvents used during the synthesis and purification, such as toluene or xylene, may be retained in the final product if not completely removed during the drying process.[3][4]
-
Hydrolysis Products: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere, which can lead to hydrolysis.[5][6][7] While the C-P bond is generally stable, the presence of water can facilitate side reactions, especially under non-neutral pH conditions.
-
Side-reaction Products: The formation of byproducts during the synthesis is another source of impurities. For instance, over-alkylation of triphenylphosphine is a possibility, though less common with a dibromoalkane.
2. I suspect my this compound is impure. What analytical techniques can I use to confirm this?
Several analytical methods can be employed to assess the purity of your reagent and identify specific impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is a powerful tool for identifying and quantifying impurities. The spectrum of pure this compound has characteristic peaks for the aromatic protons of the triphenylphosphonium group and the aliphatic protons of the bromopropyl chain.[8][9] Impurities like triphenylphosphine oxide and residual solvents will have distinct signals that can be integrated to determine their concentration relative to the main compound.[10][11]
-
³¹P NMR is also highly informative. The phosphorus chemical shift is very sensitive to the electronic environment of the phosphorus atom. This compound will show a characteristic singlet, while triphenylphosphine and triphenylphosphine oxide will have different and well-resolved chemical shifts.
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can be used to identify the molecular ions of the main compound and any impurities present.[12] This is particularly useful for identifying unexpected byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is an excellent method for separating this compound from non-polar impurities like triphenylphosphine and triphenylphosphine oxide. By using a suitable calibration curve, HPLC can provide accurate quantification of these impurities.
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value (typically around 228-230 °C) is a strong indicator of the presence of impurities.[5]
| Analytical Technique | Information Provided | Commonly Detected Impurities |
| ¹H NMR | Structural information and quantification of proton-containing impurities. | Triphenylphosphine oxide, residual solvents (toluene, xylene), unreacted 1,3-dibromopropane. |
| ³¹P NMR | Identification and quantification of phosphorus-containing impurities. | Triphenylphosphine, Triphenylphosphine oxide. |
| Mass Spectrometry | Molecular weight of the compound and impurities. | Byproducts of synthesis, degradation products. |
| HPLC | Separation and quantification of impurities. | Triphenylphosphine, Triphenylphosphine oxide. |
| Melting Point | Indication of overall purity. | Broadened and depressed melting point suggests the presence of impurities. |
3. My Wittig reaction is giving low yields. Could impurities in the this compound be the cause?
Yes, impurities can significantly impact the yield and stereoselectivity of a Wittig reaction.[13][14]
-
Inaccurate Stoichiometry: The presence of non-reactive impurities like triphenylphosphine oxide or residual solvents means that the actual amount of the active phosphonium salt is lower than what is weighed out. This leads to an incorrect stoichiometry when adding the base to generate the ylide, resulting in incomplete conversion of the aldehyde or ketone.
-
Interference from Triphenylphosphine: Unreacted triphenylphosphine can compete with the desired phosphonium salt for the base, although it is a much weaker acid. More importantly, it can participate in side reactions.
-
Moisture: The presence of water can quench the strong base (e.g., n-butyllithium, sodium hydride) used to generate the ylide, leading to lower concentrations of the active Wittig reagent and consequently, lower reaction yields.[14]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low Wittig reaction yields.
4. How can I purify my this compound to remove common impurities?
Purification is often necessary to obtain high-purity reagent for sensitive applications.
-
Recrystallization: This is the most common and effective method for purifying phosphonium salts.
-
Solvent Selection: A good solvent system is one in which the phosphonium salt is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities have different solubility profiles. For this compound, a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like diethyl ether or ethyl acetate can be effective.
-
Procedure:
-
Dissolve the crude phosphonium salt in a minimal amount of the hot polar solvent.
-
If insoluble impurities are present, filter the hot solution.
-
Slowly add the less polar co-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold co-solvent.
-
Dry the purified crystals under vacuum.
-
-
-
Washing/Trituration: For removing non-polar impurities like triphenylphosphine oxide, which is poorly soluble in hexane and cold diethyl ether, washing or triturating the solid phosphonium salt with these solvents can be effective.[1][15]
-
Chromatography: While possible, column chromatography is often less practical for large-scale purification of highly polar phosphonium salts.
Protocol for Recrystallization:
-
Place the impure this compound in a clean, dry flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.
-
To the hot filtrate, slowly add diethyl ether with swirling until a persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under high vacuum to remove all residual solvents.
5. What are the best practices for handling and storing this compound to maintain its purity?
Proper handling and storage are critical to prevent degradation and maintain the quality of the reagent.
-
Hygroscopic Nature: this compound is hygroscopic and should be protected from moisture.[5][6][7]
-
Storage Conditions:
-
Handling:
-
Handle the solid in a glove box or under a stream of dry inert gas, especially when dispensing small quantities.
-
Avoid prolonged exposure to the atmosphere.
-
Use clean, dry spatulas and glassware.
-
Caption: Best practices for storage and handling.
References
-
Triphenylphosphine oxide. (n.d.). In Wikipedia. Retrieved from a Google search.[1]
-
Triphenylphosphine oxide. (n.d.). chemeurope.com. Retrieved from a Google search.[2]
-
This compound (EVT-325773) | 3607-17-8. (n.d.). EvitaChem. Retrieved from a Google search.[5]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. Retrieved from a Google search.[12]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from a Google search.[3]
-
How does one remove triphenylphosphine oxide from product? (n.d.). ECHEMI. Retrieved from a Google search.[15]
-
This compound | 3607-17-8. (n.d.). ChemicalBook. Retrieved from a Google search.[4]
-
This compound 98 | 3607-17-8. (n.d.). Sigma-Aldrich. Retrieved from a Google search.
-
This compound. (n.d.). ChemBK. Retrieved from a Google search.[18]
-
Triphenylphosphine Oxide | 791-28-6. (n.d.). Pharmaffiliates. Retrieved from a Google search.[19]
-
Triphenyl(propyl)phosphonium bromide - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from a Google search.[16]
-
Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. (n.d.). PrepChem.com. Retrieved from a Google search.[20]
-
SAFETY DATA SHEET. (2024, March 26). Fisher Scientific. Retrieved from a Google search.[6]
-
SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific. Retrieved from a Google search.[7]
-
Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update. Retrieved from a Google search.[21]
-
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide. (n.d.). Apollo Scientific. Retrieved from a Google search.[17]
-
SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Retrieved from a Google search.[22]
-
CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. (n.d.). Chemsrc. Retrieved from a Google search.[23]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from a Google search.[10]
-
This compound. (n.d.). SpectraBase. Retrieved from a Google search.[8]
-
This compound(3607-17-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from a Google search.[9]
-
CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. (n.d.). Google Patents. Retrieved from a Google search.[24]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from a Google search.[11]
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich. Retrieved from a Google search.
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from a Google search.[13]
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. (n.d.). PubMed. Retrieved from a Google search.[25]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from a Google search.[14]
-
Wittig reaction. (n.d.). chemeurope.com. Retrieved from a Google search.[26]
-
On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. (2019, July 9). ResearchGate. Retrieved from a Google search.[27]
-
Methyltriphenylphosphonium bromide. (n.d.). In Wikipedia. Retrieved from a Google search.[28]
-
UWPR_CommonMassSpecCont... (n.d.). Leiden University. Retrieved from a Google search.[29]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from a Google search.[30]
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine_oxide [chemeurope.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 3607-17-8 [chemicalbook.com]
- 5. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chembk.com [chembk.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. prepchem.com [prepchem.com]
- 21. scientificupdate.com [scientificupdate.com]
- 22. pure.mpg.de [pure.mpg.de]
- 23. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 24. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 25. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wittig_reaction [chemeurope.com]
- 27. researchgate.net [researchgate.net]
- 28. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 29. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing Wittig Reagents from (3-Bromopropyl)triphenylphosphonium bromide
Welcome to the technical support center for Wittig reagents derived from (3-bromopropyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet highly useful, Wittig reagent precursor. As an unstabilized ylide precursor with a built-in electrophilic site, it presents unique stability challenges that require careful consideration of reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Core Instability Pathway: The Intramolecular Cyclization Problem
The primary challenge with the ylide generated from this compound is its propensity to undergo a rapid, intramolecular SN2 reaction. Once the ylide is formed by deprotonation, the nucleophilic carbanion can attack the electrophilic carbon bearing the bromine atom on the same molecule. This side reaction forms a highly stable, five-membered ring, resulting in cyclobutyltriphenylphosphonium bromide. This process directly consumes the active Wittig reagent, leading to significantly lower yields of the desired alkene.
Below is a diagram illustrating the critical competition between the desired intermolecular Wittig reaction and the undesired intramolecular cyclization.
Caption: Competing reaction pathways for the ylide.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and use of this Wittig reagent.
Q1: My Wittig reaction failed completely, and I only recovered my starting carbonyl compound. What went wrong?
This is a classic symptom of premature ylide decomposition. The ylide was likely consumed by side reactions before the aldehyde or ketone was introduced.
-
Causality: The most probable cause is the intramolecular cyclization described above. This process can be extremely fast, especially at temperatures above -78 °C. Another possibility is the presence of moisture or oxygen, which rapidly quenches unstabilized ylides.[1][2]
-
Solution Workflow:
-
Strictly Anhydrous & Inert Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF). Purge the entire apparatus with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.[3]
-
Low-Temperature Ylide Generation: Form the ylide at -78 °C (a dry ice/acetone bath). Strong bases like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) are required for deprotonation of the phosphonium salt.[3][4]
-
Immediate Use (In Situ): Unstabilized ylides must be generated and used immediately (in situ).[5][6][7] Once the base has been added and the ylide has formed (typically indicated by a color change to deep red or orange), add the carbonyl compound promptly while maintaining the low temperature.
-
Reverse Addition: Consider adding the phosphonium salt to a solution of the base and the carbonyl compound already cooled to -78 °C. This ensures the ylide reacts with the carbonyl as soon as it is formed, minimizing its lifetime and the opportunity for cyclization.
-
Q2: My reaction worked, but the yield of my desired alkene is very low. I isolated a significant amount of a water-soluble salt.
Low yields are almost always due to the competition between the intermolecular Wittig reaction and the intramolecular cyclization. The water-soluble salt you isolated is likely the cyclobutyltriphenylphosphonium bromide byproduct.
-
Causality: The rate of the intramolecular cyclization is competing effectively with your desired Wittig reaction. This can be exacerbated by slow addition of your carbonyl compound or allowing the reaction temperature to rise prematurely.
-
Solution Workflow:
-
Optimize Temperature: The key is kinetic control. Generate the ylide and perform the carbonyl addition at -78 °C. Only after the addition is complete should you allow the reaction to slowly warm to room temperature.
-
Choice of Base: While n-BuLi is common, it generates lithium bromide as a salt byproduct, which can sometimes influence the stereochemistry or reactivity.[2][8] Using a potassium-based reagent like KHMDS or potassium tert-butoxide (KOtBu) can sometimes alter the reaction kinetics favorably.[9]
-
Concentration: Ensure the concentration of the carbonyl compound is sufficiently high upon addition to favor the bimolecular reaction over the unimolecular cyclization. Add the carbonyl as a concentrated solution in your anhydrous solvent.
-
Caption: Troubleshooting workflow for low-yielding reactions.
Q3: The characteristic red/orange color of my ylide solution faded very quickly, even before I added my aldehyde/ketone.
Rapid color loss is a definitive sign of ylide decomposition. The color is due to the conjugated nature of the ylide; its disappearance means the ylide has been consumed.
-
Causality: The primary culprits are, again, intramolecular cyclization or reaction with trace contaminants like water or oxygen.
-
Solution Workflow:
-
Verify Inert Atmosphere: Check for leaks in your system. Ensure a steady, gentle outflow of inert gas.
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system. Older "anhydrous" solvents can absorb atmospheric moisture.
-
Maintain Low Temperature: Do not allow the ylide solution to warm. The cyclization and decomposition rates are highly temperature-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What makes the ylide from this compound "unstabilized"?
An ylide is considered "unstabilized" when the carbanion is not adjacent to a group that can delocalize the negative charge through resonance, such as an ester or ketone.[1][10] In this case, the carbanion is only attached to alkyl groups (the ethylene bridge to the bromine), which do not provide significant resonance stabilization. This lack of stabilization makes the ylide extremely basic and highly reactive.[1][2]
Q2: Can I prepare this ylide in advance and store it?
Absolutely not. Due to its high reactivity and propensity for intramolecular cyclization, this ylide must be generated in situ (in the reaction mixture) and used immediately.[6][7] Attempting to store it, even at low temperatures, will result in complete decomposition.
Q3: How does moisture decompose the ylide?
Moisture (water) is acidic enough to protonate the highly basic carbanion of the unstabilized ylide. This immediately reverts the ylide back to the phosphonium salt.[11] This salt can then undergo alkaline hydrolysis, especially in the presence of excess base, to form triphenylphosphine oxide and butane.[12][13][14] The overall process consumes the ylide, preventing it from reacting with the intended carbonyl compound.[15]
Q4: Which base is best for this reaction?
Strong, sterically hindered, non-nucleophilic bases are ideal.
-
n-Butyllithium (n-BuLi): Very common and effective, but ensure accurate titration as its concentration can degrade over time.[3][16]
-
Sodium or Potassium Hexamethyldisilazide (NaHMDS, KHMDS): Excellent choices. They are very strong, sterically bulky (reducing the chance of nucleophilic attack on the phosphonium salt), and produce inert silazane byproducts.[3]
-
Potassium tert-butoxide (KOtBu): Can be effective, but as an alkoxide, it is more nucleophilic than the other options and may lead to side reactions in sensitive systems.[9] Weaker bases like sodium hydroxide are insufficient for deprotonating this type of phosphonium salt.[3]
| Base | pKa (Conjugate Acid) | Common Solvent | Key Considerations |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether | Requires titration; generates Li+ salts.[3][16] |
| KHMDS | ~26 | THF | Excellent choice; strong, non-nucleophilic.[3] |
| KOtBu | ~19 | THF | Can be effective; more nucleophilic than others.[9] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Heterogeneous reaction can be slow/unreliable.[3] |
Table 1. Comparison of common bases for unstabilized ylide generation.
Recommended Experimental Protocol
Protocol: In Situ Generation of the Ylide and Reaction with an Aldehyde
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M)
-
Aldehyde of choice
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow it to cool to room temperature under a positive nitrogen pressure.
-
Phosphonium Salt Addition: Add this compound (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 5-10 minutes. The mixture should turn a deep red or orange, indicating ylide formation. Allow the mixture to stir at -78 °C for 30 minutes.
-
Carbonyl Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution over 10-15 minutes.
-
Reaction: Maintain the reaction at -78 °C for 1-2 hours. Then, allow it to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Proceed with standard aqueous workup and chromatographic purification.
References
-
Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. CORA. Available at: [Link]
-
Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews. (2016). Available at: [Link]
-
The mechanism of hydrolysis of phosphonium ylides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. Chemistry – A European Journal, 22(27), 9140-9154. Available at: [Link]
- Phosphorus Ylides. Book Chapter. Available through various academic sources.
-
Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. (2025). Available at: [Link]
-
Norris, J. (2018). Phosphorous ylides. YouTube. Available at: [Link]
-
Phosphonium Ylides Definition. Fiveable. Available at: [Link]
-
Wittig reagents. Wikipedia. Available at: [Link]
-
Wittig Reaction. Chem-Station International Edition. (2024). Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Phosphorus ylide: Definition, 6 types, synthesis, useful application. Chemistry Notes. (2022). Available at: [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]
- The Wittig Reaction: Synthesis of Alkenes. Course Handout. Available through various university chemistry departments.
-
The Wittig reaction. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Synthesis and Reactions of Stabilized Phosphorus Ylides. ResearchGate. (2025). Available at: [Link]
-
Ylide. Wikipedia. Available at: [Link]
-
Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. ResearchGate. (2025). Available at: [Link]
-
Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds. Biomedical and Pharmacology Journal. Available at: [Link]
- Synthesis of an Alkene via the Wittig Reaction. Course Handout. Available through various university chemistry departments.
-
Problems with wittig reaction. Reddit. (2022). Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Wittig Reaction Mechanism & Examples. Total Synthesis. Available at: [Link]
- The Wittig Reaction: Synthesis of Alkenes. Course Handout. Available through various university chemistry departments.
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
- The Wittig Reaction. Course Handout. Available through various university chemistry departments.
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC - NIH. (2023). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. DSpace [cora.ucc.ie]
- 14. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Accelerating Olefination Reactions
Welcome to the Technical Support Center for Olefination Reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and outcomes of their olefination experiments. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of these powerful carbon-carbon bond-forming reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your reaction conditions for maximal rate and yield.
This hub is structured to provide in-depth answers to frequently encountered challenges in popular olefination methodologies, including the Wittig, Horner-Wadsworth-Emmons (HWE), Julia, and Peterson reactions. Each section offers a blend of theoretical principles and practical, field-tested advice to guide your experimental design and execution.
Troubleshooting & FAQ Hub
Select an olefination reaction below to navigate to the specific troubleshooting guide and frequently asked questions.
The Wittig Reaction: Troubleshooting and FAQs
The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes and ketones. However, reaction rates can be sluggish, particularly with sterically hindered substrates or stabilized ylides.
Q1: My Wittig reaction is slow or not proceeding to completion. What are the likely causes and how can I accelerate it?
A1: A slow Wittig reaction can often be attributed to several factors, primarily related to the stability of the ylide and the reaction conditions.
-
Ylide Reactivity: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are inherently less reactive than non-stabilized ylides.[1][2] This is because the negative charge on the carbanion is delocalized, reducing its nucleophilicity.[1] For reactions involving stabilized ylides, increasing the temperature is often necessary to drive the reaction forward.[3]
-
Base Selection: The choice of base is critical for the efficient generation of the ylide. Non-stabilized ylides require strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[2][4] Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide and thus a slower reaction. For base-sensitive substrates, milder conditions like using lithium chloride with an amine base (Masamune-Roush conditions) or even silver carbonate can be employed, though the latter may require longer reaction times or elevated temperatures.[5][6]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Non-polar solvents tend to favor the formation of the Z-alkene with non-stabilized ylides by destabilizing the betaine intermediate.[7] Polar aprotic solvents like THF or DMF are commonly used. In some cases, for stabilized ylides, running the reaction in water at elevated temperatures has been shown to increase the reaction rate.[8]
-
Steric Hindrance: Sterically hindered ketones are notoriously difficult substrates for the Wittig reaction, especially with stabilized ylides.[2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[2]
Troubleshooting Workflow for a Slow Wittig Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Reactions with (3-Bromopropyl)triphenylphosphonium bromide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (3-Bromopropyl)triphenylphosphonium bromide, with a specific focus on preventing epimerization and controlling stereochemical outcomes in your reactions.
Introduction: Understanding the Core Challenge
This compound is a versatile reagent primarily used to generate a phosphonium ylide for the Wittig reaction.[1][2][3][4] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[5][6][7] While powerful, the reaction conditions—particularly the use of strong bases—can introduce significant stereochemical challenges.
A common query we receive relates to "epimerization." It is critical to understand that the primary risk of epimerization does not lie with the phosphonium salt itself. Instead, the concern is the potential inversion of stereocenters within your aldehyde or ketone substrate, especially at the carbon alpha (α) to the carbonyl group. The basic conditions required to form the ylide can inadvertently abstract an acidic α-proton from the carbonyl compound, leading to a loss of stereochemical integrity.
This guide will address this issue head-on and provide strategies for maintaining control over both the stereocenters in your substrate and the geometry (E/Z) of the newly formed alkene.
Part 1: Frequently Asked Questions (FAQs) on Stereochemistry
Q1: What is epimerization, and where is the risk in my Wittig reaction?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[8] In the context of a Wittig reaction using this compound, the risk is not the racemization of the reagent but the epimerization of your carbonyl substrate.
If your aldehyde or ketone possesses a chiral center adjacent to the carbonyl group (the α-carbon), the proton at this position is acidic. The strong base used to generate the phosphonium ylide can abstract this proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation during the reaction or workup can occur from either face of the enolate, leading to a mixture of diastereomers and a loss of the desired stereochemistry.[8]
Caption: Mechanism of base-catalyzed epimerization at the α-carbon.
Q2: How does the Wittig reaction mechanism dictate the E/Z geometry of the alkene?
A2: The stereochemical outcome of the alkene (Z vs. E) is determined by the structure of the ylide and the reaction conditions.[9] The ylide generated from this compound is an unstabilized ylide , as it lacks electron-withdrawing groups to delocalize the negative charge on the carbon.[10][11]
The modern understanding of the Wittig mechanism under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate.[5][12] For unstabilized ylides, this process is under kinetic control, favoring a puckered transition state that minimizes steric interactions. This pathway preferentially leads to the cis-oxaphosphetane, which then decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[12][13][14]
However, the presence of lithium salts (from bases like n-BuLi) can disrupt this selectivity by forming betaine-lithium adducts, allowing for equilibration and leading to a mixture of E and Z isomers, a phenomenon known as "stereochemical drift."[5][15]
Part 2: Troubleshooting Guide for Preventing Substrate Epimerization
Issue: My reaction is producing a diastereomeric mixture. How do I prevent epimerization of my aldehyde/ketone?
This is a common issue when working with α-chiral carbonyls. The solution lies in carefully selecting your reaction parameters to disfavor enolate formation.
The choice of base is paramount. A base that is strong enough to deprotonate the phosphonium salt but minimizes interaction with the carbonyl substrate is ideal.
-
Problematic Bases: Organolithium reagents like n-butyllithium (n-BuLi) are very strong but can increase the rate of enolization. The lithium cation can coordinate to the carbonyl oxygen, increasing the acidity of the α-protons.[16] This also leads to poor Z-selectivity.[5][15][17]
-
Recommended "Salt-Free" Bases: To maintain stereochemical integrity and improve Z-selectivity, use bases that do not contain lithium. Sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) and potassium tert-butoxide (KOtBu) are excellent choices.[17][18] These bulky, non-nucleophilic bases efficiently generate the ylide while reducing the risk of substrate deprotonation.
-
Milder Conditions for Highly Sensitive Substrates: For extremely base-sensitive aldehydes, even traditional strong bases may be too harsh. In such cases, milder reagents have been successfully employed. Silver carbonate, for example, can promote the Wittig reaction with stabilized and semi-stabilized ylides at room temperature, offering a pathway for substrates prone to epimerization.[19]
Temperature is a powerful tool for controlling the reaction pathway.
-
Employ Low Temperatures: Perform the ylide addition to the carbonyl at low temperatures, typically -78 °C (a dry ice/acetone bath).[8][17] Low temperatures favor the kinetically controlled pathway, meaning the fastest reaction (the Wittig olefination) is favored over slower side reactions like enolization and epimerization.[20]
-
Avoid Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enolate formation, leading to thermodynamic equilibrium and epimerization.[20][21]
The sequence in which you combine your reagents can protect your sensitive substrate.
-
Standard Protocol: The universally recommended procedure is to generate the ylide first . Add your base to a suspension of the this compound in an anhydrous, aprotic solvent (like THF) at 0 °C or below. Once the characteristic red/orange color of the ylide appears, cool the solution to -78 °C before slowly adding the aldehyde or ketone.[22] This ensures the concentration of free base is minimized when the enolizable substrate is introduced.
-
Alternative for Unstable Ylides: In some specific cases where the ylide itself is unstable, an in situ approach (generating the ylide in the presence of the carbonyl) may be necessary, but this increases the risk of epimerization and should be considered carefully.[23]
| Parameter | Recommendation for Minimizing Epimerization | Rationale & Key Considerations | Impact on E/Z Ratio (Unstabilized Ylide) |
| Base | Use "salt-free" bases: KHMDS, NaHMDS, KOtBu .[17] | Avoids Li+ coordination with the carbonyl, which facilitates enolization. These bases are bulky and non-nucleophilic. | Maximizes Z-selectivity .[14][17] |
| Temperature | -78 °C for carbonyl addition.[8][17][20] | Favors kinetic control, making the Wittig reaction much faster than the epimerization pathway. | Maximizes Z-selectivity . |
| Solvent | Anhydrous, aprotic, non-polar solvents (THF, diethyl ether ).[17] | Polar protic solvents can facilitate proton exchange and enolate formation. Non-polar solvents favor the kinetic pathway.[24][25] | Favors Z-alkene formation. |
| Order of Addition | Form ylide first , then add carbonyl at -78 °C.[22] | Minimizes the exposure of the sensitive carbonyl substrate to the strong base. | No direct impact, but enables other Z-selective conditions. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Z-Selective Wittig Reaction with Minimized Substrate Epimerization
This protocol is optimized for reacting an α-chiral aldehyde with the ylide from this compound to maximize Z-alkene formation while preserving the integrity of the stereocenter.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) dropwise. Stir for 1 hour at 0 °C. The appearance of a deep orange or red color indicates ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve your α-chiral aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the cold ylide solution over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If you observe epimerization or poor stereoselectivity, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting epimerization.
References
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. (2010). Wiley Online Library. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. (n.d.). Wiley Online Library. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
-
Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]
-
Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
-
Reddit. (2021). Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Fiveable. (n.d.). Phosphonium Ylides Definition. [Link]
-
Exploring the Mechanism and Applications of Phosphonium Ylides. (n.d.). [Link]
-
Wikipedia. (n.d.). Ylide. [Link]
-
Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides. (2009). ResearchGate. [Link]
-
phosphonium ylides. (2019). YouTube. [Link]
-
Jedinak, L., et al. (2011). Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. [Link]
-
10.09 Stereochemistry of the Wittig Reaction. (2019). YouTube. [Link]
-
Reddit. (2022). Base for Wittig reaction with short alkyl chains. [Link]
-
Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. (2007). ResearchGate. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. (2024). Oreate AI Blog. [Link]
-
Wittig Reaction. (2024). Chem-Station Int. Ed. [Link]
-
Pearson. (n.d.). Wittig Reaction Explained. [Link]
-
Wittig reaction. (n.d.). Name-Reaction.com. [Link]
-
Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis. [Link]
-
A Solvent Free Wittig Reaction. (n.d.). [Link]
-
Reddit. (2020). Problems with wittig reaction. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 3. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. total-synthesis.com [total-synthesis.com]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
Technical Support Center: (3-Bromopropyl)triphenylphosphonium bromide
Welcome to the technical support guide for (3-Bromopropyl)triphenylphosphonium bromide (CAS No. 3607-17-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable but highly hygroscopic reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
The primary challenge in handling this phosphonium salt is its tendency to absorb moisture from the atmosphere.[1][2] This seemingly simple issue is a critical failure point in moisture-sensitive reactions, most notably the Wittig reaction, where water can inhibit the formation of the essential ylide intermediate, leading to significantly reduced or no product yield.[3] This guide explains the causality behind these issues and provides robust, field-proven protocols to mitigate them.
Section 1: Compound Properties and Safe Handling
Understanding the fundamental properties of this compound is the first step toward its successful application.
Physicochemical & Safety Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [2][4][5] |
| Molecular Formula | C₂₁H₂₁Br₂P | [2][6] |
| Molecular Weight | 464.17 g/mol | [2][7] |
| Melting Point | 228-230 °C (lit.) | [4][5][8][9][10] |
| Solubility | Soluble in chloroform and methanol. | [4][5][8] |
| Key Hazard | Hygroscopic | [1][2][6] |
| GHS Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][11] |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [11] |
Core Safety & Handling Precautions
Due to its irritant nature, always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][11] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[1][2] Avoid generating dust and direct contact with skin and eyes.[1]
Section 2: Frequently Asked Questions (FAQs)
Direct answers to the most common user queries.
Q1: What is this compound and what is it used for? This compound is a phosphonium salt, a key reagent in organic synthesis. Its most prominent application is in the Wittig reaction to form alkenes from aldehydes and ketones.[3] It is also used in rearrangement reactions and the synthesis of functionalized polymers.[4][8]
Q2: What does "hygroscopic" mean, and why is it a critical problem? Hygroscopic means the material readily absorbs moisture from the air.[1][2] For this reagent, absorbed water is a critical issue because it interferes with the deprotonation step required to form the phosphorus ylide, the active nucleophile in the Wittig reaction.[3] Even trace amounts of water can quench the strong base used for ylide generation (like n-BuLi or NaH) and hydrolyze the ylide itself, leading to failed reactions.[3][12]
Q3: How must I store this reagent to maintain its integrity? Proper storage is non-negotiable. The reagent must be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][4][5] For long-term storage, placing the sealed container inside a desiccator with a strong drying agent (e.g., Drierite® or phosphorus pentoxide) is highly recommended.[13] Store at room temperature in a dry location.[4][5][8]
Q4: My reagent is clumpy and looks wet. Can I still use it? A clumpy or sticky appearance is a clear sign of significant moisture absorption. Using the reagent in this state will likely lead to poor or no yield in moisture-sensitive applications. You must dry it thoroughly before use. See Protocol 1 for a validated drying procedure.
Q5: What are the signs of chemical decomposition? Beyond moisture absorption, signs of decomposition are less common under proper storage. Significant discoloration (e.g., turning dark yellow or brown) or an unusual odor could indicate degradation. Hazardous decomposition products can include carbon oxides, hydrogen halides, and phosphorus oxides.[1][2] If decomposition is suspected, it is best to discard the reagent according to your institution's hazardous waste guidelines.
Section 3: Troubleshooting Guide for Experimental Workflows
This section addresses common experimental failures and provides a logical framework for diagnosis and resolution.
Workflow Visualization: From Storage to Reaction
The following diagram outlines the critical handling steps to prevent moisture contamination.
Caption: A workflow for handling hygroscopic this compound.
Troubleshooting Common Reaction Failures
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Reaction Yield | Moisture Contamination: The phosphonium salt was not dry, leading to incomplete ylide formation.[3] | 1. Dry the Reagent: Implement the vacuum drying procedure in Protocol 1 . Rationale: This removes absorbed water, the primary inhibitor of ylide formation. 2. Use Anhydrous Solvents & Glassware: Ensure solvents are freshly dried and glassware is flame- or oven-dried. Rationale: Prevents introduction of moisture from other sources.[3] |
| Incorrect Base or Stoichiometry: The base used was not strong enough or was insufficient to deprotonate the phosphonium salt. | 1. Select an Appropriate Base: For non-stabilized ylides, strong bases like n-BuLi, NaH, or KHMDS are required.[3] Rationale: The pKa of the α-proton requires a potent base for complete deprotonation. 2. Check Base Quality: Use a freshly opened or titrated bottle of organolithium base. | |
| Inconsistent Results Batch-to-Batch | Variable Water Content: The amount of moisture in the reagent differs each time it is used. | 1. Standardize Handling: Always dry a sufficient amount of the reagent for the planned series of experiments at one time. Rationale: Ensures the starting material is consistent. 2. Handle Under Inert Atmosphere: Use a glovebox or Schlenk line for all transfers. Rationale: Minimizes moisture re-absorption between weighing and use.[13] |
| Formation of Triphenylphosphine Oxide (TPPO) without Alkene Product | Ylide Hydrolysis: The formed ylide reacted with water instead of the carbonyl compound. | This is a classic symptom of moisture. Follow all recommendations for moisture exclusion. Rationale: Water is a competing electrophile that protonates the ylide, which subsequently decomposes.[12] |
Troubleshooting Logic Diagram
This decision tree helps diagnose the root cause of a failed Wittig reaction.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 3607-17-8 [amp.chemicalbook.com]
- 7. This compound 98 3607-17-8 [sigmaaldrich.com]
- 8. This compound | 3607-17-8 [chemicalbook.com]
- 9. This compound 98 3607-17-8 [sigmaaldrich.com]
- 10. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Catalytic Processes
Welcome to the Technical Support Center for Catalytic Process Optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions effectively. Here, we move beyond simple protocols to explain the underlying principles governing catalytic systems, empowering you to make informed decisions in your experimental design.
Section 1: Catalyst Deactivation and Stability Issues
Catalyst deactivation is a persistent challenge that can significantly impact reaction efficiency and reproducibility.[1][2] Understanding the root cause is critical for effective troubleshooting. This section addresses the most common deactivation mechanisms.
Frequently Asked Questions (FAQs)
Question 1: My reaction started well but then slowed down or stopped completely. What are the likely causes?
This is a classic sign of catalyst deactivation. The primary mechanisms to consider are poisoning, fouling, and sintering.[1][2][3]
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[4][5] Common poisons include sulfur, nitrogen, phosphorus, and halogen compounds, which can be present in your starting materials or solvents.[4][6] The effect can be rapid and, in many cases, irreversible.[4]
-
Troubleshooting Steps:
-
Feedstock Purification: Ensure the purity of your reactants and solvents. Consider passing them through a purification column (e.g., activated alumina or charcoal) to remove potential poisons.[4]
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure your reaction is set up under a rigorously inert atmosphere.[7] Oxygen and water can act as poisons for many catalytic systems.[7]
-
Catalyst Selection: If the poison is inherent to your substrate, consider using a catalyst known to be more resistant to that specific impurity.
-
-
-
Fouling (Coking): This involves the physical deposition of materials, such as carbonaceous residues (coke), on the catalyst surface, blocking active sites and pores.[4][5] This is common in high-temperature reactions involving hydrocarbons.[4]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation.[8]
-
Adjust Reactant Concentrations: High concentrations of starting materials can sometimes accelerate fouling.
-
Catalyst Regeneration: For some catalysts, a regeneration process, such as controlled oxidation to burn off coke, can restore activity.[8]
-
-
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[8][9] This reduces the active surface area and, consequently, the catalyst's activity.[9] This process is often irreversible.
Below is a decision-making workflow for diagnosing catalyst deactivation:
Section 2: Suboptimal Reaction Performance
Even with a stable catalyst, achieving high yield and selectivity can be challenging. This section explores common reasons for poor reaction outcomes and how to address them.
Frequently Asked Questions (FAQs)
Question 2: My reaction is giving a low yield, even though the starting material is consumed. What's happening?
Low yield with high conversion points towards the formation of side products, meaning poor selectivity. Several factors can influence the selectivity of a catalytic reaction.[10]
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the relative rates of competing reaction pathways.[10]
-
Troubleshooting Steps:
-
Temperature Screening: Lowering the temperature often increases selectivity by favoring the reaction pathway with the lower activation energy.[7]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thus affecting selectivity.[7]
-
Pressure Optimization (for gaseous reactants): Adjusting the partial pressure of reactants can alter their surface coverage on the catalyst, influencing the product distribution.
-
-
-
Catalyst Choice: The nature of the catalyst itself (metal, ligands, support) is a primary determinant of selectivity.
-
Troubleshooting Steps:
-
Ligand Modification: In homogeneous catalysis, modifying the steric and electronic properties of the ligands can dramatically improve selectivity.
-
Support Effects: In heterogeneous catalysis, the support can influence the electronic properties of the metal particles and may participate in the reaction.
-
-
Question 3: My reaction is not reaching full conversion. How can I improve it?
Incomplete conversion can stem from catalyst deactivation (see Section 1), insufficient catalyst loading, or mass transfer limitations (see Section 3). If those have been ruled out, consider the following:
-
Inactive Catalyst: The active catalytic species may not be forming efficiently from the precatalyst.[7]
-
Troubleshooting Steps:
-
Activation Protocol: Review the activation procedure for your precatalyst. Some require specific conditions (e.g., reduction with a gas, addition of an activator) to become active.
-
Catalyst Handling and Storage: Ensure your catalyst has been stored correctly to prevent degradation.[7] Many catalysts are sensitive to air and moisture.[7]
-
-
-
Reaction Equilibrium: The reaction may be reversible and have reached equilibrium.
-
Troubleshooting Steps:
-
Le Chatelier's Principle: If the reaction produces a volatile or insoluble byproduct, its removal can drive the equilibrium towards the product side.
-
Temperature and Concentration adjustments: Changing the reaction temperature or the concentration of reactants can shift the equilibrium position.[10]
-
-
Data Presentation: Effect of Solvent on a Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 65 |
| THF | 7.6 | 85 |
| Dioxane | 2.2 | 78 |
| DMF | 36.7 | 92 |
This table illustrates how solvent choice can significantly impact the yield of a reaction. The data suggests that more polar aprotic solvents favor this particular transformation.[7]
Section 3: Identifying and Overcoming Mass Transfer Limitations
In heterogeneous catalysis, the reaction rate can be limited by the rate at which reactants travel to the catalyst surface and products travel away.[11][12] This is known as a mass transfer limitation.
Frequently Asked Questions (FAQs)
Question 4: How do I know if my reaction is limited by mass transfer?
Mass transfer limitations can be either external (diffusion from the bulk fluid to the catalyst particle surface) or internal (diffusion within the pores of the catalyst).[11]
-
Experimental Tests for External Mass Transfer Limitations:
-
Varying Stirring Rate: In a stirred tank reactor, if the reaction rate increases with the stirring speed, it indicates that external mass transfer is a limiting factor. Once the rate becomes independent of the stirring speed, you have overcome this limitation.
-
Varying Flow Rate: In a fixed-bed reactor, increasing the flow rate of the fluid past the catalyst particles can reduce the thickness of the boundary layer and enhance the reaction rate.[13]
-
-
Experimental Tests for Internal Mass Transfer Limitations:
-
Varying Catalyst Particle Size: If the reaction rate per unit mass of catalyst increases as you decrease the particle size (while keeping other conditions constant), your reaction is likely limited by internal diffusion.[14] This is because smaller particles have a larger external surface area to volume ratio, and the diffusion path length into the particle is shorter.
-
Weisz-Prater Criterion: This is a calculation that can estimate the influence of pore diffusion on the reaction rate.[15]
-
Section 4: Effective Reaction Monitoring and Analysis
To effectively optimize a reaction, you need to understand what is happening in the reaction vessel in real-time.
Frequently Asked Questions (FAQs)
Question 5: What are the best techniques for monitoring my catalytic reaction?
The choice of analytical technique depends on the nature of your reaction and the information you need. Combining orthogonal techniques often provides the most comprehensive understanding.[16]
-
For Reaction Progress and Yield:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for quantifying the consumption of starting materials and the formation of products over time.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ monitoring and provides structural information about intermediates and products.[17][18] ¹⁹F NMR is particularly useful for reactions involving fluorine-containing compounds.[18]
-
-
For Mechanistic Insights:
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can detect and identify low-concentration catalytic intermediates in real-time.[17][18]
-
Infrared (IR) Spectroscopy: In-situ IR can track changes in functional groups, providing information on the transformation of reactants to products.[17]
-
Experimental Protocol: Reaction Progress Monitoring by GC
-
Set up the reaction under the desired conditions in a vessel equipped with a septum for sampling.
-
Prepare a stock solution of an internal standard (a stable compound not involved in the reaction).
-
At timed intervals (t=0, 5 min, 15 min, etc.), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known amount of the internal standard stock solution and a suitable solvent to stop the reaction.
-
Analyze the quenched samples by GC to determine the relative concentrations of reactants and products against the internal standard.
-
Plot the concentration of product vs. time to obtain a reaction profile.
Section 5: General Troubleshooting Protocols and Best Practices
Question 6: I'm starting a new catalytic reaction optimization. What is a good general workflow?
A systematic approach is crucial for efficient optimization.
-
Baseline Experiment: Run the reaction using literature conditions or your initial hypothesis to establish a baseline for yield and selectivity.
-
Identify Key Variables: Determine the parameters most likely to influence the reaction (e.g., temperature, solvent, catalyst loading, ligand-to-metal ratio).[10][]
-
One-Variable-at-a-Time Screening: Vary one parameter while keeping others constant to understand its individual effect.
-
Reagent and Solvent Purity: Always use high-purity, dry, and degassed solvents and reagents, as impurities can inhibit or poison catalysts.[7][20]
-
Stoichiometry Check: Double-check all calculations for reagent and catalyst amounts.[20]
-
Proper Handling: Adhere to best practices for handling air- and moisture-sensitive reagents and catalysts.[7]
References
- Catalyst deactivation mechanisms and how to prevent them. (2025). Vertex AI Search.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU.
- Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions. (2016).
- Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter.
- Heterogeneous Catalyst Deactivation and Regener
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Troubleshooting low catalytic activity with IMes-based c
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.).
- Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production. (2023).
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022).
- Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (n.d.). Reaction Chemistry & Engineering.
- Industrial Catalyst System Efficiency: Strategies for Optimization. (2024).
- Mass Transfer Effects on Catalytic Reactions. (n.d.). The University of Manchester.
- Reaction Condition Optimiz
- Troubleshooting low catalyst activity in reforming units. (2025).
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022).
- Mass Transfer Limitations in Reacting Systems. (2017). University of Michigan.
- Why Do Catalysts Stop Working In Reactions?. (2025). Chemistry For Everyone - YouTube.
- Lesson 2.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting of C
- Troubleshooting guide for inconsistent catalytic performance of Pd2Y5. (n.d.). Benchchem.
- Current Challenges in C
- 4.3 Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable.
- Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. (2024).
- What could be reason for getting a very low yield in organic chemistry?. (2015). Quora.
- Effect of C
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 9. Industrial Catalyst System Efficiency: Optimization Strategies [catalysts.com]
- 10. fiveable.me [fiveable.me]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mass Transfer Effects on Catalytic Reactions [training.itservices.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of (3-Bromopropyl)triphenylphosphonium Bromide: Analysis, Comparison, and Experimental Protocol
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reagents is paramount. (3-Bromopropyl)triphenylphosphonium bromide is a key intermediate in various organic syntheses, notably in Wittig reactions for the formation of carbon-carbon double bonds. Its purity and structural integrity, which are critical for reaction success, can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a comparison with related phosphonium salts, and a detailed experimental protocol for sample preparation and analysis.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the triphenylphosphine moiety and the aliphatic protons of the 3-bromopropyl chain.
A representative ¹H NMR spectrum in CDCl₃ (400 MHz) shows the following key chemical shifts (δ) in parts per million (ppm):
-
7.74 - 7.86 ppm (m, 15H): This complex multiplet corresponds to the fifteen aromatic protons of the three phenyl groups attached to the phosphorus atom. The overlapping signals arise from the ortho, meta, and para protons, which experience slightly different chemical environments.
-
4.07 - 3.85 ppm (m, 2H): This multiplet is assigned to the methylene protons directly attached to the positively charged phosphorus atom (-P⁺-CH₂-). These protons are significantly deshielded due to the strong electron-withdrawing effect of the phosphonium group. The signal often appears as a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom (³¹P).
-
3.39 ppm (t, 2H): This triplet corresponds to the methylene protons adjacent to the bromine atom (-CH₂-Br). The electronegative bromine atom deshields these protons, causing them to resonate downfield. The triplet multiplicity arises from coupling with the adjacent methylene protons.
-
2.24 ppm (m, 2H): This multiplet is attributed to the central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-). These protons are coupled to the protons on both adjacent methylene groups, resulting in a more complex splitting pattern.
The integration of these signals should correspond to a 15:2:2:2 ratio, confirming the relative number of protons in each unique chemical environment.
Comparative ¹H NMR Analysis with Alternative Phosphonium Salts
To better understand the spectral features of this compound, it is instructive to compare its ¹H NMR data with those of other common alkyltriphenylphosphonium halides.
| Compound | Alkyl Chain Protons Chemical Shift (ppm) | Aromatic Protons Chemical Shift (ppm) | Key Differentiating Features |
| This compound | -P⁺-CH₂-: 4.07-3.85 (m)-CH₂-CH₂-CH₂-: 2.24 (m)-CH₂-Br: 3.39 (t) | 7.74 - 7.86 (m) | Presence of a downfield triplet around 3.4 ppm characteristic of the -CH₂-Br group. |
| Methyltriphenylphosphonium bromide[1] | -P⁺-CH₃: 3.27 (d, J(P,H) = 13.3 Hz) | 7.84 - 7.67 (m) | A characteristic doublet for the methyl group due to coupling with the ³¹P nucleus. |
| (Propyl)triphenylphosphonium bromide[2] | -P⁺-CH₂-: ~3.7 (m)-CH₂-CH₃: ~1.7 (m)-CH₃: ~1.0 (t) | ~7.7 - 7.9 (m) | Absence of the downfield signal for protons adjacent to bromine; presence of an upfield triplet for the terminal methyl group. |
| Allyltriphenylphosphonium bromide[3] | -P⁺-CH₂-: 4.67-4.73 (m)=CH: 5.51-5.68 (m)=CH₂: 5.32-5.55 (m) | 7.64 - 7.81 (m) | Presence of characteristic signals in the olefinic region (5.3-5.7 ppm). |
This comparison highlights how the ¹H NMR spectrum serves as a fingerprint for each specific phosphonium salt, allowing for unambiguous identification.
Quality Control: Identifying Potential Impurities
The ¹H NMR spectrum is a powerful tool for assessing the purity of this compound. Common impurities that may be present and their characteristic ¹H NMR signals include:
-
Triphenylphosphine (TPP): A potential starting material that may not have fully reacted. The aromatic protons of TPP appear as a multiplet around 7.3-7.5 ppm in CDCl₃.[4][5]
-
Triphenylphosphine oxide (TPPO): A common byproduct of Wittig reactions and can also form from oxidation of TPP. The aromatic protons of TPPO resonate at approximately 7.4-7.7 ppm in CDCl₃.[6][7][8] The presence of a distinct set of aromatic signals can indicate this impurity.
-
1,3-Dibromopropane: The other starting material for the synthesis. Its ¹H NMR spectrum would show a triplet at ~3.6 ppm (-CH₂-Br) and a quintet at ~2.4 ppm (-CH₂-CH₂-CH₂-).
-
Solvent Residues: Signals from residual solvents used during synthesis or purification (e.g., xylene, acetonitrile) may be present.
By carefully examining the ¹H NMR spectrum for these characteristic impurity signals, researchers can ensure the quality of their this compound before use.
Experimental Protocol for ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Cap the vial and gently vortex or swirl to ensure the sample completely dissolves.
-
-
Transfer to NMR Tube:
-
Using a clean pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals in the spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure and assess the purity of the sample.
-
Visualizing Molecular Structure and Proton Environments
To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the molecular structure of this compound and the distinct proton environments.
Caption: Molecular structure of this compound with proton environments labeled.
References
-
Scribd. 1H NMR Standard - TriPhenylPhospheneOxide. [Link]
-
PubChem. Triphenylphosphine Oxide. [Link]
-
ResearchGate. Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. [Link]
-
SpectraBase. This compound. [Link]
-
American Chemical Society Publications. NMR Characterization of Ligand Binding and Exchange Dynamics in Triphenylphosphine-Capped Gold Nanoparticles. [Link]
-
ResearchGate. ¹H NMR spectra showing the changes observed for the substitution of.... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for:. [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. [Link]
-
PubMed. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. [Link]
-
The Royal Society of Chemistry. Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. [Link]
-
Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]
-
The Royal Society of Chemistry. Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. [Link]
-
National Institutes of Health. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Figure S8 1 H NMR spectrum of PPh3 acquired in CDCl3.. [Link]
Sources
- 1. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]
- 2. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine oxide(791-28-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the ¹³C NMR Spectroscopy of (3-Bromopropyl)triphenylphosphonium bromide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reagents is paramount. (3-Bromopropyl)triphenylphosphonium bromide is a key reagent in various organic syntheses, notably in the Wittig reaction for the formation of carbon-carbon double bonds. Its efficacy and reactivity are intrinsically linked to its chemical structure. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, offering a comparative perspective with structurally similar phosphonium salts. This document is designed to serve as a practical reference for the characterization and quality assessment of this vital synthetic building block.
Introduction: The Significance of ¹³C NMR in Characterizing Phosphonium Salts
¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed map of the carbon framework of a molecule. For phosphonium salts like this compound, ¹³C NMR is particularly informative. The chemical shift of each carbon atom is influenced by its local electronic environment, and the coupling between the phosphorus-31 (³¹P) nucleus (100% natural abundance) and the carbon-13 (¹³C) nucleus provides valuable structural information. This through-bond scalar coupling (J-coupling) is observed for the carbon atoms that are one, two, or three bonds away from the phosphorus atom, with the magnitude of the coupling constant (JPC) being indicative of the proximity and geometry of the C-P bond.
Predicted ¹³C NMR Data for this compound
Table 1: Comparison of ¹³C NMR Data for this compound and Related Phosphonium Salts (in CDCl₃)
| Compound | Carbon Atom | Predicted/Experimental δ (ppm) | Predicted/Experimental JPC (Hz) |
| This compound (Predicted) | C1 (ipso-phenyl) | ~118.5 (d) | ~85-90 (¹JPC) |
| C2/C6 (ortho-phenyl) | ~133.5 (d) | ~10-12 (²JPC) | |
| C3/C5 (meta-phenyl) | ~130.5 (d) | ~12-14 (³JPC) | |
| C4 (para-phenyl) | ~135.0 (d) | ~3-4 (⁴JPC) | |
| α-CH₂ (P-CH₂) | ~23-25 (d) | ~48-52 (¹JPC) | |
| β-CH₂ | ~28-30 (d) | ~15-18 (²JPC) | |
| γ-CH₂ (CH₂-Br) | ~30-32 (d) | ~4-6 (³JPC) | |
| Propyltriphenylphosphonium bromide [1][2][3] | C1 (ipso-phenyl) | 118.9 (d) | 80.9 (¹JPC) |
| C2/C6 (ortho-phenyl) | 133.3 (d) | 9.4 (²JPC) | |
| C3/C5 (meta-phenyl) | 130.2 (d) | 12.0 (³JPC) | |
| C4 (para-phenyl) | 134.6 (d) | 3.0 (⁴JPC) | |
| α-CH₂ (P-CH₂) | 24.3 (dd) | 46.6 (¹JPC) | |
| β-CH₂ | 16.9 (d) | 16.1 (²JPC) | |
| γ-CH₃ | 11.2 (d) | 4.1 (³JPC) | |
| Ethyltriphenylphosphonium bromide [4][5][6][7] | C1 (ipso-phenyl) | 117.8 (d) | 87.0 (¹JPC) |
| C2/C6 (ortho-phenyl) | 133.8 (d) | 10.0 (²JPC) | |
| C3/C5 (meta-phenyl) | 130.5 (d) | 12.8 (³JPC) | |
| C4 (para-phenyl) | 135.2 (d) | 2.9 (⁴JPC) | |
| α-CH₂ (P-CH₂) | 22.5 (d) | 50.0 (¹JPC) | |
| β-CH₃ | 8.5 (d) | 4.0 (²JPC) |
Note: The predicted values for this compound are based on the established trends observed in the experimental data of the comparative compounds. The presence of the electron-withdrawing bromine atom on the γ-carbon is expected to cause a downfield shift for the β- and γ-carbons compared to the unsubstituted propyl chain.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality ¹³C NMR spectra of phosphonium salts requires careful consideration of experimental parameters. The following is a generalized protocol that serves as a robust starting point.
1. Sample Preparation:
-
Dissolve 20-50 mg of the phosphonium salt in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the solubility of the specific salt.
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a minimum field strength of 400 MHz for protons (¹H), which corresponds to a ¹³C frequency of approximately 100 MHz.
-
A broadband or dual-channel probe is required. For optimal results, a triple-resonance probe capable of observing ¹³C while decoupling both ¹H and ³¹P is highly recommended.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range of both aromatic and aliphatic carbons.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially the quaternary ipso-carbon of the phenyl rings.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Decoupling:
-
¹H Decoupling: Standard broadband proton decoupling (e.g., cpd or waltz16) should be applied during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings.
-
³¹P Decoupling (Optional but Recommended): For unambiguous assignment, acquiring a second spectrum with simultaneous ¹H and ³¹P decoupling is highly beneficial. This will collapse the phosphorus-carbon couplings, resulting in sharp singlets for each carbon, which can then be compared to the proton-decoupled spectrum to identify the carbons coupled to phosphorus.
-
Interpretation of the ¹³C NMR Spectrum: A Causal Analysis
The predicted ¹³C NMR spectrum of this compound can be understood by dissecting the electronic effects within the molecule.
The Phenyl Groups:
The four distinct signals for the phenyl carbons arise from the symmetry of the triphenylphosphonium moiety.
-
Ipso-Carbon (C1): This carbon, directly attached to the phosphorus, experiences the strongest one-bond coupling (¹JPC) with a large value of around 85-90 Hz. Its chemical shift is significantly upfield compared to the other aromatic carbons due to the shielding effect of the phosphorus atom.
-
Ortho-Carbons (C2/C6): These carbons show a two-bond coupling (²JPC) to the phosphorus atom, typically in the range of 10-12 Hz.
-
Meta-Carbons (C3/C5): The three-bond coupling (³JPC) for these carbons is usually slightly larger than the two-bond coupling, around 12-14 Hz.
-
Para-Carbon (C4): The four-bond coupling (⁴JPC) is the smallest, often only a few Hertz, and may not always be resolved.
The Propyl Chain:
The chemical shifts and coupling constants of the propyl chain carbons are highly diagnostic.
-
α-CH₂: This carbon is directly bonded to the positively charged phosphorus atom, resulting in a significant downfield shift and a large one-bond coupling constant (¹JPC) of approximately 48-52 Hz.
-
β-CH₂: The influence of the phosphorus atom extends to the β-carbon, which exhibits a two-bond coupling (²JPC) of around 15-18 Hz.
-
γ-CH₂: The terminal carbon is attached to an electronegative bromine atom, which will cause a downfield shift compared to an unsubstituted propyl group. The three-bond coupling to phosphorus (³JPC) is expected to be the smallest of the aliphatic couplings, in the range of 4-6 Hz.
Visualizing the Structure and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key through-bond correlations that are observed in its ¹³C NMR spectrum.
Sources
- 1. Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR spectrum [chemicalbook.com]
- 2. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyltriphenylphosphonium bromide | TEP | C20H20BrP - Ereztech [ereztech.com]
- 7. thechemco.com [thechemco.com]
A Comparative Guide to the Mass Spectrometry Analysis of (3-Bromopropyl)triphenylphosphonium bromide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is a cornerstone of reliable and reproducible synthetic chemistry. (3-Bromopropyl)triphenylphosphonium bromide, a widely utilized Wittig reagent and synthetic building block, is no exception. Its purity and structural integrity, often confirmed by mass spectrometry, are critical for successful outcomes in complex organic syntheses. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound and its alternatives, offering field-proven insights and experimental data to aid in its effective characterization.
Introduction to this compound and its Synthetic Utility
This compound is a phosphonium salt extensively used in organic synthesis, most notably as a precursor to a Wittig reagent for the introduction of a bromopropylidene group.[1][2] Beyond the Wittig reaction, it serves as a versatile reagent in various transformations, including nucleophilic substitutions and the synthesis of functionalized polymers. Given its pivotal role, a thorough understanding of its mass spectrometric fingerprint is essential for reaction monitoring, quality control, and the identification of potential byproducts.
Principles of Mass Spectrometry Analysis of Phosphonium Salts
Electrospray ionization (ESI) is the premier soft ionization technique for the analysis of polar and charged species like phosphonium salts.[3][4] ESI allows for the gentle transfer of the intact phosphonium cation from solution to the gas phase, minimizing in-source fragmentation and providing a clear molecular ion peak. Subsequent fragmentation for structural elucidation is typically achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The positive charge is localized on the phosphorus atom, making the triphenylphosphine moiety a common point of fragmentation. Additionally, the nature of the alkyl chain and any substituents significantly influences the fragmentation pathways observed.
Mass Spectrometry of this compound: A Detailed Look
Upon ESI-MS analysis, this compound is expected to show a prominent signal corresponding to the intact cation, [C₂₁H₂₁BrP]⁺. The subsequent CID (MS/MS) of this precursor ion will induce fragmentation, providing structural information.
Expected Fragmentation Pathways:
A primary fragmentation pathway involves the cleavage of the C-P bond, leading to the highly stable triphenylphosphine cation or related fragments. Another key fragmentation is the loss of the bromoalkyl chain. The presence of the bromine atom introduces a characteristic isotopic pattern due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes, which can aid in fragment identification.
A Comparative Analysis with Alternative Reagents
To provide a comprehensive understanding, we will compare the mass spectrometric behavior of this compound with two structurally related alternatives: (3-Chloropropyl)triphenylphosphonium bromide and Butyltriphenylphosphonium bromide. This comparison will highlight the influence of the halogen substituent and the alkyl chain length on the fragmentation patterns.
Alternative 1: (3-Chloropropyl)triphenylphosphonium bromide
Replacing the bromine with a chlorine atom is expected to alter the fragmentation pattern due to the different bond strength of the C-Cl bond compared to the C-Br bond.
Alternative 2: Butyltriphenylphosphonium bromide
This alternative lacks a halogen substituent, providing a baseline for understanding the fragmentation of a simple alkyltriphenylphosphonium salt.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometric data for this compound and its selected alternatives. The data is based on anticipated ESI-MS analysis.
| Compound | Chemical Formula | Molecular Weight of Cation | Expected m/z of Cation [M]⁺ | Major Expected Fragment Ions (m/z) |
| This compound | C₂₁H₂₁Br₂P | 463.98 | 383/385 | 262 (Triphenylphosphine), Loss of HBr, fragments of the alkyl chain |
| (3-Chloropropyl)triphenylphosphonium bromide | C₂₁H₂₁BrClP | 419.72 | 339/341 | 262 (Triphenylphosphine), Loss of HCl, fragments of the alkyl chain |
| Butyltriphenylphosphonium bromide | C₂₂H₂₄BrP | 399.30 | 319 | 262 (Triphenylphosphine), Loss of butane, fragments of the alkyl chain |
Experimental Workflow for Comparative Analysis
To obtain the comparative data presented, the following experimental workflow is recommended:
Caption: A generalized workflow for the comparative mass spectrometry analysis of phosphonium salts.
Detailed Experimental Protocol: ESI-MS/MS of this compound
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in protonation and enhances the ESI signal.
2. Mass Spectrometer Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Analyzer Mode: Resolution
3. MS Scan:
-
Mass Range: m/z 100-1000
-
Acquire a full scan spectrum to identify the [M]⁺ ion of (3-Bromopropyl)triphenylphosphonium.
4. MS/MS Scan:
-
Precursor Ion Selection: Isolate the [M]⁺ ion.
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern at different energies. This allows for the identification of both low-energy and high-energy fragments.
Interpreting the Fragmentation: A Deeper Dive
The fragmentation of these phosphonium salts is governed by the stability of the resulting ions and neutral losses.
Caption: Comparative fragmentation pathways of the target compound and its alternatives.
The common fragment at m/z 262, corresponding to the triphenylphosphine cation ([Ph₃P]⁺), is a strong indicator of the core structure. The differential losses (HBr, HCl, or butane) provide clear evidence of the nature of the alkyl chain and its substituent, allowing for unambiguous identification and differentiation of these reagents.
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its analogs is a powerful tool for their characterization. By employing ESI-MS/MS, researchers can confirm the molecular weight and gain detailed structural information through the analysis of fragmentation patterns.
Key Takeaways for Researchers:
-
ESI is the preferred ionization method for these phosphonium salts due to its soft nature.
-
Tandem mass spectrometry (MS/MS) is essential for structural elucidation.
-
The triphenylphosphine cation (m/z 262) is a characteristic fragment for this class of compounds.
-
The fragmentation of the alkyl chain is diagnostic and allows for the differentiation of closely related structures.
-
Careful tuning of collision energy can provide more comprehensive fragmentation information.
By following the protocols and understanding the fragmentation behaviors outlined in this guide, researchers can confidently identify and assess the quality of this compound and related reagents, ensuring the integrity of their synthetic endeavors.
References
-
ResearchGate. ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a.... [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. [Link]
-
ResearchGate. Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted.... [Link]
-
Chemsrc. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. [Link]
-
PubChem. Butyltriphenylphosphonium bromide. [Link]
-
Jinan Future chemical Co.,Ltd. Butyltriphenylphosphonium bromide CAS: 1779-51-7. [Link]
-
PubMed Central. Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
NIST WebBook. Methyltriphenylphosphonium bromide. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
R Discovery. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.. [Link]
-
Amanote Research. (3-Chloropropyl)triphenylphosphonium Bromide. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
-
NIH. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]
-
ResearchGate. (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
NIST WebBook. Benzene, (3-chloropropyl)-. [Link]
Sources
An In-Depth Comparative Guide to the FT-IR Spectrum of (3-Bromopropyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (3-Bromopropyl)triphenylphosphonium bromide, a crucial reagent in various organic syntheses, including the Wittig reaction. Understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document will objectively compare its spectrum with those of its precursors, triphenylphosphine and 1,3-dibromopropane, supported by experimental data and established spectroscopic principles.
The Principle of FT-IR Spectroscopy in Compound Characterization
FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb light at characteristic wavenumbers, creating a unique spectral fingerprint. By analyzing the absorption bands in an FT-IR spectrum, we can deduce the presence of specific chemical bonds and functional groups, thereby confirming the structure of a compound. For a crystalline solid like this compound, the KBr pellet method is a standard sample preparation technique, ensuring a uniform dispersion of the analyte for accurate spectral acquisition.[1][2]
Experimental Protocol: KBr Pellet Preparation for FT-IR Analysis
The quality of an FT-IR spectrum is highly dependent on proper sample preparation. The following protocol outlines the steps for creating a high-quality KBr pellet, a common and effective method for analyzing solid samples.
Materials:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional)
Protocol:
-
Drying: Gently dry the KBr powder under an infrared lamp or in an oven to eliminate any absorbed moisture, which can cause significant interference in the spectrum.[2]
-
Grinding: In the agate mortar, grind a small amount (1-2 mg) of the this compound sample into a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the die of the pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Below is a workflow diagram illustrating the KBr pellet preparation process.
Caption: Workflow for KBr Pellet Preparation and FT-IR Analysis.
Comparative Spectral Analysis
The FT-IR spectrum of this compound is best understood by comparing it to the spectra of its starting materials: triphenylphosphine and 1,3-dibromopropane. This comparison allows for the clear identification of spectral features that arise from the formation of the phosphonium salt.
FT-IR Spectrum of this compound
The FT-IR spectrum of this compound exhibits a combination of absorption bands characteristic of both the triphenylphosphonium cation and the bromopropyl chain.
Key Spectral Features:
-
Aromatic C-H Stretching: Bands observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl rings.
-
Aliphatic C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the propyl chain.
-
Aromatic C=C Stretching: The sharp peaks in the 1400-1600 cm⁻¹ range are due to the carbon-carbon double bond stretching within the phenyl rings.
-
P-Ph Stretching: A characteristic absorption band for the P-Ph bond is typically observed.
-
C-Br Stretching: A band in the lower frequency region (typically 500-700 cm⁻¹) can be attributed to the C-Br stretching vibration.
Comparison with Precursors
To highlight the formation of the phosphonium salt, we will now compare its spectrum with those of triphenylphosphine and 1,3-dibromopropane.
Table 1: Comparison of FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Triphenylphosphine | 1,3-Dibromopropane | This compound |
| Aromatic C-H Stretch | ~3050 | - | ~3050 |
| Aliphatic C-H Stretch | - | ~2960, ~2870 | ~2950, ~2860 |
| Aromatic C=C Stretch | ~1585, ~1480, ~1435 | - | ~1588, ~1485, ~1438 |
| P-Ph Vibration | ~1100, ~740, ~690 | - | ~1110, ~750, ~720, ~690 |
| C-Br Stretch | - | ~640, ~560 | ~630 |
Interpretation of the Comparison:
-
The spectrum of this compound clearly retains the characteristic absorptions of the triphenylphosphine moiety, including the aromatic C-H and C=C stretching bands, as well as the P-Ph vibrations.[3]
-
The presence of aliphatic C-H stretching bands in the product's spectrum, which are absent in triphenylphosphine, confirms the incorporation of the propyl chain.
-
The C-Br stretching frequency in the product is similar to that observed in 1,3-dibromopropane, indicating the presence of the bromoalkyl group.[4]
-
Crucially, the formation of the phosphonium salt leads to shifts in the P-Ph vibrational frequencies and the appearance of new bands in the fingerprint region, providing a unique spectral signature for the product.
Detailed Vibrational Mode Assignments
A more in-depth look at the vibrational modes provides a clearer understanding of the molecular structure.
This compound
-
~3050 cm⁻¹: Aromatic C-H stretching vibrations of the phenyl rings.
-
~2950, ~2860 cm⁻¹: Asymmetric and symmetric stretching vibrations of the CH₂ groups in the propyl chain.
-
~1588, ~1485, ~1438 cm⁻¹: C=C stretching vibrations within the aromatic rings. The band around 1438 cm⁻¹ is also characteristic of the P-Ph bond.
-
~1110 cm⁻¹: P-Ph stretching vibration.
-
~750, ~720, ~690 cm⁻¹: Out-of-plane C-H bending of the monosubstituted phenyl rings.
-
~630 cm⁻¹: C-Br stretching vibration.
Triphenylphosphine (Alternative)
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1585, ~1480, ~1435 cm⁻¹: Aromatic C=C stretching. The band at 1435 cm⁻¹ is a well-known characteristic absorption for the P-Ph moiety.[3]
-
~1100 cm⁻¹: In-plane C-H bending of the phenyl rings.
-
~740, ~690 cm⁻¹: Out-of-plane C-H bending of the monosubstituted phenyl rings.
1,3-Dibromopropane (Alternative)
-
~2960, ~2870 cm⁻¹: Asymmetric and symmetric CH₂ stretching.[4]
-
~1440 cm⁻¹: CH₂ scissoring (bending) vibration.
-
~1250 cm⁻¹: CH₂ wagging vibration.
-
~640, ~560 cm⁻¹: C-Br stretching vibrations. The presence of two bands is due to the different conformational isomers (gauche and anti).
The following diagram illustrates the key structural features and their corresponding FT-IR absorption regions.
Caption: Key Functional Groups and Their IR Absorption Regions.
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint for its structural identification. Through a comparative analysis with its precursors, triphenylphosphine and 1,3-dibromopropane, the key spectral changes upon formation of the phosphonium salt are evident. The presence of characteristic bands for the triphenylphosphonium group, coupled with the absorptions from the bromopropyl chain, confirms the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers in accurately interpreting the FT-IR spectrum of this important chemical compound, ensuring the integrity of their synthetic work.
References
-
Olori, A., Di Pietro, P. and Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 3. rsc.org [rsc.org]
- 4. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Wittig Reagents: Comparing (3-Bromopropyl)triphenylphosphonium bromide and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of the phosphonium salt, the precursor to the reactive ylide, is critical in determining the yield, stereoselectivity (E/Z ratio), and functional group compatibility of this powerful transformation. This guide provides an in-depth comparison of (3-Bromopropyl)triphenylphosphonium bromide with other commonly employed Wittig reagents, supported by experimental data and protocols to aid in your synthetic strategy.
The Wittig Reaction: A Brief Overview
First disclosed by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[1] The ylide is typically generated in situ by the deprotonation of a phosphonium salt with a strong base.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the substituents on the ylide. Ylides are generally classified into three categories:
-
Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups and are highly reactive. They typically favor the formation of (Z)-alkenes.[2]
-
Stabilized Ylides: With electron-withdrawing groups (e.g., esters, ketones), these ylides are less reactive but more stable. They predominantly yield (E)-alkenes.[2]
-
Semi-stabilized Ylides: These ylides have substituents like phenyl or vinyl groups that offer moderate stabilization. The stereoselectivity can be variable and highly dependent on reaction conditions.
This compound: A Versatile Reagent for Functionalization
This compound is a valuable Wittig reagent that contains a reactive bromine atom. This functionality allows for further synthetic transformations after the olefination step, making it a versatile building block in multi-step syntheses. The ylide generated from this salt is considered unstabilized due to the electron-donating nature of the alkyl chain, which generally leads to a preference for the (Z)-alkene product.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C21H21Br2P |
| Molar Mass | 464.17 g/mol |
| Melting Point | 228-230 °C |
| Appearance | White to off-white crystalline powder |
Comparative Analysis of Wittig Reagents
To provide a clear comparison, we will consider the reaction of various Wittig reagents with a model substrate, benzaldehyde. The choice of reagent significantly impacts both the yield and the stereochemical outcome of the resulting alkene.
| Wittig Reagent | Ylide Type | Aldehyde | Product(s) | Yield (%) | E/Z Ratio | Reference |
| This compound | Unstabilized | Aldehyde from oxidation of 4-(tert-butyldimethylsilyloxy)butanol | (Z)- and (E)-1-Bromo-4-(tert-butyldimethylsilyloxy)hept-3-ene | Not specified | Not specified | [3] |
| Propyltriphenylphosphonium bromide | Unstabilized | Benzaldehyde | (Z)- and (E)-1-Phenyl-1-butene | Not specified | Not specified | [4] |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | Cinnamaldehyde | (E,E)-1,4-Diphenyl-1,3-butadiene | 22 | Predominantly E | [5] |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | Benzaldehyde | Ethyl cinnamate | Excellent | Predominantly E | [6][7] |
Note: The data presented is compiled from various sources and reaction conditions may differ. Direct comparison under identical conditions is ideal for rigorous analysis.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Alternative
For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction.[8] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is much easier to remove during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.
| Phosphonate Reagent | Aldehyde | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | High | >95:5 | [8][9] |
| Triethyl phosphonoacetate | n-Propanal | Not Specified | 95:5 | [8] |
| Triethyl phosphonoacetate | Isobutyraldehyde | Not Specified | 84:16 | [8] |
Experimental Protocols
General Wittig Reaction Mechanism
Caption: General workflow of the Wittig reaction.
Protocol 1: Wittig Reaction with this compound
This protocol is adapted from a literature procedure for the olefination of a protected alcohol.[3]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Slowly add potassium tert-butoxide (1.1 mmol) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation. The solution will typically turn a characteristic color (often orange or deep red).
-
Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium chloride (Phase-Transfer Conditions)
This is a robust protocol for the synthesis of stilbene derivatives.[10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Aldehyde (e.g., 9-anthraldehyde)
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and the aldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add 50% aqueous NaOH dropwise. The reaction is biphasic, and efficient stirring is crucial.
-
Continue stirring vigorously at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters.[8]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The selection of a Wittig reagent is a critical decision in the planning of an organic synthesis. This compound offers the advantage of a handle for further functionalization, and as an unstabilized ylide precursor, it is expected to favor the formation of (Z)-alkenes. For the synthesis of simple alkyl-substituted alkenes, reagents like propyltriphenylphosphonium bromide are suitable. When a benzylidene group is desired, benzyltriphenylphosphonium chloride is a common choice, although its stereoselectivity can be modest. For the highly stereoselective synthesis of (E)-alkenes, particularly α,β-unsaturated esters, stabilized ylides such as (carbethoxymethylene)triphenylphosphorane or, more advantageously, the Horner-Wadsworth-Emmons reaction, are the methods of choice. The HWE reaction, with its ease of purification and high (E)-selectivity, often represents the superior strategy for these transformations. Careful consideration of the desired product's stereochemistry and the overall synthetic plan will guide the researcher to the most appropriate olefination method.
References
-
Mastering Wittig Reactions: The Role of Propyl Triphenylphosphonium Bromide. (n.d.). Retrieved January 9, 2026, from [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. (n.d.). Retrieved January 9, 2026, from [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. (2021, April 28). Retrieved January 9, 2026, from [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). Retrieved January 9, 2026, from [Link]
-
-
A Solvent Free Wittig Reaction. (n.d.). Retrieved January 9, 2026, from [Link]
-
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. (2004). Journal of Chemical Education, 81(9), 1337. [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (n.d.). Retrieved January 9, 2026, from [Link]
-
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (2005). Green Chemistry, 7(10), 733-735. [Link]
-
I performed a Wittig reaction to prepare (E)/(Z)-stilbene, but I am having trouble because there are two - Brainly. (2023, August 18). Retrieved January 9, 2026, from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2015). World Journal of Chemical Education, 3(5), 103-108. [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2006). Arkivoc, 2006(6), 145-152. [Link]
-
Please write a chemical equation for benzaldehyde and (carbethoxymethylene)triphenylphosphorane to show how - brainly.com. (2023, August 8). Retrieved January 9, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). Retrieved January 9, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved January 9, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wittig Synthesis of Alkenes - Odinity. (2013, November 16). Retrieved January 9, 2026, from [Link]
-
6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved January 9, 2026, from [Link]
-
Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. (2018). Chem, 4(11), 2656-2668. [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 9, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 9, 2026, from [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). Retrieved January 9, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. nbinno.com [nbinno.com]
- 5. odinity.com [odinity.com]
- 6. webassign.net [webassign.net]
- 7. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. www1.udel.edu [www1.udel.edu]
Navigating Olefination: A Comparative Guide to Alternatives for (3-Bromopropyl)triphenylphosphonium bromide
For the discerning researcher in organic synthesis and drug development, the construction of carbon-carbon double bonds is a foundational yet nuanced task. The Wittig reaction, a cornerstone of olefination chemistry, often employs reagents like (3-bromopropyl)triphenylphosphonium bromide to introduce a three-carbon unit, which can be a precursor to cyclopropyl groups or other functionalities. While effective, the classical Wittig approach is not without its challenges, including issues with stereoselectivity and the often-problematic removal of triphenylphosphine oxide byproduct. This guide provides an in-depth, objective comparison of viable alternatives, supported by experimental data, to empower chemists with the knowledge to select the optimal tool for their specific synthetic challenge.
The Benchmark: Wittig Olefination with this compound
The reaction of this compound with a carbonyl compound, typically an aldehyde or ketone, proceeds via the corresponding phosphonium ylide. This ylide, generated in situ by deprotonation with a strong base, then attacks the carbonyl carbon to form a betaine intermediate, which subsequently collapses to the desired alkene and triphenylphosphine oxide. A key application of this specific reagent is in the synthesis of vinylcyclopropanes or related structures, where the bromoalkyl chain offers a handle for subsequent transformations.
Key Characteristics:
-
Broad Applicability: Reacts with a wide range of aldehydes and ketones.
-
Byproduct Challenge: The removal of triphenylphosphine oxide can be difficult, especially on a large scale.
-
Stereoselectivity: Often provides a mixture of E/Z isomers, with selectivity being highly dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) Reaction: Superior E-Selectivity and Facile Purification
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides.[1][2] These carbanions are generally more nucleophilic and less basic than their phosphonium counterparts.[2] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed by aqueous workup, streamlining the purification process.[3]
The HWE reaction typically shows excellent E-selectivity, especially with stabilized phosphonates.[4][5] This is attributed to the thermodynamic equilibration of the intermediate oxaphosphetane to the more stable trans-isomer before elimination.[5][6]
The Still-Gennari Modification for Z-Alkenes
For instances where the Z-alkene is the desired product, the Still-Gennari modification of the HWE reaction is the method of choice.[6][7] This protocol employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[6][8] These conditions favor kinetic control, leading to the rapid and irreversible formation of the cis-oxaphosphetane intermediate, which then collapses to the Z-alkene with high stereoselectivity.[6][9]
Experimental Protocol: Still-Gennari Olefination [6]
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol) in THF or toluene and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
Workflow for Still-Gennari Olefination
Caption: Workflow for Z-alkene synthesis via Still-Gennari olefination.
The Peterson Olefination: Stereochemical Divergence at Your Fingertips
The Peterson olefination is a versatile method that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[10][11] A key feature of this reaction is the ability to control the stereochemical outcome by choosing the elimination conditions of the intermediate β-hydroxysilane.[10][12] Acid-catalyzed elimination proceeds via an anti-elimination pathway to afford one stereoisomer, while base-catalyzed elimination occurs through a syn-elimination to yield the opposite stereoisomer.[13][14] This provides a powerful tool for accessing either the E- or Z-alkene from a common intermediate.[10]
The byproducts of the Peterson olefination are siloxanes, which are often volatile and easily removed, simplifying product isolation.[14]
Experimental Protocol: Peterson Olefination (Base-Catalyzed) [13]
-
To a solution of the ketone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under an inert atmosphere, add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol (100 mL) and p-toluenesulfonic acid (10.0 eq) and stir for 2 hours.
-
Quench the mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin (86% yield).
Sources
- 1. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Peterson Olefination [organic-chemistry.org]
- 13. Peterson Olefination | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to the X-ray Crystal Structure of (3-Bromopropyl)triphenylphosphonium Bromide
This guide provides an in-depth analysis of the single-crystal X-ray structure of (3-Bromopropyl)triphenylphosphonium bromide, a versatile reagent in synthetic organic chemistry. We will explore its synthesis, crystallization, and solid-state conformation, drawing objective comparisons with structurally related phosphonium salts. The experimental data and protocols herein are presented to support researchers, scientists, and professionals in drug development by offering a clear understanding of this compound's fundamental structural characteristics.
Introduction: Significance of Phosphonium Salts in Synthesis
Phosphonium salts are a cornerstone of modern organic synthesis, most famously serving as precursors to phosphorus ylides for the Wittig reaction, a reliable method for alkene synthesis from carbonyl compounds.[1][2] this compound (CAS 3607-17-8) is a prominent member of this class, valued not only for olefination reactions but also as a reactant in C-H activation, cycloisomerizations, and the synthesis of functionalized polymers.[3][4] Its utility extends into medicinal chemistry, where it has been investigated for potential antiparasitic properties and as an inhibitor of cancer stem-like cells.[5][6]
Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is paramount. The crystal structure dictates key physical properties such as stability, solubility, and hygroscopicity, and can provide insights into the molecule's reactivity.[7] This guide presents the crystallographic data for this compound and compares it with its propyl and 3-chloropropyl analogues to elucidate the subtle yet significant influence of the alkyl chain and terminal halogen on its molecular conformation and crystal packing.
Synthesis and Crystallization: From Reagents to Single Crystals
The preparation of high-quality single crystals suitable for X-ray diffraction begins with the synthesis of a pure compound. The most common and efficient synthesis of this compound involves the quaternization of triphenylphosphine.[8]
Experimental Protocol 1: Synthesis
This protocol is a synthesized procedure based on established methods.[9][10]
Objective: To synthesize this compound from triphenylphosphine and 1,3-dibromopropane.
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
1,3-Dibromopropane (Br(CH₂)₃Br)
-
Toluene, anhydrous
-
Reaction flask with reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Setup: In a 1 L three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve triphenylphosphine (100 g) in anhydrous toluene (500 mL). A nitrogen atmosphere is crucial to prevent the oxidation of triphenylphosphine.
-
Reagent Addition: While stirring the solution, slowly add 1,3-dibromopropane (77 g).[10] The use of a slight excess of the dibromoalkane is common, but in this case, the stoichiometry is kept close to 1:1 to form the desired monophosphonium salt.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C for toluene) and maintain for 17-20 hours.[9][10] The product, being a salt, is insoluble in toluene and will precipitate out of the solution as a white solid.
-
Isolation: After the reaction period, cool the suspension to room temperature. Collect the white crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with fresh toluene (2 x 100 mL) to remove any unreacted starting materials. Dry the product under vacuum at 60°C to yield pure this compound. The expected melting point is in the range of 228-230°C.[3][11]
Experimental Protocol 2: Single Crystal Growth
Objective: To grow X-ray quality single crystals of this compound.
Rationale: The choice of solvent is critical for successful crystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on known solubility data, methanol or chloroform are good candidates.[3] Slow cooling is the key to forming large, well-ordered crystals rather than polycrystalline powder.
Materials:
-
Synthesized this compound
-
Methanol, reagent grade
-
Small Erlenmeyer flask with a loose-fitting cap (or watch glass)
-
Hot plate
Procedure:
-
Dissolution: In a small Erlenmeyer flask, add a small amount of the synthesized phosphonium salt. Add methanol dropwise while gently warming the mixture on a hot plate until the solid completely dissolves. The goal is to create a saturated solution at an elevated temperature.
-
Slow Cooling: Cover the flask with a watch glass or a loosely fitted cap and set it aside in a vibration-free location. Allow the solution to cool slowly to room temperature overnight. Rapid cooling should be avoided as it promotes rapid precipitation and the formation of small crystals.
-
Crystal Formation: As the solution cools, the solubility of the salt will decrease, leading to the formation of single crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the supernatant liquid. Isolate a single crystal using a spatula or forceps for mounting on the diffractometer.
The Crystallography Workflow: A Step-by-Step Overview
The determination of a molecular structure from a single crystal involves a standardized workflow. This process transforms a physical crystal into a refined 3D atomic model.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Structural Analysis and Comparison
The crystal structure of this compound was solved and reported by Czerwinski & Ponnuswamy.[12][13] The asymmetric unit contains one phosphonium cation and one bromide anion.
Caption: Cation of this compound.
The central phosphorus atom adopts a nearly ideal tetrahedral geometry, which is characteristic of phosphonium salts.[14] The three phenyl rings are arranged in a propeller-like conformation. A key structural feature is the conformation of the bromopropyl chain. In the solid state, this chain adopts an extended conformation.[13]
Comparative Structural Data
To understand the influence of substituents on the crystal packing, we compare the crystallographic data of the title compound with its non-halogenated propyl and 3-chloropropyl analogues.
| Parameter | This compound[12] | (3-Chloropropyl)triphenylphosphonium bromide[14] | Propyltriphenylphosphonium bromide[15] |
| Formula | C₂₁H₂₁Br₂P | C₂₁H₂₁ClP⁺·Br⁻ | C₂₁H₂₂BrP |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P 1 2₁/c 1 |
| a (Å) | 11.165 | 11.0708 | 10.7932 |
| b (Å) | 10.160 | 10.0435 | 9.8543 |
| c (Å) | 17.614 | 17.5740 | 17.8692 |
| β (°) ** | 104.99 | 104.973 | 103.9670 |
| Volume (ų) ** | 1930.08 | 1887.70 | 1848.16 |
| Z | 4 | 4 | 4 |
Analysis of Comparison:
All three compounds crystallize in the same monoclinic space group, P2₁/c, indicating a similar overall packing strategy. However, there are notable differences:
-
Unit Cell Volume: The volume of the unit cell decreases from the bromo- to the chloro- to the non-halogenated propyl analogue. This trend directly correlates with the decreasing size of the substituent on the propyl chain (Br > Cl > H).
-
Conformation: The 3-chloropropyl group adopts a staggered conformation with a C–C–C–Cl torsion angle of -72.0°.[14] The bromopropyl moiety is also in an extended conformation.[13] These conformations minimize steric hindrance within the molecule.
-
Intermolecular Interactions: In the chloro-analogue, C–H···Br contacts are observed, which link the cations and anions into a double zigzag chain.[14] Similar hydrogen bonding and van der Waals interactions are expected to govern the packing in the bromo-analogue, influencing its crystal lattice energy and physical properties.
Conclusion
The X-ray crystal structure of this compound reveals a well-ordered solid-state arrangement characterized by a tetrahedral phosphorus center and an extended bromopropyl chain. Comparative analysis with its chloro- and non-halogenated analogues demonstrates that while the overall packing motif is conserved, the unit cell dimensions are logically dependent on the steric bulk of the terminal substituent. This fundamental structural knowledge is crucial for rationalizing the compound's physical properties and its reactivity in the diverse chemical transformations for which it is employed.
References
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. (n.d.). Google Patents.
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Paulus, S., KLAPÖTKE, T. M., & Mayer, P. (2007). (3-Chloropropyl)triphenylphosphonium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. Retrieved from [Link]
-
Phosphonium salts and P-ylides. (2016). Organophosphorus Chemistry, 45, 239-281. Retrieved from [Link]
-
Wittig reagents. (n.d.). Wikipedia. Retrieved from [Link]
-
CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. (n.d.). Chemsrc. Retrieved from [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). Molecules, 25(24), 5897. Retrieved from [Link]
-
Reagent choice in the formation of Wittig reagent. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Czerwinski, E. W. (1988). Structure of antischistosome compounds. IV. This compound. Acta Crystallographica Section C: Crystal Structure Communications, 44(5), 865-868. (Note: URL not directly available, but citation points to the primary literature). A summary is available at [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Kennesaw State University ScholarWorks. Retrieved from [Link]
-
Synthesis and Crystal Structure of Novel Phosphonium Salt. (2013). International Journal of Molecular Sciences, 14(5), 9749-9761. Retrieved from [Link]
-
Propyltriphenylphosphonium bromide. (n.d.). PubChem. Retrieved from [Link]
-
Rapid synthesis of this compound or iodide. (2014). Chemistry & Technology of Fuels & Oils, 50(4), 323-326. Retrieved from [Link]
-
Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. (2004). Chemical Society Reviews, 33(2), 83-91. Retrieved from [Link]
-
Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. (n.d.). Study.com. Retrieved from [Link]
-
Synthesis, crystal structures, and quantum chemical calculations of Novel Phosphonium Salt-1,5-diphospha-3-phosphonia-tricyclo pentane cations. (2000). Organometallics, 19(24), 5084-5091. Retrieved from [Link]
-
Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Supporting Information for: A Unified Strategy for the Synthesis of the Isomeric Pyridyl-Substituted Cyclooctadienes. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]
-
Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (2020). Journal of Materials Chemistry A, 8(21), 10846-10857. Retrieved from [Link]
-
This compound. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]
- 6. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- 7. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. This compound | 3607-17-8 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. chembk.com [chembk.com]
- 12. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. (3-Chloropropyl)triphenylphosphonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Determination of (3-Bromopropyl)triphenylphosphonium bromide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of Wittig reagents and pharmaceutical intermediates, the purity of starting materials is paramount.[1][2][3] (3-Bromopropyl)triphenylphosphonium bromide, a key reagent in various organic syntheses, is no exception. Its efficacy and the integrity of the subsequent reactions are directly correlated with its purity. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Criticality of Purity for a Wittig Reagent Precursor
This compound serves as a precursor to a phosphorus ylide, a reactive intermediate in the Wittig reaction for the formation of alkenes from carbonyls.[2][3] The presence of impurities can lead to several undesirable outcomes:
-
Side Reactions: Impurities may react with the base or the carbonyl compound, leading to a complex mixture of products and reducing the yield of the desired alkene.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect molar ratio calculations, impacting reaction efficiency.
-
Contamination of the Final Product: Impurities can be carried through the reaction sequence, complicating purification and potentially affecting the biological activity or material properties of the final product.
Given these considerations, a robust analytical strategy for purity assessment is not merely a quality control measure but a cornerstone of successful and reproducible research and development.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method hinges on a balance of factors including specificity, sensitivity, accuracy, precision, and the resources available. Here, we compare the most pertinent techniques for the analysis of this compound.
| Analytical Method | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating complex mixtures, quantitative accuracy, and suitability for stability-indicating assays.[4] | Requires method development, may not be suitable for highly polar or non-UV active impurities without specialized detectors. | Routine quality control, purity assay, and identification of process-related impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte, and detects a wide range of impurities. | Lower sensitivity compared to HPLC-UV, can be complex to interpret for mixtures, and requires relatively pure samples for straightforward analysis. | Structural elucidation, definitive identification, and absolute purity determination (qNMR). |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information, and can be used for structural elucidation through fragmentation analysis. | Can be challenging for quantitative analysis without an internal standard, and ionization efficiency can vary between compounds. | Molecular weight confirmation, impurity identification, and trace analysis. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides the elemental composition (C, H, N, etc.) of the sample, which can be used to confirm the empirical formula. | Does not provide information on the nature of impurities, requires a relatively large amount of sample, and is sensitive to the presence of residual solvents and inorganic salts. | Confirmation of the empirical formula of a new batch or synthesized compound. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a quaternary phosphonium salt like this compound, which is ionic and possesses a UV-active triphenylphosphine moiety, reversed-phase HPLC with UV detection is the method of choice. The challenge lies in achieving good peak shape and resolution for the highly polar analyte and potential impurities. The use of an ion-pairing reagent or a mixed-mode column can be advantageous.[5][6]
Trustworthiness: A validated HPLC method provides confidence in the reported purity values. Validation parameters should include specificity, linearity, accuracy, precision, and robustness, in line with established guidelines.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of the mobile phase. Further dilute as necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ³¹P NMR are powerful tools for the analysis of phosphonium salts. ¹H NMR provides a detailed map of the proton environments, allowing for the identification of the main compound and any organic impurities.[7] ³¹P NMR is particularly useful for identifying phosphorus-containing impurities, such as triphenylphosphine oxide, a common byproduct. For quantitative analysis (qNMR), a certified internal standard with a known purity is co-dissolved with the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.[6][8]
Trustworthiness: qNMR is considered a primary ratio method of measurement, meaning it can provide a direct and highly accurate determination of purity without the need for a calibration curve of the analyte itself.[9]
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Representative qNMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal relaxation.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for pre-charged molecules like phosphonium salts. High-resolution mass spectrometry (HRMS) can provide the exact mass of the cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and helping to identify unknown impurities.[10]
Trustworthiness: The accurate mass measurement provided by HRMS is a powerful tool for confirming the identity of the main component and for proposing the structures of unknown impurities.
Expected Fragmentation Pattern:
The primary ion observed in the positive ion mode ESI-MS spectrum will be the cation of this compound, [C₂₁H₂₁BrP]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[1]
Common fragmentation pathways in MS/MS would likely involve:
-
Loss of HBr: leading to an allyltriphenylphosphonium ion.
-
Cleavage of the propyl chain: generating various fragment ions.
-
Loss of a phenyl group: from the triphenylphosphine moiety.
Experimental Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry analysis.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage of carbon, hydrogen, and other elements in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close match provides strong evidence for the compound's identity and purity, particularly with respect to inorganic impurities.
Trustworthiness: While not informative about the nature of organic impurities, it is a fundamental technique for verifying the elemental composition of a synthesized compound.
Theoretical vs. Expected Values for C₂₁H₂₁Br₂P:
-
Molecular Weight: 464.17 g/mol
-
Carbon (C): 54.34%
-
Hydrogen (H): 4.56%
-
Bromine (Br): 34.43%
-
Phosphorus (P): 6.67%
A significant deviation from these values would indicate the presence of impurities, such as residual solvents or inorganic salts.
Conclusion and Recommendations
For a comprehensive and robust assessment of the purity of this compound, a multi-faceted analytical approach is recommended.
-
For routine quality control and quantitative purity determination, a validated HPLC method is the most suitable choice due to its high resolving power and accuracy.
-
For definitive structural confirmation and as a primary method for absolute purity determination, qNMR is unparalleled in its ability to provide both qualitative and quantitative information without the need for a specific reference standard of the analyte.
-
Mass Spectrometry is an indispensable tool for confirming the molecular weight and for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).
-
Elemental Analysis serves as a fundamental check of the elemental composition and is particularly useful for new batches of the compound.
By judiciously selecting and combining these analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
-
Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. National Institutes of Health. [Link]
-
Application of ionic liquids in high performance reversed-phase chromatography. PubMed. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
Quantitative NMR Spectroscopy. Mestrelab Research. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
SUPPORTING INFORMATION. MPG.PuRe. [Link]
-
Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Molecular peaks of bromide compounds. ResearchGate. [Link]
-
Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
organophosphorus pesticides 5600. NIOSH. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Fast atom bombardment and laser desorption mass spectrometry for determination of alkyltriphenylphosphonium salts. ACS Publications. [Link]
-
ORGANOPHOSPHORUS PESTICIDES 5600. CDC. [Link]
-
Methyltriphenylphosphonium bromide. NIST WebBook. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry (RSC Publishing). [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. ResearchGate. [Link]
-
Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. Novo Nordisk Pharmatech. [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO. eScholarship.org. [Link]
-
Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications (RSC Publishing). [Link]
-
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. [Link]
-
Fragmentation Pattern of Mass Spectrometry. Slideshare. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
Sources
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. novapublishers.com [novapublishers.com]
- 7. This compound(3607-17-8) 1H NMR spectrum [chemicalbook.com]
- 8. Application of ionic liquids in high performance reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. epa.gov [epa.gov]
A Comparative Guide to Isotopic Labeling Strategies: The Role of (3-Bromopropyl)triphenylphosphonium Bromide and Its Alternatives
For researchers in drug development and the broader scientific community, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying exposure to xenobiotics, and serving as internal standards in mass spectrometry.[1][2] The choice of labeling strategy is critical and depends on the target molecule, the desired isotope, and the specific position of the label. This guide provides an in-depth comparison of isotopic labeling using (3-Bromopropyl)triphenylphosphonium bromide, a versatile reagent for carbon-carbon bond formation, against other prevalent labeling methodologies. We will explore the underlying chemistry, provide actionable experimental protocols, and offer data-driven comparisons to guide your selection process.
Part 1: The Wittig Reaction as a Precise Tool for Isotopic Labeling
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable and regioselective formation of alkenes from carbonyl compounds.[3][4] This transformation is driven by the reaction of a phosphorus ylide with an aldehyde or ketone, proceeding through a cyclic oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide.[5]
This compound is the salt precursor to the corresponding phosphorus ylide.[6] Its utility in isotopic labeling stems from its ability to introduce a three-carbon chain that can be isotopically labeled, or it can react with a carbonyl compound that already contains an isotopic label.
Mechanism and Labeling Strategy
The general workflow involves two key stages: ylide formation and the Wittig reaction itself.
-
Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi), to form the nucleophilic ylide.[7][8] The protons on the carbon adjacent to the phosphorus are acidic enough to be removed by these strong bases.[4]
-
Reaction with Carbonyl: The ylide attacks the electrophilic carbon of an aldehyde or ketone. This leads to the formation of a new carbon-carbon bond and, ultimately, the alkene.[9]
The isotopic label can be incorporated in one of two ways:
-
Via the Carbonyl: An unlabeled ylide, generated from standard this compound, reacts with an isotopically enriched aldehyde or ketone. This is the more common and often more synthetically accessible approach.
-
Via the Phosphonium Salt: A custom synthesis of this compound is performed using an isotopically labeled starting material, such as 1,3-dibromopropane-¹³C₃ or 1,3-dibromopropane-d₆. This allows for the introduction of a fully labeled propylidene moiety.
The following diagram illustrates the general workflow using a labeled aldehyde as an example.
Caption: Workflow for isotopic labeling via the Wittig reaction.
Part 2: A Comparative Analysis of Labeling Methodologies
While the Wittig reaction is a powerful tool, it is not universally applicable. The optimal method depends on the desired isotope, target molecule, and required labeling pattern. Here, we compare the this compound approach with leading alternatives.
| Methodology | Primary Isotopes | Principle | Substrate Scope | Regioselectivity | Key Advantages | Limitations |
| Wittig Reaction (Phosphonium Salt) | ¹³C, ¹⁴C, ²H (D) | C=C bond formation with a labeled ylide or carbonyl.[10] | Aldehydes & Ketones. Tolerates many functional groups.[5] | Excellent. Label position is precisely determined by the labeled precursor. | Precise, predictable label incorporation. Forms new C-C bonds. | Stoichiometric phosphine oxide waste. Can be difficult with sterically hindered ketones.[5] |
| Catalytic Hydrogen Isotope Exchange (HIE) | ²H (D), ³H (T) | Metal-catalyzed (e.g., Iridium) exchange of C-H bonds with an isotopic source.[1] | Broad. Effective on complex, late-stage intermediates with C-H bonds. | Variable. Often directed by steric or electronic factors, can lead to multiple labeled sites. | High isotopic enrichment; atom-economical; ideal for late-stage labeling.[1] | Catalyst may be expensive; controlling regioselectivity can be challenging. |
| Labeled Reducing Agents | ²H (D) | Reduction of carbonyls, esters, or nitriles with labeled hydrides (e.g., NaBD₄, LiAlD₄).[11] | Carbonyls and other reducible functional groups. | High. Label is introduced specifically at the reduced carbon center. | Commercially available reagents; high reaction yields; straightforward protocols. | Limited to specific functional group transformations; does not create C-C bonds. |
| Phosphoramidite Chemistry | ¹⁸O | Incorporation of ¹⁸O into phosphate groups via specialized phosphoramidite reagents.[12] | Alcohols, phosphates, nucleotides, and other phosphate-containing molecules. | Excellent. Specifically labels the phosphate moiety. | Provides access to ¹⁸O-labeled metabolites for flux analysis.[12] | Highly specific to phosphate chemistry; requires synthesis of specialized reagents. |
Part 3: Experimental Protocols and Data Interpretation
To ensure reproducibility and success, adherence to validated protocols is paramount. The following sections provide detailed, step-by-step methodologies for key labeling experiments.
Protocol 1: Isotopic Labeling via Wittig Reaction
This protocol describes the synthesis of a deuterated alkene by reacting the ylide from this compound with a deuterated aldehyde.
Materials:
-
Potassium tert-butoxide (t-BuOK), 1.0 M in THF
-
Deuterated aldehyde (e.g., Benzaldehyde-d₁)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Phosphonium Salt Suspension: Add this compound (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension.
-
Ylide Formation: Cool the suspension to 0 °C. Slowly add potassium tert-butoxide solution (1.0 M in THF, 1.05 equivalents) dropwise via syringe. The solution will typically turn a characteristic color (e.g., orange or deep red), indicating ylide formation. Allow the mixture to stir at room temperature for 1 hour.[7]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the deuterated aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the labeled alkene.
Protocol 2: General Procedure for Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This protocol provides a general framework for deuteration of a pharmaceutically relevant heterocycle, based on established literature.[1]
Materials:
-
Substrate (e.g., a heterocyclic drug molecule)
-
Iridium catalyst (e.g., [Ir(cod)(IMes)Cl]₂)
-
Deuterium oxide (D₂O) as the deuterium source
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the substrate (1.0 equivalent) and the iridium catalyst (1-5 mol%) to a vial equipped with a stir bar.
-
Solvent and Isotope Source: Add the anhydrous solvent, followed by the deuterium source, D₂O (≥10 equivalents).
-
Reaction: Seal the vial tightly and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-48 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water to remove excess D₂O.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the deuterated product.
Data Interpretation: Confirming Label Incorporation
The success of an isotopic labeling experiment is primarily validated through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: The most direct evidence of labeling is an increase in the molecular weight of the product corresponding to the mass of the incorporated isotope(s). For example, replacing one ¹H with ²H (D) increases the mass by approximately 1 Da. High-resolution mass spectrometry can confirm the exact mass change.[14][15]
-
NMR Spectroscopy:
-
¹H NMR: Deuterium incorporation leads to the disappearance of the corresponding proton signal.
-
¹³C NMR: ¹³C enrichment results in observable signals and allows for the determination of the label's precise location.
-
²H NMR: Directly observes the deuterium nuclei, confirming their presence and location.
-
Conclusion and Expert Recommendations
This compound offers a robust and precise method for introducing isotopically labeled three-carbon units into molecules via the Wittig reaction. Its primary strength lies in its predictability and regiochemical control, allowing for the unambiguous placement of labels like ¹³C and ²H. This makes it an excellent choice for synthesizing specific internal standards or for mechanistic studies where the fate of a particular molecular fragment must be tracked.
However, for late-stage labeling of complex molecules or when broad, non-specific deuteration is desired to improve metabolic stability, catalytic HIE methods are often superior due to their operational simplicity and high isotopic incorporation.[1] For simple reductions, the use of readily available labeled hydrides remains the most cost-effective and straightforward approach.
Ultimately, the choice of methodology is a strategic decision. For syntheses requiring the construction of a C=C bond with a new, isotopically defined propylidene group, the Wittig reaction with this compound is a scientifically sound and field-proven choice.
References
- Royal Society of Chemistry. (2011). Labelling Compounds with Carbon-13 and Carbon-14. In Books.
- ResearchGate. (n.d.). Synthesis of deuterium labeled compounds by KCN-assisted hydrolysis of phosphonium salts. Request PDF.
- Gorin, D. J., & Toste, F. D. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. ACS Publications.
- ResearchGate. (n.d.). Synthesis of Deuterium Labeled Compounds by KCN-Assisted Hydrolysis of Phosphonium Salts. Request PDF.
- Hutton, R., & Higham, L. J. (n.d.). Investigating the synthesis of phosphonium salts used for medical imaging to identify dysfunctional mitochondria. Newcastle University.
- Kopp, M., et al. (n.d.). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites. NIH.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Chem-Station Int. Ed.
- BOC Sciences. (n.d.). Isotope Labeled Synthesis Reagents.
- MPG.PuRe. (n.d.). SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2019, January 9). phosphonium ylides. YouTube.
- Isaksson, L., et al. (n.d.). A rapid and robust method for selective isotope labeling of proteins. NIH.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Kilway, K. V., & Drew, A. (2007). Wittig Reaction. University of Missouri – Kansas City.
- Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References.
- BenchChem. (2025). A Researcher's Guide to Isotopic Labeling: 2-Iodopentane and Its Alternatives.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 2.5 g.
- ResearchGate. (n.d.). Protocols for different labeling schemes. Download Table.
- Wikipedia. (n.d.). Isotopic labeling.
- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
- Reid, G. E., & McLuckey, S. A. (n.d.). Mass Spectrometry for Proteomics. NIH.
- Siegel, M. M., et al. (1993). Cationic drug analysis using matrix-assisted laser desorption/ionization mass spectrometry: Application to influx kinetics, multidrug resistance, and intracellular chemical change. Medical Sciences, 90, 10226-10229.
- Goggin, M., et al. (n.d.). Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound 98 3607-17-8 [sigmaaldrich.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. youtube.com [youtube.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Aldrich this compound 2.5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 14. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masspec.scripps.edu [masspec.scripps.edu]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Wittig Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] However, the successful application of this powerful tool extends beyond the reaction flask; it requires rigorous characterization of the resulting alkene products. Spectroscopic analysis is not merely a confirmation step but a critical component of understanding reaction outcomes, particularly concerning stereoselectivity.
This guide provides an in-depth comparison of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the products of the Wittig reaction. We will explore the causal relationships between the choice of ylide (stabilized vs. unstabilized) and the resulting spectral data, offering field-proven insights to interpret your results with confidence. Furthermore, we will objectively compare the Wittig reaction to its powerful alternative, the Horner-Wadsworth-Emmons (HWE) reaction, providing the experimental and spectroscopic context needed to select the optimal olefination strategy for your synthetic goals.
The Decisive Factor: Ylide Stability and Reaction Mechanism
The stereochemical outcome of the Wittig reaction—that is, whether the (E)- or (Z)-alkene is the major product—is fundamentally dictated by the nature of the phosphorus ylide employed.[2] Ylides are classified as stabilized or unstabilized based on the substituents attached to the carbanionic carbon. This distinction is crucial as it determines the reaction pathway and, consequently, the geometry of the final product.
-
Unstabilized Ylides: These ylides feature alkyl or other electron-donating groups. Their high reactivity leads to a rapid and irreversible formation of a syn-oxaphosphetane intermediate under kinetic control. This intermediate quickly collapses to yield the (Z)-alkene as the major product.[3][4]
-
Stabilized Ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making the ylide less reactive.[3] The initial addition to the carbonyl is reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate. Subsequent decomposition of this intermediate furnishes the (E)-alkene with high selectivity.[3][4]
This mechanistic dichotomy is the key to interpreting the spectroscopic data of the reaction products.
Protocol 1: Synthesis of (E)-Ethyl Cinnamate via Stabilized Wittig Ylide
This protocol is adapted from procedures utilizing stabilized ylides which favor the (E)-product.
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) to a suitable anhydrous solvent like dichloromethane (DCM).
-
Reaction: To the stirring solution of the ylide, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like hexanes or a mixture of diethyl ether/hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the solid triphenylphosphine oxide. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude ethyl cinnamate by flash column chromatography on silica gel if necessary.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, IR, and MS data to confirm the structure and determine the E/Z ratio.
Protocol 2: Synthesis of an (E)-Alkene via Horner-Wadsworth-Emmons Reaction
[5][6] This protocol demonstrates the advantages of the HWE reaction for producing (E)-alkenes with simplified purification.
-
Carbanion Generation: To a stirred suspension of sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 equivalents) dropwise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.
-
Reaction: Cool the reaction mixture back to 0 °C and add the aldehyde or ketone (1.0 equivalent) in THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: The crude product is often of high purity. Acquire spectroscopic data (NMR, IR, MS) to confirm the structure and high (E)-selectivity.
Conclusion
The successful synthesis of alkenes via the Wittig reaction is intrinsically linked to the ability to accurately interpret spectroscopic data. By understanding the mechanistic underpinnings of ylide reactivity, researchers can predict stereochemical outcomes and rationalize the resulting NMR, IR, and MS spectra. While the Wittig reaction is a versatile and powerful method, particularly for generating (Z)-alkenes from unstabilized ylides, the Horner-Wadsworth-Emmons reaction often presents a more efficient and easily purified route to (E)-alkenes. The choice between these methods should be guided by the desired stereochemical outcome and the practical considerations of byproduct removal. This guide provides the foundational knowledge for making that choice and for confidently characterizing the products of these essential olefination reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
- Benchchem. (n.d.). A Comparative Guide to Stabilized Ylides in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
-
YouTube. (2020). Experiment 7 Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
-
PubMed. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Retrieved from [Link]
-
YouTube. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Royal Society of Chemistry. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB01139H.
-
YouTube. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. Retrieved from [Link]
- International Journal of ChemTech Research. (2015).
- University of Colorado Boulder. (n.d.).
- ACS Publications. (2019). Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency.
-
Royal Society of Chemistry. (n.d.). OBC supporting information. Retrieved from [Link]
- ResearchGate. (2010). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
-
YouTube. (2025). Mass Spectrometry of Alkenes. Retrieved from [Link]
- An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald.
-
Chemistry Stack Exchange. (2014). Which has the higher chemical shift E/Z alkene?. Retrieved from [Link]
- ResearchGate. (2004). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
-
chemeurope.com. (n.d.). Stilbene. Retrieved from [Link]
- ResearchGate. (2025). (E)-stilbene (trans-stilbene) (A) and (Z)-stilbene (cis-stilbene) (B).
-
National Institute of Standards and Technology. (n.d.). (E)-Stilbene - the NIST WebBook. Retrieved from [Link]
-
Chem-Station Int. Ed. (2024). Wittig Reaction. Retrieved from [Link]
- Canadian Digital Network. (n.d.).
- ResearchGate. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3.
-
Chegg.com. (2020). Solved WITTIG REACTION USING A STABILIZED YLIDE: THE. Retrieved from [Link]
-
PubMed. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of Wittig reagents is a foundational technique. Among these, (3-Bromopropyl)triphenylphosphonium bromide and its derivatives are versatile intermediates, crucial for the introduction of a three-carbon chain terminating in a bromine atom, which can be further functionalized. This guide provides a comprehensive comparison of validated synthesis protocols, offering insights into the rationale behind experimental choices and presenting supporting data to aid in the selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a quaternary phosphonium salt. Its primary application lies in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is first converted to a phosphonium ylide (a Wittig reagent) by treatment with a strong base. This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The presence of the bromoalkyl chain in this compound allows for the formation of vinyl bromides or for subsequent nucleophilic substitution reactions.
Core Synthesis Protocols: A Comparative Analysis
The most prevalent method for the synthesis of this compound involves the quaternization of triphenylphosphine with 1,3-dibromopropane. However, variations in solvent, temperature, and reaction time significantly impact the yield and purity of the final product. An alternative approach utilizes 3-bromo-1-propanol as the starting material.
Table 1: Comparison of Synthesis Protocols for this compound
| Protocol | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference(s) |
| 1 | Triphenylphosphine, 1,3-Dibromopropane | Toluene | Reflux | 17-25 | 89.6 | 233-234 | [1] |
| 2 | Triphenylphosphine, 1,3-Dibromopropane | Xylene | 130 | 20 | Not explicitly stated, but 131.2g product from 100g PPh3 | 229-230 | [2] |
| 3 | Triphenylphosphine, 3-Bromo-1-propanol | N,N-Dimethylformamide (DMF) | 100 | Not specified | Not specified | 228-230 | [3] |
Expert Insights:
-
Choice of Solvent: Toluene and xylene are common non-polar solvents for this reaction. The higher boiling point of xylene allows for a higher reaction temperature, which can reduce the reaction time. However, toluene is often preferred due to its lower boiling point, which simplifies its removal during workup. The use of a polar aprotic solvent like DMF in Protocol 3 with 3-bromo-1-propanol as a starting material suggests a different reaction mechanism, likely involving the in-situ formation of the corresponding bromide.
-
Temperature and Reaction Time: Higher temperatures generally lead to faster reaction rates. However, prolonged heating at high temperatures can lead to the formation of byproducts, such as the bis-phosphonium salt where triphenylphosphine reacts with both ends of the 1,3-dibromopropane. Careful monitoring of the reaction is crucial.
-
Purity and Yield: Protocol 1, with a reported yield of 89.6%, appears to be highly efficient.[1] The melting point of the product is a good indicator of its purity, with a narrow range suggesting a high degree of purity. The provided melting points across the different protocols are in close agreement.[1][2][3]
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from triphenylphosphine and 1,3-dibromopropane.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis in Toluene
This protocol is adapted from a procedure reporting a high yield of the desired product.[1]
Materials:
-
Triphenylphosphine (511 g, 1.85 mol, 95.0% purity)
-
1,3-Dibromopropane (371 g, 1.82 mol, 99.0% purity)
-
Toluene (1600 g)
Procedure:
-
To a reactor equipped with a mechanical stirrer, add triphenylphosphine (511 g) and toluene (800 g). Stir until the triphenylphosphine is completely dissolved.
-
Cool the solution to below 5°C using an ice bath.
-
Slowly add 1,3-dibromopropane (371 g) dropwise over a period of 1 hour, ensuring the temperature remains below 5°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 17 hours.
-
Cool the mixture to room temperature, which will result in the formation of a suspension.
-
Filter the suspension at 20°C to collect the solid product.
-
Wash the solid product with toluene (2 x 800 g).
-
Dry the product under vacuum at 60°C for 21 hours to obtain white crystalline this compound.
Expected Yield: 757 g (1.63 mol), 89.6%
Synthesis of this compound Derivatives
The synthetic methodology can be extended to prepare a variety of derivatives, which are valuable for introducing different functionalized propyl chains in organic synthesis.
Synthesis of (ω-Hydroxyalkyl)triphenylphosphonium Bromides
A common derivative is the corresponding hydroxyalkylphosphonium bromide, which can be synthesized from the corresponding bromoalkanol.
Example: Synthesis of (6-Hydroxyhexyl)triphenylphosphonium Bromide
This protocol demonstrates the synthesis of a longer-chain hydroxyalkyl derivative.
Materials:
-
6-Bromohexan-1-ol (10.13 g, 5.63 mmol)
-
Triphenylphosphine (16.23 g, 6.19 mmol)
-
Anhydrous acetonitrile (30 mL)
-
Chloroform (80 mL)
-
Diethyl ether (200 mL)
Procedure:
-
In a flask, combine 6-bromohexan-1-ol (10.13 g) and triphenylphosphine (16.23 g) in anhydrous acetonitrile (30 mL).
-
Heat the mixture at reflux for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and decant the acetonitrile.
-
Dissolve the resulting phosphonium salt in chloroform (80 mL).
-
Precipitate the product by adding diethyl ether (200 mL).
-
Stir the mixture at room temperature overnight and then filter to collect the white solid product.
Expected Yield: 99% (24.71 g)
Alternative Synthetic Routes: Avoiding Alkyl Halides
Concerns over the use of potentially hazardous alkyl halides have led to the development of alternative synthetic routes. One such method involves the direct synthesis of phosphonium salts from alcohols.
One-Step Synthesis from Alcohols
This method utilizes trimethylsilyl bromide (TMSBr) to activate the alcohol for reaction with triphenylphosphine.
This approach is particularly advantageous for acid-sensitive substrates and offers a more environmentally friendly alternative to traditional methods.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Melting Point: As indicated in Table 1, the melting point should be in the range of 228-234°C. A sharp melting point is indicative of high purity.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the phenyl protons and the propyl chain protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.
-
³¹P NMR: A single peak in the phosphorus NMR spectrum is characteristic of the phosphonium salt.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H bonds of the aromatic rings and the alkyl chain, as well as the P-Ph bond.
Spectroscopic data for this compound is readily available in spectral databases for comparison.
Conclusion
The synthesis of this compound and its derivatives is a well-established and versatile process. The choice of the optimal protocol depends on factors such as the desired scale, available starting materials, and the required purity of the final product. The classic reaction of triphenylphosphine with 1,3-dibromopropane in a suitable solvent like toluene offers a high-yielding and reliable method. For the synthesis of derivatives or for a more "green" approach, the one-step synthesis from alcohols presents a compelling alternative. Careful execution of the chosen protocol and thorough characterization of the product are paramount to ensure its suitability for subsequent applications in organic synthesis.
References
-
This compound - SpectraBase. [Link]
-
SUPPORTING INFORMATION - MPG.PuRe. [Link]
-
Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC - NIH. [Link]
-
Synthesis of this compound - PrepChem.com. [Link]
-
Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol | ACS Omega - ACS Publications. [Link]
-
Notes - Organic Syntheses Procedure. [Link]
-
One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]
-
Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]
-
Synthesis and transformations of triphenylpropargylphosphonium bromide - ResearchGate. [Link]
-
1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - MDPI. [Link]
-
Synthesis and Transformations of Triphenylpropargylphosphonium Bromide. [Link]
-
Synthesis of triphenylphosphonium bromide - PrepChem.com. [Link]
Sources
A Comparative Benchmarking Guide to (3-Bromopropyl)triphenylphosphonium Bromide in Catalysis
For the Modern Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing Olefination and Cyclization Reactions.
In the intricate landscape of organic synthesis, the selection of the appropriate reagent is paramount to achieving desired outcomes with efficiency and precision. This guide offers an in-depth technical comparison of (3-Bromopropyl)triphenylphosphonium bromide, a versatile phosphonium salt, against its common alternatives. We will delve into its performance in key catalytic applications, most notably the Wittig reaction and intramolecular cyclizations, supported by experimental data and detailed protocols to provide a comprehensive framework for your research and development endeavors.
The Role of Phosphonium Salts in Modern Organic Synthesis
Phosphonium salts are a class of organophosphorus compounds that serve as indispensable precursors to phosphorus ylides, the workhorses of the celebrated Wittig reaction. The positive charge on the phosphorus atom acidifies the adjacent C-H bonds, allowing for deprotonation by a base to form the nucleophilic ylide. This ylide then reacts with carbonyl compounds to generate alkenes, a transformation fundamental to the construction of complex molecular architectures.
Beyond olefination, the unique reactivity of functionalized phosphonium salts like this compound opens avenues for various intramolecular reactions, leading to the formation of cyclic structures. The choice of the phosphonium salt, including the nature of the alkyl substituent and the counterion, can significantly influence reactivity, stereoselectivity, and overall reaction efficiency.
Deep Dive: this compound
This compound is a widely utilized reagent in organic synthesis, primarily valued for its role in introducing a three-carbon unit that can subsequently undergo olefination or cyclization. Its synthesis is typically achieved through the reaction of triphenylphosphine with 1,3-dibromopropane.[1]
The presence of the terminal bromine atom on the propyl chain provides a versatile handle for various synthetic manipulations. The ylide generated from this salt is non-stabilized, which has important implications for its reactivity and the stereochemical outcome of the Wittig reaction.
The Wittig Reaction: Mechanism and Stereochemical Considerations
The Wittig reaction commences with the deprotonation of the phosphonium salt to form the phosphorus ylide. This is followed by the nucleophilic attack of the ylide on a carbonyl compound, leading to a betaine intermediate, which then cyclizes to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.[2][3][4][5] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction.[6]
Diagram: The Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
A crucial aspect of the Wittig reaction is its stereoselectivity. Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of Z-alkenes (cis). This is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and the carbonyl compound leads to the erythro betaine intermediate, which then collapses to the Z-alkene.[5]
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons (HWE)
A principal alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction employs phosphonate esters instead of phosphonium salts. These are typically prepared via the Michaelis-Arbuzov reaction of a trialkyl phosphite with an alkyl halide.[7][8]
Key Differences and Advantages of the HWE Reaction
The HWE reaction offers several distinct advantages over the traditional Wittig reaction, making it a preferred choice in many synthetic scenarios:
-
Byproduct Removal: The phosphate byproduct of the HWE reaction is water-soluble, allowing for its easy removal through aqueous extraction. In contrast, the triphenylphosphine oxide generated in the Wittig reaction is often difficult to separate from the desired product, frequently necessitating column chromatography.[7][8]
-
Reactivity of the Ylide: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, enabling them to react with a broader range of carbonyl compounds, including sterically hindered ketones.[8][9]
-
Stereoselectivity: The HWE reaction typically provides excellent selectivity for the formation of E-alkenes (trans).[7][8][10][11] This is a significant advantage when the E-isomer is the desired product.
Diagram: Comparison of Wittig and HWE Pathways
Caption: Key differences between the Wittig and HWE reactions.
Quantitative Performance Comparison
While direct comparative studies under identical conditions are limited in the literature, we can collate data from various sources to provide a qualitative and semi-quantitative comparison.
| Feature | This compound (Wittig) | Diethyl (3-bromopropyl)phosphonate (HWE) | (3-Chloropropyl)triphenylphosphonium bromide (Wittig) |
| Typical Substrate | Aldehydes, less hindered ketones | Aldehydes, ketones (including hindered) | Aldehydes, less hindered ketones |
| Ylide/Carbanion Reactivity | High | Very High | High |
| Typical Stereoselectivity | Z-alkene favored | E-alkene favored | Z-alkene favored |
| Byproduct | Triphenylphosphine oxide (water-insoluble) | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (water-insoluble) |
| Purification | Often requires chromatography | Simple aqueous workup | Often requires chromatography |
| Relative Cost | Moderate | Generally lower | Moderate |
Note: The choice between bromo- and chloro-substituted phosphonium salts often depends on the specific reactivity required and the cost and availability of the starting materials. The C-Br bond is generally more reactive than the C-Cl bond, which can influence the rate of both phosphonium salt formation and subsequent ylide generation.
Specialized Applications: Intramolecular Reactions
This compound is particularly valuable for intramolecular Wittig reactions, leading to the formation of cyclopropyl-containing structures. In these reactions, the ylide and the carbonyl group are present in the same molecule, and the reaction leads to the formation of a new ring.
Synthesis of Vinylcyclopropanes
A common application is the reaction of the ylide derived from this compound with an α,β-unsaturated aldehyde or ketone. This leads to the formation of a vinylcyclopropane, a versatile building block in organic synthesis.
Diagram: Intramolecular Wittig for Vinylcyclopropane Synthesis
Caption: Workflow for vinylcyclopropane synthesis.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed experimental protocols for the Wittig and HWE reactions.
Protocol 1: Wittig Reaction with this compound and Benzaldehyde
Objective: To synthesize 4-phenyl-1-butene via a Wittig reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Diethyl (3-bromopropyl)phosphonate and Benzaldehyde
Objective: To synthesize (E)-4-phenyl-1-butene via an HWE reaction.
Materials:
-
Diethyl (3-bromopropyl)phosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzaldehyde
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (3-bromopropyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can often be of sufficient purity, but further purification can be achieved by flash column chromatography if necessary.
Conclusion and Recommendations
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of a three-carbon unit in olefination and cyclization reactions. Its utility in the Wittig reaction, especially for the formation of Z-alkenes from non-stabilized ylides, is well-established.
However, for many applications, particularly those where an E-alkene is the desired product or where facile purification is a priority, the Horner-Wadsworth-Emmons reaction using a corresponding phosphonate ester often represents a superior alternative. The choice between these reagents should be guided by the specific synthetic target, the desired stereochemical outcome, and practical considerations such as ease of purification and cost.
Researchers and drug development professionals should carefully consider the comparative advantages and disadvantages outlined in this guide to make informed decisions in their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte, 1958, 91(1), 61-63.
-
Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. [Link]
- Still, W. C.; Gennari, C. Tetrahedron Letters, 1983, 24(41), 4405-4408.
-
Maryanoff, B. E.; Reitz, A. B. Chemical Reviews, 1989 , 89(4), 863-927. [Link]
- Nicolaou, K. C.; Harter, M. W.; Gunzner, J. L.; Nadin, A. Liebigs Annalen, 1997, 1997(7), 1283-1301.
- Minkovska, S.; Burdzhiev, N.; Deligeorgiev, T. Chemistry & Chemical Engineering, 2018, 62(1), 75-80.
- Schweizer, E. E.; Bach, R. D. Journal of Organic Chemistry, 1964, 29(6), 1746–1747.
- Vedejs, E.; Peterson, M. J. Topics in Stereochemistry, 1994, 21, 1-157.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
-
PrepChem. Synthesis of this compound. [Link]
-
University of Rochester. The Wittig Reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
University of Toronto. The Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Olefination: A Kinetic Comparison of (3-Bromopropyl)triphenylphosphonium bromide and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-carbon double bonds is a cornerstone of molecular construction. The Wittig reaction, a Nobel Prize-winning transformation, has long been a workhorse for this purpose. This guide provides an in-depth kinetic analysis of reactions involving (3-Bromopropyl)triphenylphosphonium bromide, a versatile reagent for introducing a functionalized three-carbon unit. We will objectively compare its performance with key alternatives, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic strategies.
The Wittig Reaction of this compound: A Kinetic Perspective
The journey from this compound to an alkene involves the in-situ generation of a phosphonium ylide. This ylide, being non-stabilized due to the alkyl substituent on the carbanionic center, is highly reactive and its subsequent reaction with an aldehyde or ketone is typically under kinetic control.[1][2] This has profound implications for the stereochemical outcome of the olefination.
The generally accepted mechanism for the Wittig reaction of non-stabilized ylides under salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[1] The formation of this intermediate is the rate-determining step.[3] The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is rapid.
The ylide derived from this compound is a non-stabilized ylide. Reactions involving such ylides are known to favor the formation of the (Z)-alkene.[4] This preference is attributed to a kinetically favored, puckered transition state that minimizes steric interactions between the substituents on the ylide and the carbonyl compound.[5]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
A prominent alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions.[6] These reagents offer several distinct advantages over their phosphonium ylide counterparts, particularly in terms of reactivity and stereoselectivity.
Enhanced Nucleophilicity and Reactivity
A key differentiator between Wittig reagents and HWE reagents is their nucleophilicity. Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides.[6] Kinetic studies have quantified this difference, revealing that phosphoryl-stabilized carbanions can be 10⁴-10⁵ times more reactive towards Michael acceptors than analogous phosphorus ylides.[7] This enhanced reactivity allows HWE reactions to proceed efficiently with a broader range of electrophiles, including sterically hindered ketones that may be unreactive towards Wittig reagents.
Stereochemical Control: A Shift Towards the (E)-Alkene
In stark contrast to the (Z)-selectivity of non-stabilized Wittig ylides, the HWE reaction is renowned for its high (E)-selectivity.[8] This is a consequence of thermodynamic control. The intermediate adducts in the HWE reaction can equilibrate to the more stable anti-conformer, which then leads to the formation of the (E)-alkene.[6]
Quantitative Comparison: A Look at the Numbers
| Reagent Type | Nucleophilicity Parameter (N) | Relative Reactivity (approx.) | Typical Stereoselectivity |
| Phosphonium Ylide (non-stabilized) | ~18-20 (estimated for alkyl ylides) | 1 | (Z)-selective |
| Phosphonate Carbanion (HWE reagent) | ~22-26 | 10⁴ - 10⁵ | (E)-selective |
Table 1: Comparative data for Wittig and HWE reagents. The nucleophilicity parameter (N) is a quantitative measure of the nucleophilic reactivity of a species.[7] The relative reactivity is an approximation based on the differences in nucleophilicity parameters.
Experimental Protocols
General Procedure for a Wittig Reaction with this compound
This protocol describes a typical procedure for the olefination of an aldehyde with the ylide generated in situ from this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to -78 °C.
-
Slowly add n-BuLi (1.0 equivalent) dropwise. The formation of the orange-red ylide indicates successful deprotonation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines a standard procedure for the (E)-selective olefination of an aldehyde using a phosphonate reagent.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Aldehyde
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the solution becomes clear.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate byproduct is largely removed during the aqueous workup.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Mechanistic Pathways
To further elucidate the differences between the Wittig and HWE reactions, the following diagrams illustrate their respective mechanistic pathways.
Caption: Kinetically controlled Wittig reaction pathway.
Caption: Thermodynamically controlled HWE reaction pathway.
Conclusion and Recommendations
The choice between using this compound in a Wittig reaction and opting for an alternative like the Horner-Wadsworth-Emmons reaction is a strategic decision that hinges on the desired outcome of the synthesis.
-
For the synthesis of (Z)-alkenes , the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, remains a valuable and often preferred method due to its inherent kinetic control.
-
For the synthesis of (E)-alkenes, and for reactions with less reactive carbonyl compounds , the Horner-Wadsworth-Emmons reaction is generally the superior choice. Its advantages include significantly higher reactivity, excellent (E)-selectivity, and a more straightforward product purification due to the water-soluble nature of the phosphate byproduct.
By understanding the kinetic and mechanistic nuances of these powerful olefination reactions, researchers can design more efficient and selective synthetic routes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
-
Mayr, H., Kempf, B., & Ofial, A. R. (2003). Nucleophilicity Parameters for Phosphoryl-Stabilized Carbanions and Phosphorus Ylides: Implications for Wittig and Related Olefination Reactions. Journal of the American Chemical Society, 125(35), 10615-10625. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I). Chemische Berichte, 87(9), 1318-1330. [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Wikipedia contributors. (2023, December 27). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]
-
Vedejs, E., & Meier, G. P. (1981). The Wittig reaction: evidence for a concerted cycloaddition pathway. Journal of the American Chemical Society, 103(12), 3740-3742. [Link]
-
Myers, A. G. Olefination Reactions. Harvard University. [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Bromopropyl)triphenylphosphonium bromide
This guide provides an in-depth, procedural framework for the safe handling and disposal of (3-Bromopropyl)triphenylphosphonium bromide (CAS No. 3607-17-8). As a widely used reagent in organic synthesis, particularly for Wittig reactions and the formation of functionalized polyurethanes, its proper management from benchtop to final disposal is critical for ensuring laboratory safety and environmental compliance.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Core Safety Profile & Pre-Disposal Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance.[2] Its primary risks are associated with direct contact and inhalation. Before handling the compound or its waste, a thorough assessment of these hazards is mandatory.
Key Causality: The hazards listed below dictate the stringent requirements for personal protective equipment and the absolute prohibition of disposing of this chemical via standard drains or as common refuse.[2][3] The irritant nature of the compound can cause significant tissue inflammation upon contact, while its hygroscopic properties mean it can readily absorb moisture, potentially affecting its reactivity and handling.[3]
| Hazard Classification | GHS Code | Precautionary Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |
| Suspected of causing genetic defects | H341 | Suspected of causing genetic defects.[4] |
This table summarizes the primary hazards as identified in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Essential Personal Protective Equipment (PPE) & Engineering Controls
Based on the hazard assessment, a multi-layered approach to protection is necessary. The following controls are mandated to minimize exposure risk during waste handling and disposal procedures.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood. This is the primary line of defense to control the inhalation of dust particles.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] A face shield should be used if there is a significant risk of splashing.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and replaced if any signs of degradation are present. Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. The primary incompatibility for this compound is with strong oxidizing agents.[3]
Protocol for Waste Collection:
-
Designate a Waste Container : Select a clearly labeled, sealable, and chemically compatible container for hazardous solid waste. High-density polyethylene (HDPE) containers are a suitable choice.[5]
-
Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date accumulation started.[6]
-
-
Collecting Unused or Expired Reagent :
-
Collecting Contaminated Labware :
-
Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be placed in the same designated solid waste container.
-
Do not overfill the container. A maximum fill level of 90% is a standard best practice to prevent spills and accommodate potential gas expansion.[5]
-
-
Aqueous and Organic Solutions :
Decontamination Procedures for Non-Disposable Equipment
All laboratory glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before being returned to general use.
Protocol for Glassware Decontamination:
-
Initial Rinse (in a fume hood) : Triple rinse the glassware with a suitable organic solvent, such as acetone, to remove the bulk of the chemical residue.[8] Collect these rinses in a designated hazardous liquid waste container for halogenated organic waste.
-
Detergent Wash : After the solvent rinse, wash the glassware thoroughly with hot water and a laboratory-grade detergent (e.g., Alconox®).[9] Use a brush to scrub all surfaces.
-
Tap Water Rinse : Rinse the glassware extensively with tap water to remove all traces of the detergent.[10]
-
Final DI Water Rinse : Perform a final triple rinse with deionized (DI) water to remove any remaining salts or impurities.[10]
-
Drying : Allow the glassware to air dry on a rack or place it in a drying oven. The cleanliness can be verified by observing if water sheets evenly across the surface without beading.[11]
Final Disposal Pathway: A Decision-Making Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. For researchers, this means coordinating with their institution's Environmental Health & Safety (EHS) department.
Sources
- 1. This compound | 3607-17-8 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ethz.ch [ethz.ch]
- 6. nist.gov [nist.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 10. watersciences.unl.edu [watersciences.unl.edu]
- 11. nist.gov [nist.gov]
Mastering the Safe Handling of (3-Bromopropyl)triphenylphosphonium bromide: A Guide for Laboratory Professionals
In the dynamic landscape of chemical synthesis and drug development, the precise and safe handling of reagents is paramount. (3-Bromopropyl)triphenylphosphonium bromide is a valuable reagent, frequently employed in complex organic syntheses, including the formation of carbon-carbon bonds through olefination reactions.[1] However, its utility is matched by a clear set of hazards that demand rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity.
Hazard Identification: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its intrinsic risks is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust.[2][3]
Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This property can affect the compound's reactivity and requires specific storage conditions. While not classified for acute toxicity, its toxicological properties have not been fully investigated, warranting a cautious approach.[2]
Core Personal Protective Equipment (PPE): Your Essential Armor
The following PPE is mandatory for all personnel handling this compound, regardless of the scale or duration of the task. This baseline protection is designed to mitigate the primary risks of skin, eye, and respiratory tract irritation.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or dust particles causing serious eye irritation. Standard safety glasses are insufficient.[4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for tears or punctures before use. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped equipment.[5] |
Task-Specific PPE and Engineering Controls: Adapting to the Workflow
Different laboratory operations present varying levels of exposure risk. The following protocols detail the necessary engineering controls and PPE adjustments for common tasks involving this compound.
This stage presents the highest risk of generating airborne dust, leading to respiratory irritation.[6]
-
Engineering Control: Always handle the solid compound inside a certified chemical fume hood or a ventilated enclosure to capture any dust at the source.[7]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.[4]
-
Gloves: Double-gloving with nitrile gloves is a best practice to minimize the risk of contamination when removing the outer pair after handling.
Once the compound is in solution, the risk of dust inhalation is significantly reduced, but the risk of splashes remains.
-
Engineering Control: Conduct all solution transfers and reaction setups within a chemical fume hood to contain any potential vapors or aerosols.
-
Eye Protection: Chemical safety goggles are essential.[2] If there is a significant splash risk, a full-face shield should be worn over the goggles.
-
Gloves and Lab Coat: Standard nitrile gloves and a lab coat are sufficient, but immediate removal and replacement are necessary if contamination occurs.[2]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow for determining the appropriate level of PPE and safety controls.
Caption: PPE selection workflow for handling this compound.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[5] Ensure the area is well-ventilated.
-
Spill Cleanup:
-
Don appropriate PPE, including respiratory protection, chemical goggles, a lab coat, and double gloves.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2]
-
Do not add water to the spill area, as the compound is hygroscopic.
-
Wash the spill area thoroughly with soap and water after the solid has been removed.[2]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
The following diagram outlines the critical steps in an emergency spill response.
Caption: Emergency spill response workflow.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials from a spill cleanup, must be disposed of as hazardous chemical waste.[2] Place these materials in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and dust masks should be considered contaminated. Place them in a sealed bag or container for hazardous waste disposal. Do not discard them in the regular trash.
-
Regulatory Compliance: Always follow your institution's specific hazardous waste disposal procedures, which must comply with local, regional, and national regulations.[2] Never empty this chemical into drains.[2]
By integrating these expert-validated protocols and maintaining a vigilant approach to safety, researchers can confidently and responsibly utilize this compound in their critical work, ensuring the protection of themselves, their colleagues, and the integrity of their research.
References
-
Safety Data Sheet for 3-Bromopropyl triphenylphosphonium bromide. Thermo Fisher Scientific.
-
This compound 98% Safety Information. Sigma-Aldrich.
-
Chemical Safety Data Sheet for this compound. ChemicalBook.
-
Safety Data Sheet for 3-Bromopropyl triphenylphosphonium bromide. Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific).
-
Safety Data Sheet for Triphenylphosphine hydrobromide. Fisher Scientific.
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI.
-
Safety Data Sheet for (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide. Apollo Scientific.
-
Safety Data Sheet for (3-Bromopropyl)benzene. Fisher Scientific.
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University.
-
Safety Data Sheet for (3-Phenylpropyl)triphenylphosphonium bromide. Fisher Scientific.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
-
Safety Data Sheet for CYPHOS® IL 169 PHOSPHONIUM SALT. Solvay.
-
Safety Data Sheet for Triphenylpropylphosphonium bromide. XiXisys.
-
Material Safety Data Sheet for (4-Bromobenzyl)triphenylphosphonium bromide, 97%. Cole-Parmer.
-
This compound Chemical Properties, Uses, Production. ChemicalBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
